cefpodoxime proxetil
Description
Structure
3D Structure
Properties
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O9S2/c1-9(2)33-21(30)35-10(3)34-19(29)15-11(6-31-4)7-36-18-14(17(28)26(15)18)24-16(27)13(25-32-5)12-8-37-20(22)23-12/h8-10,14,18H,6-7H2,1-5H3,(H2,22,23)(H,24,27)/b25-13+/t10?,14-,18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTINZAODLRIQIX-ZFEISNGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)C(=NOC)C3=CSC(=N3)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)OC(C)OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)/C(=N/OC)/C3=CSC(=N3)N)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947692-13-9, 87239-81-4 | |
| Record name | anti-Cefpodoxime proxetil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0947692139 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cefpodoxime proxetil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759161 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.191 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2- (2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-, 1-[[(1- methylethoxy)carbonyl]oxy]ethyl ester, (6R,7R)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ANTI-CEFPODOXIME PROXETIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9VK627SN2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synthesis and Impurity Profile of Cefpodoxime Proxetil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpodoxime (B17579) proxetil, a third-generation oral cephalosporin (B10832234), is a widely prescribed antibiotic for treating a variety of bacterial infections. As a prodrug, it is hydrolyzed in the body to its active form, cefpodoxime. The intricate synthesis of this complex molecule and the potential for impurity formation necessitate a thorough understanding for quality control and regulatory compliance. This technical guide provides an in-depth overview of the synthesis of cefpodoxime proxetil, a detailed analysis of its process-related and degradation impurities, and the analytical methodologies employed for their characterization.
Synthesis of this compound
The commercial synthesis of this compound is a multi-step process that typically begins with the acylation of 7-aminocephalosporanic acid (7-ACA), a core intermediate in the production of many cephalosporin antibiotics.[1][2] A widely used method involves the use of S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM) as an acylating agent.[1][2][3]
A common synthetic pathway can be summarized as follows:
-
Methoxylation of 7-ACA: The initial step involves the methoxylation of 7-ACA, often carried out using methanol (B129727) and a Lewis acid catalyst like a BF3 complex at low temperatures.[4]
-
Acylation: The resulting intermediate is then acylated at the 7-amino position with an activated form of the C7 side chain, typically (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid. The use of MAEM is a common strategy in this step.[1][2][3] This condensation reaction yields cefpodoxime acid.[4]
-
Esterification: The final key step is the esterification of the carboxylic acid group of cefpodoxime acid with 1-iodoethyl isopropyl carbonate to form the proxetil ester.[5][6] This reaction is often carried out in a solvent like dimethylacetamide with a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4][5]
Alternative synthetic strategies aim to improve yield, reduce steps, and minimize the need for chromatographic purification.[1][2][7]
Figure 1: A simplified workflow for the synthesis of this compound.
Characterization of Impurities
The identification and characterization of impurities in active pharmaceutical ingredients (APIs) like this compound are critical for ensuring drug safety and efficacy. Impurities can arise from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[4]
Forced degradation studies are a key component of impurity profiling, where the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products.[4][8][9][10]
Common Impurities
Several impurities in this compound have been identified and characterized. The European Pharmacopoeia lists specific impurities, including Impurity B, C, D, and H.[11] Research has also identified other process-related and degradation impurities, some of which are novel.[8][12] One such identified impurity is desmethyl this compound, which was detected at a level of 0.1-0.2% during synthesis.[13]
A systematic study using liquid chromatography-mass spectrometry (LC-MS) identified a total of 15 impurities in commercial samples, including both known and previously uncharacterized compounds.[8][12][14]
| Impurity Name/Identifier | Type | Notes |
| Cefpodoxime Acid | Process-related/Degradation | The immediate precursor to this compound.[15] |
| Impurity B | Process-related | Isomer of this compound. |
| Impurity C | Process-related | Structure related to the side chain. |
| Impurity D | Process-related | Diastereoisomers.[11] |
| Impurity E | Process-related | - |
| Impurity H | Process-related | Diastereoisomers.[11] |
| Impurity J | Process-related | - |
| Impurity M | Process-related | - |
| Desmethyl this compound | Process-related | Detected during synthesis.[13] |
| Δ²-Isomers | Degradation | Formed through isomerization of the cephem ring. |
This table is a summary of some of the known impurities. For a complete list and their structures, refer to the relevant pharmacopeias and scientific literature.
Figure 2: A general workflow for the identification and characterization of impurities.
Experimental Protocols
Synthesis of this compound (Illustrative)
This protocol is a generalized representation based on common synthetic routes.
-
Preparation of Cefpodoxime Acid:
-
Esterification:
-
Add a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), dropwise to the cooled mixture.[5]
-
Slowly add 1-iodoethyl isopropyl carbonate to the reaction mixture while maintaining the low temperature.[5]
-
Stir the reaction mixture for a sufficient time (e.g., 30 minutes) to allow for the completion of the esterification.[5]
-
-
Work-up and Isolation:
Forced Degradation Studies
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of water, acetonitrile, and acetic acid).[4][14]
-
Acid Degradation: To an aliquot of the stock solution, add a solution of hydrochloric acid (e.g., 0.1 M HCl) and keep it for a defined period (e.g., 2 hours). Neutralize the solution with a base (e.g., 0.1 M NaOH).[4]
-
Base Degradation: To an aliquot of the stock solution, add a solution of sodium hydroxide (B78521) (e.g., 0.1 M NaOH) and keep it for a defined period (e.g., 2 hours). Neutralize the solution with an acid (e.g., 0.1 M HCl).[4]
-
Oxidative Degradation: Treat an aliquot of the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose a solid sample of this compound to dry heat in an oven at a specific temperature (e.g., 60°C) for a defined period (e.g., 2 hours).[4] Alternatively, reflux a solution of the drug.
-
Photolytic Degradation: Expose a solution of this compound to UV light.
-
Analysis: Analyze all the stressed samples by a stability-indicating HPLC method.
HPLC Method for Impurity Profiling
The following is a representative HPLC method for the analysis of this compound and its impurities, based on methods described in the literature.[4][11]
| Parameter | Condition |
| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) |
| Mobile Phase A | Formic acid-methanol-water (e.g., 1:400:600, v/v/v) |
| Mobile Phase B | Formic acid-methanol-water (e.g., 1:950:50, v/v/v) |
| Gradient | A gradient elution is typically used to separate all impurities. |
| Flow Rate | 0.6 mL/min |
| Column Temperature | 20°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
Conclusion
The synthesis of this compound is a well-established but complex process that can lead to the formation of various impurities. A thorough understanding of the synthetic pathway and potential degradation routes is essential for the development of robust manufacturing processes and analytical methods. The use of modern analytical techniques, particularly HPLC and LC-MS, is indispensable for the identification, characterization, and quantification of these impurities, ensuring the quality, safety, and efficacy of the final drug product. This guide provides a foundational understanding for professionals involved in the development, manufacturing, and quality control of this compound.
References
- 1. An improved method for preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. lupinepublishers.com [lupinepublishers.com]
- 5. Process for the manufacture of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 6. lupinepublishers.com [lupinepublishers.com]
- 7. CN105669701A - Synthesis method of this compound intermediate - Google Patents [patents.google.com]
- 8. Characterization of impurities in this compound using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. akjournals.com [akjournals.com]
- 11. drugfuture.com [drugfuture.com]
- 12. Characterization of impurities in this compound using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
chemical structure and physicochemical properties of cefpodoxime proxetil
An in-depth technical guide on the , designed for researchers, scientists, and drug development professionals.
Cefpodoxime (B17579) proxetil is an orally administered, third-generation cephalosporin (B10832234) antibiotic.[1][2] It functions as a prodrug, which is de-esterified in vivo to its active metabolite, cefpodoxime.[1][3][4] This broad-spectrum antibiotic is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its bactericidal action results from the inhibition of bacterial cell wall synthesis.[3]
Chemical Structure
Cefpodoxime proxetil is chemically known as (RS)-1-(isopropoxycarbonyloxy)ethyl (+)-(6R,7R)-7-[2-(2-amino-4-thiazolyl)-2-{(Z)methoxyimino}acetamido]-3-methoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate.[5] The molecule is supplied as a racemic mixture of two enantiomers, R and S, in an approximate 1:1 ratio.[6][7]
Key Structural Features:
-
β-Lactam Ring: A four-membered ring essential for its antibacterial activity.[2]
-
Dihydrothiazine Ring: A six-membered sulfur-containing ring fused to the β-lactam ring, characteristic of cephalosporins.[8]
-
Aminothiazole Ring: Contributes to the extended spectrum of activity.
-
Methoxyimino Group: Provides stability against β-lactamase enzymes produced by bacteria.[9]
-
Proxetil Ester Group: A 1-(isopropoxycarbonyloxy)ethyl ester group at the C-4 carboxylate of the cephem nucleus. This group enhances oral absorption and is cleaved by esterases in the intestinal wall to release the active drug, cefpodoxime.[5][10][11]
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value |
| Molecular Formula | C₂₁H₂₇N₅O₉S₂[12][13] |
| Molecular Weight | 557.6 g/mol [12][14][15] |
| CAS Number | 87239-81-4[11][13][16] |
| Appearance | White to pale yellow solid[10][11] |
| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 1-[[(1-methylethoxy)carbonyl]oxy]ethyl ester[16] |
Physicochemical Properties
The physicochemical properties of this compound are critical for its formulation, stability, and bioavailability. It is classified as a BCS Class IV drug, indicating low solubility and low permeability.[17]
Table 2: Physicochemical Data of this compound
| Property | Value |
| Melting Point | 111–113 °C[13][18], 148-150 °C[14] |
| Solubility | - Water: Practically insoluble[19], 400 µg/mL[17][20], 266.67 ± 2.90 μg/ml[20]- Methanol: Soluble[19]- Chloroform: Slightly soluble[19]- DMSO: Soluble[2][15]- Buffer (pH 3): 305.066 ± 2.82 μg/ml[20] |
| pKa | 8.13 ± 0.60 (Predicted)[10][13] |
| Partition Coefficient (XLogP3) | 0.6[12] |
| Density | 1.58 ± 0.1 g/cm³ (Predicted)[13][14] |
| Stability | Light sensitive[2][10][11]. Susceptible to enzymatic metabolism in the GIT[6]. Degrades in alkaline conditions[21]. |
Prodrug Activation and Mechanism of Action
This compound is a prodrug that is absorbed through the gastrointestinal tract and is de-esterified by non-specific esterases, primarily in the intestinal wall, to its active metabolite, cefpodoxime.[3][4][5] Cefpodoxime then enters systemic circulation to exert its antibacterial effect. The bactericidal activity of cefpodoxime results from the inhibition of cell wall synthesis by binding to penicillin-binding proteins (PBPs), which prevents the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls.[3]
Experimental Protocols
Determination of Solubility (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the conventional shake-flask method.
-
Preparation: An excess amount of this compound is added to a series of vials containing different solvents (e.g., distilled water, methanol, various pH buffers).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled water bath (e.g., at 37 ± 0.5°C) for a specified period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling and Separation: After equilibration, the suspensions are centrifuged or filtered (e.g., using a 0.45 µm membrane filter) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of this compound in the clear supernatant is determined using a validated analytical method, typically UV-Vis spectrophotometry at its λmax (e.g., 260 nm) or a reverse-phase high-performance liquid chromatography (RP-HPLC) method.[20][22]
-
Analysis: The experiment is performed in triplicate, and the average solubility is reported.
Stability-Indicating RP-HPLC Method for Degradation Studies
A stability-indicating RP-HPLC method is crucial for assessing the stability of this compound under various stress conditions.[4][7]
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., Zorbax Eclipse XDB, 150×4.6 mm, 5 μm) is commonly used.[23]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., potassium dihydrogen phosphate (B84403) buffer, pH 3.0-4.0) is used in an isocratic elution mode.[7][23] A typical ratio might be 70:30 (v/v) acetonitrile to buffer.[23]
-
Flow Rate: A flow rate of 1.0 mL/min is generally applied.[7][23]
-
Detection: UV detection is performed at a wavelength where the drug shows significant absorbance, such as 228 nm or 252 nm.[7][23]
-
Internal Standard: An internal standard like aspirin (B1665792) can be used for improved quantitation.[23][24]
-
-
Stress Degradation Protocol:
-
Acid Hydrolysis: The drug is exposed to an acidic solution (e.g., 0.1 N HCl) at an elevated temperature.
-
Alkali Hydrolysis: The drug is treated with a basic solution (e.g., 0.1 N NaOH) at room temperature.
-
Oxidative Degradation: The drug is exposed to an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: The drug is subjected to dry heat (e.g., in an oven) or wet heat (e.g., in a water bath).
-
-
Sample Analysis and Validation:
-
Samples from the stress conditions are withdrawn at various time points, neutralized if necessary, and diluted to a suitable concentration with the mobile phase.
-
The samples are then injected into the HPLC system. The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][25]
-
The method is considered stability-indicating if it can resolve the peak of the intact drug from the peaks of all degradation products.[7]
-
Synthesis Outline
The synthesis of this compound often involves the acylation of 7-aminocephalosporanic acid (7-ACA) or a derivative thereof.[9][26] A common route involves reacting 7-amino-3-methoxymethyl-3-cephem-4-carboxylic acid with an activated form of the (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetic acid side chain, followed by esterification of the carboxylic acid function with 1-iodoethyl isopropyl carbonate.[8][26]
References
- 1. tsijournals.com [tsijournals.com]
- 2. goldbio.com [goldbio.com]
- 3. Cefpodoxime | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. akjournals.com [akjournals.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Investigation on physicochemical and biological differences of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound CAS#: 87239-81-4 [m.chemicalbook.com]
- 11. This compound | 87239-81-4 [chemicalbook.com]
- 12. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. This compound - Protheragen [protheragen.ai]
- 14. This compound - Purity 98%, Molecular Weight 557.6g, Melting Point 148-150â°c, Density 1.58g/mâ³ | Ideal For Pharmaceutical Applications at Best Price in Mumbai | National Analytical Corporation - Chemical Division [tradeindia.com]
- 15. selleckchem.com [selleckchem.com]
- 16. This compound [drugfuture.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. ijddr.in [ijddr.in]
- 20. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 21. dergipark.org.tr [dergipark.org.tr]
- 22. impactfactor.org [impactfactor.org]
- 23. Simultaneous RP-HPLC Estimation of this compound and Clavulanic Acid in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 24. asianpubs.org [asianpubs.org]
- 25. researchgate.net [researchgate.net]
- 26. An improved method for preparation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Deep Dive into the Molecular Strategy of Cefpodoxime Proxetil Against Beta-Lactamase Producing Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the intricate mechanism of action of cefpodoxime (B17579) proxetil, a third-generation cephalosporin, with a specific focus on its efficacy against challenging beta-lactamase-producing bacterial strains. We will delve into its molecular interactions, stability against enzymatic degradation, and the experimental methodologies used to characterize its activity.
The Core Mechanism: A Two-Stage Attack on Bacterial Viability
Cefpodoxime proxetil operates as a prodrug, meaning it is administered in an inactive form and is converted to its active metabolite, cefpodoxime, in the body.[1][2][3] This conversion primarily occurs in the intestinal mucosa following oral administration.[1][2] The active cefpodoxime then executes a targeted attack on the bacterial cell wall.
The fundamental mechanism of action of cefpodoxime lies in its ability to inhibit the synthesis of the bacterial cell wall, a structure essential for maintaining cell integrity and survival.[1][4][5] Cefpodoxime achieves this by binding to and inactivating penicillin-binding proteins (PBPs), which are bacterial enzymes crucial for the final steps of peptidoglycan synthesis.[1][4][6][7][8] Peptidoglycan provides the structural framework of the cell wall. By disrupting its cross-linking, cefpodoxime weakens the cell wall, leading to cell lysis and ultimately, bacterial death.[1][4]
The primary target of cefpodoxime in Escherichia coli K12 is PBP3.[9] It also demonstrates strong binding affinity for PBP2 in Staphylococcus aureus and PBPs 1a, 1bs, 2, and 3 in E. coli.[8] This multi-target affinity contributes to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2]
Overcoming Resistance: Cefpodoxime's Stability in the Face of Beta-Lactamases
The emergence of beta-lactamase-producing bacteria poses a significant threat to the efficacy of many beta-lactam antibiotics. These enzymes hydrolyze the beta-lactam ring, the core structural component of these drugs, rendering them inactive.[1] Cefpodoxime's molecular structure, however, confers a notable degree of stability against many common plasmid-mediated beta-lactamases.[1][2][10][11]
Cefpodoxime has demonstrated stability against several prevalent beta-lactamases, including TEM-1, SHV-1, and BRO-1.[9] It also exhibits a poor affinity for TEM-2 and OXA-1 enzymes.[12] This resistance to hydrolysis allows cefpodoxime to remain effective against a range of beta-lactamase-producing pathogens, such as Haemophilus influenzae and Moraxella catarrhalis.[11][13][14][15]
However, the stability of cefpodoxime is not absolute. While hydrolysis by class I beta-lactamases is often minimal, the drug can be a moderate substrate for the beta-lactamase produced by Klebsiella oxytoca and is slowly inactivated by the enzyme from Proteus vulgaris.[12] Furthermore, it is generally not effective against bacteria that produce large quantities of class I beta-lactamases.[12]
The interaction between cefpodoxime and beta-lactamases is a critical determinant of its clinical utility. The following table summarizes the in vitro activity of cefpodoxime against various beta-lactamase-producing bacteria.
Quantitative Efficacy: In Vitro Activity of Cefpodoxime
The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following table compiles MIC data for cefpodoxime against a selection of beta-lactamase-producing bacterial strains.
| Bacterial Species | Beta-Lactamase(s) | Cefpodoxime MIC (µg/mL) | Reference(s) |
| Haemophilus influenzae | β-lactamase-producing | ≤0.5 (MIC for susceptible strains) | [9][11] |
| Moraxella catarrhalis | β-lactamase-producing | ≤0.5 (MIC for susceptible strains) | [9][11] |
| Escherichia coli | TEM-1, TEM-2, OXA-1 | Highly active (MIC90 ≤1) | [9][12] |
| Staphylococcus aureus | Penicillinase-producing | 4 (MIC90) | [9][11] |
| Klebsiella pneumoniae | Various | Generally ≤1 (MIC90) | [9] |
| Proteus mirabilis | Various | Generally ≤1 (MIC90) | [9] |
Experimental Protocols for Assessing Cefpodoxime's Efficacy
The evaluation of cefpodoxime's activity against beta-lactamase-producing bacteria involves a series of well-defined experimental protocols.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of cefpodoxime that inhibits the visible growth of a specific bacterial strain.
Methodology (Broth Microdilution):
-
Bacterial Isolate Preparation: A pure culture of the beta-lactamase-producing test organism is grown overnight on an appropriate agar (B569324) medium. A suspension is then prepared in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard.
-
Antibiotic Dilution Series: A serial two-fold dilution of cefpodoxime is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours under ambient air.
-
Result Interpretation: The MIC is recorded as the lowest concentration of cefpodoxime at which there is no visible growth of the bacteria.
Assessment of Beta-Lactamase Stability
Objective: To determine the rate at which cefpodoxime is hydrolyzed by a specific beta-lactamase enzyme.
Methodology (Spectrophotometric Assay):
-
Enzyme Preparation: A crude or purified beta-lactamase extract is obtained from the test bacterial strain.
-
Reaction Mixture: A reaction mixture is prepared containing a known concentration of cefpodoxime in a suitable buffer (e.g., phosphate (B84403) buffer).
-
Initiation of Reaction: The beta-lactamase extract is added to the reaction mixture to initiate the hydrolysis reaction.
-
Spectrophotometric Monitoring: The hydrolysis of the beta-lactam ring is monitored by measuring the change in absorbance at a specific wavelength over time using a UV-Vis spectrophotometer. The rate of hydrolysis can then be calculated.
Penicillin-Binding Protein (PBP) Affinity Assay
Objective: To determine the binding affinity of cefpodoxime to the PBPs of a target bacterial species.
Methodology (Competitive Binding Assay):
-
Membrane Preparation: Bacterial cell membranes containing the PBPs are isolated from the test organism.
-
Competitive Binding: The membrane preparation is incubated with a radiolabeled or fluorescently tagged penicillin (e.g., Bocillin FL) in the presence of varying concentrations of cefpodoxime.
-
Separation and Detection: The PBP-ligand complexes are separated by SDS-PAGE. The amount of labeled penicillin bound to each PBP is quantified using autoradiography or fluorescence imaging.
-
Data Analysis: The concentration of cefpodoxime that inhibits 50% of the binding of the labeled penicillin (IC50) is determined for each PBP, providing a measure of binding affinity.
Conclusion
This compound's efficacy against beta-lactamase-producing bacteria is a result of a multifaceted mechanism. Its intrinsic stability to a range of common beta-lactamases allows it to reach its primary targets, the penicillin-binding proteins, and effectively disrupt bacterial cell wall synthesis. Understanding the nuances of its interaction with different beta-lactamase classes and its binding affinity for various PBPs is crucial for its appropriate clinical application and for the development of future antimicrobial strategies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this important third-generation cephalosporin.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. nbinno.com [nbinno.com]
- 5. Validated stability-indicating high-performance thin-layer chromatographic method for estimation of this compound in bulk and in pharmaceutical formulation according to International conference on harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, its in vitro antibacterial activity, affinity to bacterial penicillin-binding proteins, and synergy of bactericidal activity with serum complement and mouse-cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The in-vitro activity of cefpodoxime: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. drugs.com [drugs.com]
- 12. Cefpodoxime: comparable evaluation with other orally available cephalosporins. With a note on the role of beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound in the treatment of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. taylorandfrancis.com [taylorandfrancis.com]
In Vitro Antibacterial Spectrum of Cefpodoxime Proxetil Against Respiratory Pathogens: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antibacterial activity of cefpodoxime (B17579) proxetil, an oral third-generation cephalosporin, against key bacterial pathogens implicated in respiratory tract infections. The data presented is collated from various scientific studies, offering insights into its efficacy and spectrum of activity.
Introduction
Cefpodoxime proxetil is a prodrug that is hydrolyzed in vivo to its active metabolite, cefpodoxime.[1][2][3][4][5] It exhibits potent bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[1][6][7][8] Cefpodoxime is characterized by its broad spectrum of activity against both Gram-positive and Gram-negative bacteria and its stability in the presence of many common beta-lactamase enzymes.[1][3][8] This guide focuses on its in vitro performance against prevalent respiratory pathogens, namely Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.
Mechanism of Action
Cefpodoxime exerts its bactericidal effect by interfering with the final stages of peptidoglycan synthesis in the bacterial cell wall. The active form, cefpodoxime, binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for cross-linking peptidoglycan strands.[1][6][7] This inhibition leads to a weakened cell wall, ultimately resulting in cell lysis and bacterial death.[1][6][7] The primary target for cefpodoxime in Escherichia coli is PBP3.[9]
In Vitro Antibacterial Spectrum
The following tables summarize the in vitro activity of cefpodoxime against key respiratory pathogens. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of the tested isolates.
Table 1: In Vitro Activity of Cefpodoxime against Streptococcus pneumoniae
| Penicillin Susceptibility | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Penicillin-Susceptible | - | 0.06 - <0.25 | [10][11] |
| Penicillin-Intermediate | - | 1-2 | [11] |
| Penicillin-Resistant | - | 4 | [10] |
| Overall | - | 0.12 | [12] |
Table 2: In Vitro Activity of Cefpodoxime against Haemophilus influenzae
| β-Lactamase Production | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Ampicillin-Sensitive | - | 0.12 | [10] |
| β-Lactamase-Producing | - | 0.25 | [10] |
| Overall | - | 0.12 - 0.13 | [11][12] |
Table 3: In Vitro Activity of Cefpodoxime against Moraxella catarrhalis
| β-Lactamase Production | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |
| Ampicillin-Sensitive | - | 0.50 | [10] |
| Ampicillin-Resistant | - | 1 | [10] |
| Overall | - | 1 | [12] |
Experimental Protocols
The determination of the in vitro susceptibility of bacterial isolates to cefpodoxime is conducted using standardized methods recommended by the Clinical & Laboratory Standards Institute (CLSI).[13][14][15][16][17] The most common methods are broth microdilution and agar (B569324) dilution.
Broth Microdilution Method
This method involves preparing a series of twofold dilutions of cefpodoxime in a liquid growth medium in microtiter plates. Each well is then inoculated with a standardized suspension of the test organism. The plates are incubated under specific conditions, and the MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Agar Dilution Method
In the agar dilution method, varying concentrations of cefpodoxime are incorporated into molten agar, which is then poured into petri dishes.[4][5][10] The surface of the agar is then inoculated with a standardized suspension of the test organisms. After incubation, the MIC is recorded as the lowest concentration of the antibiotic that prevents the growth of the bacteria on the agar surface.
Conclusion
This compound demonstrates potent in vitro activity against the most common bacterial pathogens associated with community-acquired respiratory tract infections. Its efficacy against β-lactamase-producing strains of H. influenzae and M. catarrhalis, as well as penicillin-susceptible strains of S. pneumoniae, underscores its role as a valuable therapeutic option. The standardized methodologies for susceptibility testing ensure reproducible and comparable results, which are crucial for clinical decision-making and ongoing surveillance of antimicrobial resistance. This technical guide provides foundational data for researchers and drug development professionals working in the field of infectious diseases.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Antibacterial activity of cefpodoxime in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Cefpodoxime | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. The in-vitro activity of cefpodoxime: a comparison with other oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In-vitro activity of cefpodoxime against pathogens responsible for community-acquired respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In vitro activity of cefpodoxime compared with other oral cephalosporins tested against 5556 recent clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 14. researchgate.net [researchgate.net]
- 15. treata.academy [treata.academy]
- 16. clsi.org [clsi.org]
- 17. darvashco.com [darvashco.com]
Spectroscopic Scrutiny of Cefpodoxime Proxetil: An In-Depth Technical Guide to NMR and Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Cefpodoxime (B17579) Proxetil, a third-generation cephalosporin (B10832234) antibiotic. Utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), this document offers detailed experimental protocols, data interpretation, and structural elucidation for professionals in pharmaceutical research and development.
Introduction to Cefpodoxime Proxetil
This compound is an orally administered prodrug that is de-esterified in vivo to its active metabolite, cefpodoxime.[1] It exhibits broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting bacterial cell wall synthesis.[2][3] The molecular structure of this compound, consisting of an aminothiazole ring, a β-lactam ring, and a dihydrothiazine ring, provides stability against β-lactamases.[4][5] Spectroscopic techniques are paramount in the structural confirmation, purity assessment, and analysis of this complex molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
Experimental Protocol: ¹³C CP-MAS Solid-State NMR
Solid-state NMR is particularly useful for analyzing the crystalline form of the drug.
-
Instrument: JEOL ECX 500 NMR spectrometer with a 3.2 mm double-resonance MAS probe.[4]
-
Sample Preparation: The active pharmaceutical ingredient of this compound is used as purchased.[4]
-
¹³C CP-MAS Experiment:
NMR Data Presentation
The following tables summarize the chemical shift data for this compound.
Table 1: ¹³C NMR Chemical Shift Data for this compound [6]
| Assignment (Carbon Number) | Chemical Shift (ppm, relative to TMS) |
| 17 | 19.4 and 19.5 |
| 20 and 21 | 21.8 |
| 3 | 109.7 and 109.8 |
Note: The provided data is partial. A complete assignment would require further experimental data.
Table 2: ¹H NMR Spectral Data for this compound in DMSO-d₆ [6]
| Chemical Shift (ppm, relative to TMS) | Assignment |
| A full interpretation of the ¹H NMR spectrum requires integration and multiplicity analysis, which is not fully available in the provided search results. |
Mass Spectrometry (MS) Analysis
Mass spectrometry is employed for the determination of the molecular weight and fragmentation pattern of this compound, which aids in its identification and the characterization of impurities.
Experimental Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Chromatography System: Reversed-phase liquid chromatography.[7]
-
Column: C18 column.[7]
-
Mobile Phase: Formic acid–methanol–water.[7]
-
Mass Spectrometer: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) in positive ion mode.[7]
-
MS Conditions:
Mass Spectrometry Data Presentation
The mass spectrum of this compound reveals a protonated molecular ion and several characteristic fragment ions.
Table 3: Mass Spectrometry Fragmentation Data for this compound [7][9]
| Ion | m/z (Mass-to-Charge Ratio) | Description |
| [M+H]⁺ | 558.1 | Protonated molecular ion |
| [M+Na]⁺ | 580.3 | Sodium adduct |
| Fragment | 428.1 | Loss of the proxetil ester side chain |
| Fragment | 384.1 | Further fragmentation |
| Fragment | 241.1 | Cleavage of the β-lactam ring |
| Fragment | 154.1 | Aminothiazole ring fragment |
Visualizing Analytical Workflows and Mechanisms
The following diagrams illustrate the logical flow of the spectroscopic analysis and the mechanism of action of cefpodoxime.
References
- 1. researchgate.net [researchgate.net]
- 2. tsijournals.com [tsijournals.com]
- 3. Cefpodoxime | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of impurities in this compound using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lupinepublishers.com [lupinepublishers.com]
- 9. researchgate.net [researchgate.net]
understanding the prodrug conversion of cefpodoxime proxetil to cefpodoxime
For Researchers, Scientists, and Drug Development Professionals
Cefpodoxime (B17579) proxetil, a third-generation oral cephalosporin, serves as a critical therapeutic agent in treating a variety of bacterial infections. Its efficacy, however, is entirely dependent on its successful in vivo conversion from an inactive prodrug to its active metabolite, cefpodoxime. This technical guide provides an in-depth exploration of this pivotal bioconversion, detailing the enzymatic machinery, pharmacokinetic profiles, and the experimental methodologies used to elucidate these processes.
The Conversion Pathway: From Prodrug to Active Moiety
Cefpodoxime proxetil is an ester prodrug designed to enhance the oral bioavailability of the active cefpodoxime molecule.[1][2] Following oral administration, this compound is absorbed from the gastrointestinal tract and undergoes rapid hydrolysis to yield the active antibacterial agent, cefpodoxime.[2] This enzymatic conversion is primarily mediated by non-specific esterases present in the intestinal wall and lumen.[3][4] Studies have suggested the significant involvement of cholinesterases in this hydrolysis process, as evidenced by inhibition with agents like eserine and phenylmethylsulfonyl fluoride (B91410) (PMSF).[4]
The conversion process is critical for therapeutic efficacy, as the intact prodrug possesses no antibacterial activity. The absolute bioavailability of cefpodoxime from this compound tablets is approximately 50%, indicating that a substantial portion of the administered dose is either not absorbed or is hydrolyzed pre-systemically.[2]
Factors Influencing Conversion and Bioavailability
The conversion efficiency and subsequent bioavailability of cefpodoxime are influenced by several physiological and external factors.
Impact of Food
The co-administration of food with this compound has been shown to enhance its absorption.[2] While food does not appear to affect the extent of drug absorption from an oral solution, it does delay the absorption rate.[3] For tablet formulations, food is thought to improve bioavailability by promoting the dissolution of the sparingly soluble prodrug.[3]
Gastric pH
The dissolution of this compound is highly pH-dependent, with significantly greater solubility in acidic environments.[1][5] Consequently, co-administration of agents that increase gastric pH, such as antacids or H2-receptor antagonists, can lead to a reduction in the absorption of cefpodoxime.[2] Studies have demonstrated that the solubility of this compound is substantially higher at a pH of 1.2 (10.47 mg/ml) compared to a pH of 6.8 (0.45 mg/ml).[1]
Quantitative Pharmacokinetic Data
The following tables summarize key pharmacokinetic parameters of cefpodoxime following the oral administration of this compound under various conditions.
Table 1: Pharmacokinetic Parameters of Cefpodoxime in Healthy Volunteers
| Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (h) | Reference |
| 100 | 1.0 - 1.4 | 1.9 - 3.1 | - | 1.9 - 2.8 | [2] |
| 200 | 2.18 - 2.33 | ~2.5 | 14.0 | 2.55 | [6][7] |
| 400 | 3.9 - 4.16 | ~2.9 | - | 1.9 - 2.8 | [2][7] |
Table 2: Effect of Renal Impairment on Cefpodoxime Pharmacokinetics (200 mg dose)
| Renal Function Group | Creatinine Clearance (mL/min) | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Apparent Total Body Clearance (mL/min) | Reference |
| Normal | > 80 | - | - | 2.55 | 238 | [6] |
| Mild Impairment | 50 - 80 | - | - | 3.53 | 132 | [6] |
| Moderate Impairment | 30 - 49 | - | - | 5.90 | 112 | [6] |
| Severe Impairment | 5 - 29 | - | - | 9.80 | 55.7 | [6] |
| CAPD Patients | - | 3.25 | 12.0 | ~30.6 | - | [8] |
Table 3: Impact of Food and Gastric pH on Cefpodoxime Bioavailability
| Condition | Change in Cmax | Change in AUC | Reference |
| Administration with Food (Tablets) | Increased | Enhanced | [2] |
| Administration with Food (Oral Suspension) | No significant change | 11% increase | [3] |
| Increased Gastric pH (Antacids/H2 Antagonists) | Decreased | Reduced | [2] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to study the conversion and absorption of this compound.
In Vitro Hydrolysis Assay in Intestinal Preparations
Objective: To determine the rate and extent of this compound hydrolysis to cefpodoxime by intestinal enzymes.
Materials:
-
This compound and cefpodoxime analytical standards
-
Rat intestinal S9 fraction or microsomes
-
Phosphate (B84403) buffer (pH 7.4)
-
HPLC system with UV detector
Procedure:
-
Preparation of Intestinal Homogenates: Prepare intestinal S9 fraction or microsomes from rat intestine as per standard laboratory protocols.
-
Incubation: Incubate a known concentration of this compound with the intestinal preparation in phosphate buffer (pH 7.4) at 37°C.
-
Sampling: Withdraw aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: Stop the enzymatic reaction by adding an equal volume of cold acetonitrile.
-
Sample Preparation: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
-
HPLC Analysis: Analyze the concentrations of this compound and cefpodoxime in the supernatant using a validated HPLC method.
HPLC Method for Quantification in Biological Samples
Objective: To simultaneously quantify this compound and cefpodoxime in plasma or other biological matrices.
Instrumentation:
-
HPLC system with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]
-
UV detector set at an appropriate wavelength (e.g., 228 nm or 259 nm).[9][10]
Mobile Phase:
-
A mixture of acetonitrile and a buffer solution (e.g., 50 mM potassium dihydrogen phosphate, pH 3.0) in a specific ratio (e.g., 70:30 v/v).[10]
Procedure:
-
Sample Preparation (Plasma):
-
To a plasma sample, add a protein precipitation agent (e.g., methanol (B129727) or acetonitrile).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Injection: Inject a defined volume of the prepared sample into the HPLC system.
-
Chromatography: Elute the compounds isocratically at a constant flow rate (e.g., 1.0 mL/min).
-
Detection and Quantification: Monitor the absorbance at the specified wavelength. Quantify the concentrations of this compound and cefpodoxime by comparing their peak areas to those of known standards.
Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability and potential for active transport of this compound.
Materials:
-
Caco-2 cells
-
Transwell inserts with microporous membranes
-
Cell culture medium (e.g., DMEM with FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture: Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add a solution of this compound in HBSS to the apical (A) or basolateral (B) side of the monolayer.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
-
Analysis: Determine the concentration of this compound and cefpodoxime in the collected samples using LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor compartment.
In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
Objective: To investigate the intestinal absorption and metabolism of this compound in a model that preserves physiological conditions.
Materials:
-
Anesthetized rats
-
Perfusion pump
-
Krebs-Ringer buffer (perfusate)
-
This compound
-
Surgical instruments
-
HPLC system for analysis
Procedure:
-
Animal Preparation: Anesthetize the rat and expose the small intestine through a midline abdominal incision.
-
Catheter Placement: Cannulate the desired intestinal segment (e.g., jejunum) at both ends.
-
Perfusion: Perfuse the intestinal segment with pre-warmed (37°C) Krebs-Ringer buffer containing a known concentration of this compound at a constant flow rate (e.g., 0.2 mL/min).[11]
-
Sample Collection: Collect the perfusate exiting the distal end of the segment at regular intervals.
-
Analysis: Analyze the concentration of this compound and cefpodoxime in the collected perfusate using HPLC.
-
Calculation of Permeability: Calculate the effective permeability (Peff) based on the disappearance of the drug from the perfusate.
Visualizing the Processes
The following diagrams illustrate the key pathways and workflows involved in the study of this compound conversion.
References
- 1. rjpbcs.com [rjpbcs.com]
- 2. A review of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cefpodoxime-proxetil hydrolysis and food effects in the intestinal lumen before absorption: in vitro comparison of rabbit and human material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of different organic acids on solubility enhancement of cefpodxime proxetil immediate release tablet and its stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disposition of this compound in healthy volunteers and patients with impaired renal function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of cefpodoxime in plasma and skin blister fluid following oral dosing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and ex vivo susceptibility of this compound in patients receiving continuous ambulatory peritoneal dialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Simultaneous RP-HPLC Estimation of this compound and Clavulanic Acid in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
An In-depth Technical Guide on the Binding Affinity of Cefpodoxime Proxetil to Penicillin-Binding Proteins (PBPs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime (B17579) proxetil is an orally administered, third-generation cephalosporin (B10832234) antibiotic. It functions as a prodrug, which upon absorption in the gastrointestinal tract, is hydrolyzed by esterases to its active metabolite, cefpodoxime.[1][2] The bactericidal activity of cefpodoxime is achieved through the inhibition of bacterial cell wall synthesis.[1][2] This is accomplished by its binding to and inactivation of essential penicillin-binding proteins (PBPs).[1][2] PBPs are bacterial enzymes crucial for the final steps of peptidoglycan synthesis, a major component of the bacterial cell wall. The inhibition of these enzymes compromises the structural integrity of the cell wall, leading to cell lysis and death.[1]
This technical guide provides a comprehensive overview of the binding affinity of cefpodoxime to various PBPs in key bacterial pathogens. It includes quantitative binding data, detailed experimental protocols for assessing PBP affinity, and a visual representation of the experimental workflow.
Cefpodoxime Binding Affinity to Penicillin-Binding Proteins
The efficacy of cefpodoxime is directly related to its binding affinity for the PBPs of target organisms. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the PBP activity.
Quantitative Binding Affinity Data
The following tables summarize the available quantitative data on the binding affinity of cefpodoxime to PBPs in various bacterial species.
Table 1: Binding Affinity of Cefpodoxime for Penicillin-Binding Proteins (PBPs) in Streptococcus pneumoniae D39
| PBP | IC50 (µM) |
| PBP1a | >1000 |
| PBP1b | >1000 |
| PBP2a | >1000 |
| PBP2x | 0.012 |
| PBP2b | >1000 |
| PBP3 | 0.015 |
Data sourced from a study on the selectivity of β-lactams for pneumococcal PBPs.
Comparative Binding Affinity Data
Table 2: Comparative Binding Affinity of Cefpodoxime (as R-3746) for PBPs in Staphylococcus aureus and Escherichia coli
| Bacterial Species | PBP Target(s) | Comparative Affinity Description |
| Staphylococcus aureus | PBP2 | Stronger binding affinity than cefaclor.[3][4] |
| Escherichia coli | PBP1a, PBP1bs, PBP2, PBP3 | Stronger binding affinity than cefaclor.[3][4] |
Note: This information is based on qualitative comparisons and does not provide specific quantitative values.
Experimental Protocols for Determining PBP Binding Affinity
The determination of the binding affinity of cefpodoxime to PBPs typically involves a competitive binding assay. A widely used method utilizes a fluorescently labeled penicillin derivative, such as Bocillin-FL, which binds to the active site of PBPs.
Competitive Fluorescence-Based PBP Binding Assay
This protocol outlines the key steps for determining the IC50 values of cefpodoxime for various PBPs.
I. Bacterial Cell Culture and Preparation:
-
Culture the bacterial strain of interest (e.g., Streptococcus pneumoniae D39) to the mid-exponential growth phase.
-
Harvest the cells by centrifugation and wash them with phosphate-buffered saline (PBS).
-
Resuspend the cell pellets in PBS to a standardized optical density.
II. Competitive Inhibition:
-
Prepare serial dilutions of cefpodoxime in PBS.
-
Incubate aliquots of the bacterial cell suspension with the different concentrations of cefpodoxime for a defined period (e.g., 30 minutes at room temperature) to allow for the binding of cefpodoxime to the PBPs. A control sample with no antibiotic is also prepared.
III. Fluorescent Labeling of Remaining Active PBPs:
-
After incubation with cefpodoxime, wash the cells to remove the unbound antibiotic.
-
Resuspend the cells in PBS containing a fixed concentration of Bocillin-FL (a fluorescent penicillin analog).
-
Incubate for a specific time (e.g., 10 minutes at room temperature) to allow Bocillin-FL to bind to the PBPs that were not inhibited by cefpodoxime.
IV. Sample Preparation and Analysis:
-
Wash the cells to remove unbound Bocillin-FL.
-
Lyse the bacterial cells to release the membrane proteins, including the PBPs.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled PBPs using a fluorescence gel scanner.
V. Data Analysis:
-
Quantify the fluorescence intensity of each PBP band in the different cefpodoxime concentration lanes.
-
Plot the percentage of PBP inhibition (relative to the no-antibiotic control) against the logarithm of the cefpodoxime concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow of the competitive fluorescence-based PBP binding assay.
Caption: Workflow for determining PBP binding affinity.
Mechanism of Action: A Direct Inhibition Pathway
The binding of cefpodoxime to PBPs directly interferes with their enzymatic activity, which is essential for the cross-linking of peptidoglycan chains. This disruption of cell wall synthesis is the primary and direct mechanism of its bactericidal effect. Unlike some other drug classes, the action of cefpodoxime does not involve a complex downstream signaling cascade. The inhibition of PBP function leads to a loss of cell wall integrity, resulting in cell lysis.
Caption: Cefpodoxime's direct mechanism of action.
Conclusion
Cefpodoxime exhibits potent binding affinity to key PBPs in susceptible bacteria, particularly PBP2x and PBP3 in Streptococcus pneumoniae. While quantitative data for other significant pathogens like Staphylococcus aureus and Escherichia coli are less defined, comparative studies indicate a strong affinity for their essential PBPs. The established experimental protocols allow for reliable determination of these binding affinities, which is crucial for understanding the antibacterial spectrum and for the development of novel β-lactam antibiotics. The direct inhibitory action of cefpodoxime on PBP function underscores the continued importance of the bacterial cell wall as a primary target for antimicrobial therapy.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PBP binding and periplasmic concentration as determinants of the antibacterial activities of three new oral cephalosporins in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cefpodoxime proxetil, its in vitro antibacterial activity, affinity to bacterial penicillin-binding proteins, and synergy of bactericidal activity with serum complement and mouse-cultured macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
Stereochemistry and Biological Activity of Cefpodoxime Proxetil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpodoxime (B17579) proxetil, a third-generation oral cephalosporin, is a prodrug administered as a racemic mixture of its R and S-stereoisomers. This technical guide delves into the critical role of stereochemistry in the biological activity and pharmacokinetics of cefpodoxime proxetil. The differential susceptibility of the R and S isomers to enzymatic hydrolysis significantly impacts the bioavailability of the active metabolite, cefpodoxime. This guide provides a comprehensive overview of the stereoselective metabolism, biological activity, and detailed experimental protocols for the analysis of these stereoisomers, offering valuable insights for researchers and professionals in drug development.
Introduction
This compound is an ester prodrug of the active antibiotic cefpodoxime. It is designed to enhance oral absorption, after which it is hydrolyzed by intestinal esterases to release cefpodoxime into the bloodstream.[1][2] Cefpodoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4] The drug is supplied as a 1:1 racemic mixture of the R and S-diastereomers, which arise from the chiral center in the proxetil moiety.[5][6] While both isomers are converted to the same active metabolite, their distinct three-dimensional arrangements lead to significant differences in their physicochemical properties and enzymatic stability, ultimately affecting the overall bioavailability of cefpodoxime.[1][2] Understanding these stereochemical nuances is paramount for optimizing drug delivery and therapeutic efficacy.
Stereoselective Metabolism and Pharmacokinetics
The oral bioavailability of cefpodoxime from the racemic mixture of this compound is approximately 50%.[1][2] A primary reason for this incomplete absorption is the presystemic hydrolysis of the prodrug in the gastrointestinal tract. Crucially, this enzymatic degradation is stereoselective, with the R-isomer being more susceptible to hydrolysis by intestinal esterases than the S-isomer.[1][2]
The S-isomer exhibits greater stability against enzymatic degradation, leading to a higher likelihood of it being absorbed intact and subsequently converted to cefpodoxime in the intestinal cells or portal circulation.[7] This differential stability suggests that the S-isomer contributes more significantly to the overall bioavailability of the active drug.
Quantitative Data on Stereoisomer Properties
| Property | R-Isomer of this compound | S-Isomer of this compound | Racemic this compound | Reference |
| Enzymatic Metabolism | More susceptible to hydrolysis | More resistant to hydrolysis | - | [1][2] |
| Oral Bioavailability | Lower contribution | Higher contribution | ~50% | [1][2] |
Biological Activity: Mechanism of Action
The active metabolite, cefpodoxime, is responsible for the antibacterial activity. Like other β-lactam antibiotics, cefpodoxime targets and inhibits penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[3][8] By binding to PBPs, cefpodoxime disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and ultimately cell lysis.[3] Cefpodoxime has a strong affinity for PBP2 of S. aureus and PBPs 1a, 1bs, 2, and 3 of E. coli.[8]
Signaling Pathway: Inhibition of Bacterial Cell Wall Synthesis
The following diagram illustrates the mechanism of action of cefpodoxime.
Experimental Protocols
HPLC Separation of this compound Stereoisomers
This protocol describes a high-performance liquid chromatography (HPLC) method for the separation and quantification of the R and S isomers of this compound.[6][9]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., Phenomenex Luna C18, 250 x 4.6 mm, 5 µm)
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Potassium dihydrogen phosphate (B84403)
-
Orthophosphoric acid
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a phosphate buffer (e.g., 50 mM) and adjust the pH to 3.0 with orthophosphoric acid. The mobile phase consists of a mixture of acetonitrile and the phosphate buffer (e.g., 70:30 v/v). Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of working standard solutions by diluting the stock solution to known concentrations.
-
Sample Preparation: For plasma samples, perform a liquid-liquid extraction. To 100 µL of plasma, add a known concentration of an internal standard (e.g., aspirin) and 100 µL of the this compound standard or sample. Extract the drug using a suitable organic solvent (e.g., methanol). Centrifuge and inject the supernatant.[10]
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 259 nm
-
Injection volume: 20 µL
-
Column temperature: Ambient
-
-
Quantification: Identify and quantify the R and S isomers based on their retention times and peak areas relative to the standard curve.
In Vitro Enzymatic Hydrolysis of this compound Stereoisomers
This protocol outlines a method to assess the enzymatic stability of the R and S isomers of this compound in the presence of intestinal enzymes.
Materials:
-
R and S isomers of this compound
-
Intestinal enzyme preparation (e.g., rat intestinal homogenate or commercially available esterases)
-
Phosphate buffer (pH 7.4)
-
HPLC system as described in section 4.1.
Procedure:
-
Prepare solutions of the individual R and S isomers in phosphate buffer.
-
Add the intestinal enzyme preparation to each isomer solution to initiate the enzymatic reaction.
-
Incubate the mixtures at 37°C.
-
At various time points, withdraw aliquots of the reaction mixture and immediately quench the enzymatic activity (e.g., by adding a strong acid or organic solvent).
-
Analyze the samples by HPLC to determine the concentration of the remaining this compound isomer.
-
Calculate the rate of hydrolysis for each isomer.
In Vivo Bioavailability Study in Rats
This protocol provides a general framework for conducting an in vivo bioavailability study of the this compound stereoisomers in a rat model.[3][11]
Animals:
-
Male Wistar rats (or other appropriate strain)
Procedure:
-
Fast the rats overnight before drug administration.
-
Administer a single oral dose of either the R-isomer, the S-isomer, or the racemic mixture of this compound to different groups of rats.
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for cefpodoxime concentration using a validated HPLC method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for each group.
-
Determine the absolute bioavailability by comparing the AUC after oral administration to the AUC after intravenous administration of cefpodoxime.
Logical Workflow for Stereoisomer Analysis
The following diagram illustrates the workflow for the comprehensive analysis of this compound stereoisomers.
Conclusion
The stereochemistry of this compound plays a pivotal role in its pharmacokinetic profile and, consequently, its therapeutic efficacy. The greater enzymatic stability of the S-isomer compared to the R-isomer highlights the importance of considering stereoisomerism in prodrug design and development. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate and understand the complex interplay between stereochemistry and biological activity, ultimately contributing to the development of more effective and reliable pharmaceutical products.
References
- 1. Investigation on physicochemical and biological differences of this compound enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of factors responsible for low oral bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improvement of this compound oral absorption in rats by an oil-in-water submicron emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of HPLC method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. asianpubs.org [asianpubs.org]
- 11. graphviz.org [graphviz.org]
Initial Toxicity Screening of Novel Cefpodoxime Proxetil Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential initial toxicity screening protocols for novel derivatives of Cefpodoxime (B17579) Proxetil, a third-generation cephalosporin (B10832234) antibiotic. The document outlines key in vitro and in vivo assays, presents data in a structured format, and visualizes experimental workflows and potential toxicity pathways to facilitate the early-stage safety assessment of new chemical entities in a drug development pipeline.
Executive Summary
The development of new antibiotic derivatives necessitates a thorough evaluation of their safety profiles at the earliest stages to de-risk candidates and focus resources on the most promising compounds. This guide details a tiered approach to the initial toxicity screening of novel Cefpodoxime Proxetil derivatives, encompassing in vitro cytotoxicity, genotoxicity, and in vivo acute systemic toxicity studies. Furthermore, it delves into potential mechanisms of cephalosporin-induced toxicity, such as the induction of oxidative stress and mitochondrial dysfunction, providing protocols for their investigation. While specific quantitative toxicity data for novel this compound derivatives is not publicly available, this guide presents data tables with illustrative hypothetical values to serve as a template for researchers.
Data Presentation
A systematic presentation of quantitative data is crucial for the comparative analysis of novel derivatives against the parent compound and established standards. The following tables provide a template for summarizing key toxicity endpoints.
Disclaimer: The data presented in the following tables is hypothetical and for illustrative purposes only, due to the lack of publicly available toxicity data for novel this compound derivatives. Researchers should replace this with their own experimental data.
Table 1: In Vitro Cytotoxicity of Novel this compound Derivatives (Hypothetical Data)
| Compound ID | Derivative Moiety | Cell Line | Assay Type | IC50 (µM) ± SD |
| CP-001 | Ethyl Ester | HEK293 | MTT | > 1000 |
| CP-001 | Ethyl Ester | HepG2 | MTT | 750 ± 25.3 |
| CP-002 | Propyl Ester | HEK293 | MTT | > 1000 |
| CP-002 | Propyl Ester | HepG2 | MTT | 680 ± 32.1 |
| This compound | Parent Drug | HEK293 | MTT | > 1000 |
| This compound | Parent Drug | HepG2 | MTT | 820 ± 45.5 |
| Doxorubicin | Positive Control | HEK293 | MTT | 1.2 ± 0.1 |
| Doxorubicin | Positive Control | HepG2 | MTT | 0.8 ± 0.05 |
Table 2: In Vivo Acute Systemic Toxicity of a Novel this compound Derivative (Hypothetical Data)
| Compound ID | Species/Strain | Route of Administration | LD50 (mg/kg) (95% Confidence Interval) | Key Clinical Observations |
| CP-001 | Sprague-Dawley Rat | Oral (gavage) | > 2000 | No mortality or significant clinical signs of toxicity observed at the limit dose. |
| CP-001 | Swiss Albino Mice | Intraperitoneal | 1500 (1350-1650) | Decreased activity and piloerection at doses > 1000 mg/kg. |
| This compound | Sprague-Dawley Rat | Oral (gavage) | > 5000 | No adverse effects reported at high doses.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental for generating reproducible and reliable toxicity data.
In Vitro Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Objective: To determine the concentration of a test compound that inhibits cell viability by 50% (IC50) in cultured mammalian cells.
Materials:
-
Human embryonic kidney cells (HEK293) and human liver cancer cells (HepG2).
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test compounds (novel this compound derivatives) and control compounds (parent this compound, doxorubicin).
-
MTT reagent (5 mg/mL in PBS).
-
Dimethyl sulfoxide (B87167) (DMSO).
-
96-well microplates.
-
Multichannel pipette, incubator, and microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test and control compounds in culture medium. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include vehicle-treated (e.g., DMSO) and untreated wells as controls.
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration using a non-linear regression analysis.
In Vitro Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)
Objective: To assess the mutagenic potential of a test compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.
Materials:
-
Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537).
-
Test compounds and positive controls (e.g., sodium azide, 2-nitrofluorene).
-
S9 fraction (from Aroclor 1254-induced rat liver) for metabolic activation.
-
Molten top agar (B569324), minimal glucose agar plates.
-
Incubator.
Procedure:
-
Preparation: Prepare dilutions of the test compound.
-
Incubation with and without S9: In separate tubes, mix the test compound, the bacterial culture, and either S9 mix or phosphate (B84403) buffer.
-
Plating: Add the mixture to molten top agar and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies (his+) on each plate.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least twice the background (vehicle control) count.
In Vivo Acute Systemic Toxicity Study
Objective: To determine the median lethal dose (LD50) and to identify signs of systemic toxicity of a test compound after a single administration.
Materials:
-
Healthy, young adult rodents (e.g., Sprague-Dawley rats or Swiss albino mice), nulliparous and non-pregnant females.
-
Test compound and vehicle.
-
Appropriate gavage needles or syringes for the chosen route of administration.
-
Animal caging and husbandry supplies.
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least 5 days.
-
Dosing: Administer the test compound at various dose levels to different groups of animals (typically 5 animals per sex per group). Include a vehicle control group. A common starting dose is 2000 mg/kg for a limit test.
-
Observation: Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes at regular intervals for 14 days.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
-
Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., Probit analysis) if mortality occurs in a dose-dependent manner. Document all clinical and necropsy findings.
Mechanistic Toxicity Assays
Objective: To quantify the generation of intracellular ROS in cells exposed to the test compound.
Materials:
-
Cell line of interest (e.g., HEK293).
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) dye.
-
Test compounds and a positive control (e.g., H₂O₂).
-
Fluorescence microplate reader or flow cytometer.
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well black plate and treat with test compounds for a specified duration.
-
Dye Loading: Wash the cells with PBS and incubate with DCFH-DA solution in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Express the results as a percentage increase in fluorescence relative to the vehicle control.
Objective: To evaluate the effect of the test compound on mitochondrial integrity by measuring changes in the mitochondrial membrane potential.
Materials:
-
Cell line of interest.
-
JC-1 or TMRE fluorescent dye.
-
Test compounds and a positive control (e.g., CCCP, a mitochondrial uncoupler).
-
Fluorescence microscope, microplate reader, or flow cytometer.
Procedure with JC-1:
-
Cell Culture and Treatment: Treat cells with the test compounds.
-
Dye Staining: Incubate the cells with JC-1 dye.
-
Fluorescence Analysis: In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence. Measure both red and green fluorescence.
-
Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.
Mandatory Visualizations
Experimental and Logical Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of the initial toxicity screening process and a potential signaling pathway for cephalosporin-induced toxicity.
Caption: A general workflow for the initial toxicity screening of novel compounds.
Caption: A potential signaling pathway of beta-lactam-induced cytotoxicity.
References
Methodological & Application
Application Note: Quantification of Cefpodoxime Proxetil in Human Plasma using High-Performance Liquid Chromatography (HPLC)
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Cefpodoxime (B17579) Proxetil in human plasma. This method is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring.
Introduction
Cefpodoxime proxetil is a third-generation cephalosporin (B10832234) antibiotic widely used to treat various bacterial infections. Accurate measurement of its concentration in human plasma is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive protocol for its quantification using HPLC with UV detection, including sample preparation, chromatographic conditions, and method validation.
Experimental Protocols
1. Sample Preparation: Protein Precipitation
Protein precipitation is a common and straightforward method for extracting this compound from plasma samples.
-
Reagents and Materials:
-
Human plasma (blank and spiked)
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
-
Procedure:
-
Pipette 500 µL of human plasma into a microcentrifuge tube.
-
Add 1.0 mL of a mixture of methanol and acetonitrile (in a 1:1 v/v ratio) to the plasma sample to precipitate the proteins.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge the sample at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for injection into the HPLC system.
-
2. Chromatographic Conditions
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[1][2]
-
Mobile Phase: A mixture of acetonitrile, methanol, and water in a ratio of 20:50:30 (v/v/v). The pH of the mobile phase should be adjusted to 5.0 using orthophosphoric acid.[1][2]
-
Injection Volume: 50 µL.[3]
-
Column Temperature: Ambient.
3. Preparation of Standard and Quality Control (QC) Samples
-
Stock Solution: Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Working Standards: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range of 0.195 µg/mL to 50 µg/mL.[1][2][4]
-
Calibration Curve: To construct a plasma calibration curve, spike blank human plasma with the working standard solutions to obtain final concentrations in the same range as the working standards.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range to be analyzed with each batch of study samples.
Data Presentation
Table 1: Summary of Quantitative HPLC Method Parameters for this compound
| Parameter | Value | Reference |
| Chromatographic Column | C18 (250 x 4.6 mm, 5 µm) | [1][2] |
| Mobile Phase | Acetonitrile:Methanol:Water (20:50:30, v/v/v), pH 5.0 | [1][2] |
| Flow Rate | 1.0 mL/min | [1][2][3] |
| Detection Wavelength | 247 nm | [1][2][3] |
| Retention Time | Approximately 10.967 min | [1][2][4] |
| Linearity Range | 0.195 - 50 µg/mL | [1][2][4] |
| Correlation Coefficient (r²) | > 0.999 | [1][2][4] |
| Lower Limit of Quantification (LLOQ) | 0.195 µg/mL | [3] |
| Accuracy | Within ±15% (±20% for LLOQ) | [1][2][4] |
| Precision | Within ±15% (±20% for LLOQ) | [1][2][4] |
| Analytical Recovery | > 89% | [1][2][4] |
Alternative and Advanced Protocols
For higher sensitivity and selectivity, especially in complex matrices, other sample preparation techniques and analytical methods can be employed.
-
Solid-Phase Extraction (SPE): SPE offers cleaner extracts compared to protein precipitation. A method using a C18 SPE cartridge for the simultaneous estimation of this compound and clavulanic acid has been reported.[5][6]
-
Liquid-Liquid Extraction (LLE): LLE is another effective technique for sample cleanup. A method using methanol as the extraction solvent has been described for the analysis of this compound in rat plasma.[7]
-
LC-MS/MS: For very low concentration levels, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) provides the highest sensitivity and specificity. An LC-MS method has been developed for the simultaneous quantification of this compound and clavulanic acid in human plasma.[5][6][8]
Table 2: Comparison of Different Sample Preparation and Analytical Techniques
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Addition of an organic solvent to precipitate plasma proteins. | Simple, fast, and cost-effective. | Less clean extract, potential for matrix effects. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Cleaner extracts, reduced matrix effects, potential for automation. | More complex and time-consuming than protein precipitation. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good sample cleanup, can handle larger sample volumes. | Can be labor-intensive and may use hazardous organic solvents. |
| HPLC-UV | Separation based on polarity with UV detection. | Robust, widely available, and relatively inexpensive. | Lower sensitivity and selectivity compared to LC-MS/MS. |
| LC-MS/MS | Separation by HPLC followed by mass spectrometric detection. | High sensitivity, high selectivity, and structural information. | Higher cost of instrumentation and more complex method development. |
Mandatory Visualizations
References
- 1. Development and validation of HPLC method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous quantification of this compound and clavulanic acid in human plasma by LC–MS using solid phase extraction with application to pharmacokinetic studies | CoLab [colab.ws]
- 6. Simultaneous quantification of this compound and clavulanic acid in human plasma by LC-MS using solid phase extraction with application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
Development of a Validated Stability-Indicating Assay for Cefpodoxime Proxetil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime (B17579) proxetil is a third-generation cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections. To ensure the quality, safety, and efficacy of pharmaceutical products containing cefpodoxime proxetil, a validated stability-indicating assay method (SIAM) is crucial. This method is designed to accurately quantify the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or handling. This document provides detailed application notes and protocols for the development and validation of a stability-indicating high-performance liquid chromatography (HPLC) method for this compound, in accordance with the International Council for Harmonisation (ICH) guidelines.
Principle of the Method
The developed method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate this compound from its potential degradation products. The separation is achieved on a C18 column with an isocratic mobile phase, allowing for the accurate quantification of the active pharmaceutical ingredient (API). Forced degradation studies are performed to demonstrate the method's specificity and stability-indicating nature.
Materials and Reagents
-
This compound reference standard
-
This compound sample (bulk drug or pharmaceutical formulation)
-
Methanol (B129727) (HPLC grade)[1]
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (B84403) (AR grade)[1]
-
Disodium (B8443419) hydrogen phosphate (AR grade)[1]
-
Orthophosphoric acid (AR grade)[1]
-
Hydrochloric acid (AR grade)[2]
-
Sodium hydroxide (B78521) (AR grade)[2]
-
Hydrogen peroxide (30%, AR grade)[2]
-
Purified water (HPLC grade)
Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be used. The following conditions have been found to be suitable for the analysis of this compound.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Shimadzu LC 20AD with SPD 20A UV detector[1] | Not Specified |
| Column | Phenomenex ODS (250 x 4.6 mm, 5 µm)[1] | Hypersil C18 (250 x 4.6 mm, 5 µm)[3] |
| Mobile Phase | Methanol: Phosphate Buffer (pH 4.0) (65:35 v/v)[1][4] | Acetonitrile: Mixed Phosphate Buffer (pH 6.8) (65:35 v/v)[3] |
| Flow Rate | 1.0 mL/min[1] | 1.2 mL/min[3] |
| Detection Wavelength | 252 nm[1] | 235 nm[3] |
| Injection Volume | 20 µL[1] | Not Specified |
| Column Temperature | Ambient | Not Specified |
| Data Acquisition | LC Solution Software[1] | Not Specified |
Experimental Protocols
Preparation of Solutions
5.1.1. Buffer Preparation (pH 4.0)
Dissolve 5.04 g of disodium hydrogen phosphate and 3.01 g of potassium dihydrogen phosphate in 1000 mL of triple distilled water. Adjust the pH to 4.0 using orthophosphoric acid.[1]
5.1.2. Standard Stock Solution Preparation
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol to obtain a concentration of 1000 µg/mL.[1]
5.1.3. Working Standard Solution Preparation
From the standard stock solution, prepare working standard solutions in the concentration range of 5-100 µg/mL by diluting with the mobile phase.[1]
5.1.4. Sample Solution Preparation (from Tablets)
Weigh and finely powder 20 tablets. Transfer a quantity of powder equivalent to 25 mg of this compound into a 25 mL volumetric flask. Add 10 mL of methanol, sonicate for 10 minutes, and then dilute to the mark with methanol. Filter the solution before analysis.[1]
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[1] The drug is subjected to various stress conditions to induce degradation.
5.2.1. Acid Hydrolysis
To a suitable volume of the stock solution, add 0.1 N HCl. Reflux the solution for a specified period, then neutralize with 0.1 N NaOH. Dilute with the mobile phase to the desired concentration.[2]
5.2.2. Base Hydrolysis
To a suitable volume of the stock solution, add 0.1 N NaOH. Reflux the solution for a specified period, then neutralize with 0.1 N HCl. Dilute with the mobile phase to the desired concentration.[2]
5.2.3. Oxidative Degradation
To a suitable volume of the stock solution, add 30% H₂O₂. Keep the solution at room temperature for a specified period, then dilute with the mobile phase to the desired concentration.[2]
5.2.4. Thermal Degradation
Expose the solid drug powder to dry heat in an oven at a specified temperature (e.g., 60°C) for a defined period.[2] Prepare a solution of the heat-treated sample for analysis.
5.2.5. Photolytic Degradation
Expose the drug solution to UV light (e.g., 254 nm) for a specified duration.[2]
Forced degradation experimental workflow.
Method Validation
The developed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1]
5.3.1. Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] This is demonstrated by the separation of the main drug peak from the peaks of degradation products and any excipients.
5.3.2. Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[1] This is typically evaluated by analyzing a series of standard solutions at different concentrations.
5.3.3. Accuracy
Accuracy is determined by applying the method to samples to which known amounts of the analyte have been added (spiked samples). The percentage recovery is then calculated.
5.3.4. Precision
Precision is assessed by performing repeated analyses of the same sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
5.3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
5.3.6. Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[5]
ICH method validation workflow.
Data Presentation
The quantitative data obtained from the validation studies should be summarized in clear and concise tables for easy interpretation and comparison.
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Mean ± SD, n=3) |
| 5 | Insert Data |
| 10 | Insert Data |
| 20 | Insert Data |
| 40 | Insert Data |
| 60 | Insert Data |
| 80 | Insert Data |
| 100 | Insert Data |
| Regression Equation | y = mx + c |
| Correlation Coefficient (r²) | Insert Value |
Table 3: Accuracy (Recovery) Study Results
| Spiked Level (%) | Amount Added (mg) | Amount Found (mg, Mean ± SD, n=3) | % Recovery |
| 80 | Insert Data | Insert Data | Insert Data |
| 100 | Insert Data | Insert Data | Insert Data |
| 120 | Insert Data | Insert Data | Insert Data |
Table 4: Precision Study Results
| Concentration (µg/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) |
| Low Conc. | Insert Data | Insert Data |
| Mid Conc. | Insert Data | Insert Data |
| High Conc. | Insert Data | Insert Data |
Table 5: Forced Degradation Study Results
| Stress Condition | Duration | % Degradation |
| Acid Hydrolysis (0.1 N HCl) | Insert Time | Insert Data |
| Base Hydrolysis (0.1 N NaOH) | Insert Time | Insert Data |
| Oxidative (30% H₂O₂) | Insert Time | Insert Data |
| Thermal (60°C) | Insert Time | Insert Data |
| Photolytic (UV light) | Insert Time | Insert Data |
Table 6: Summary of Validation Parameters
| Parameter | Result | Acceptance Criteria (as per ICH) |
| Linearity (r²) | Insert Value | ≥ 0.999 |
| Accuracy (% Recovery) | Insert Range | 98.0 - 102.0% |
| Precision (% RSD) | Insert Value | ≤ 2.0% |
| LOD (µg/mL) | Insert Value | - |
| LOQ (µg/mL) | Insert Value | - |
| Specificity | Well-resolved peaks | No interference at the retention time of the analyte |
| Robustness | Insert Observations | Method remains reliable |
Conclusion
The described RP-HPLC method is simple, specific, accurate, precise, and stability-indicating for the determination of this compound in bulk and pharmaceutical dosage forms. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis and stability studies. The clear separation of the drug from its degradation products confirms the stability-indicating nature of the assay.
References
Application Notes and Protocols for In Vitro Susceptibility Testing of Clinical Isolates to Cefpodoxime Proxetil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting in vitro susceptibility testing of clinical isolates to cefpodoxime (B17579) proxetil, an oral, third-generation cephalosporin (B10832234) antibiotic. Cefpodoxime proxetil is a prodrug that is hydrolyzed in vivo to its active metabolite, cefpodoxime.[1][2][3][4][5] This document outlines the mechanism of action of cefpodoxime, summarizes its in vitro activity against a range of clinically relevant bacteria, and provides standardized protocols for common susceptibility testing methods.
Mechanism of Action
Cefpodoxime, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in the bacterial cell wall.[1][6][7] It binds to and inactivates penicillin-binding proteins (PBPs), enzymes essential for cross-linking peptidoglycan, which provides structural integrity to the bacterial cell wall.[1][6][7][8] This disruption leads to the weakening of the cell wall, ultimately causing cell lysis and bacterial death.[1][6][7] Cefpodoxime is noted for its stability in the presence of many common plasmid-mediated β-lactamases.[1][4]
Caption: Mechanism of action of cefpodoxime.
In Vitro Activity of Cefpodoxime
Cefpodoxime demonstrates a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. The following tables summarize the in vitro susceptibility of various clinical isolates to cefpodoxime, with data presented as Minimum Inhibitory Concentration (MIC) ranges, MIC₅₀, and MIC₉₀ values.
Table 1: In Vitro Activity of Cefpodoxime Against Gram-Negative Isolates
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Escherichia coli | ≤ 1 | > 1 |
| Haemophilus influenzae | 0.12 | 0.12 |
| Klebsiella pneumoniae | ≤ 1 | > 1 |
| Moraxella catarrhalis | 1 | 1 |
| Neisseria gonorrhoeae (penicillin-susceptible) | ≤ 0.015 | ≤ 0.015 |
| Neisseria gonorrhoeae (penicillinase-producing) | ≤ 0.015 | ≤ 0.015 |
| Neisseria gonorrhoeae (chromosomally resistant) | ≤ 0.125 | ≤ 0.125 |
| Proteus vulgaris | 0.12 | - |
| Providencia rettgeri | 0.015 | - |
| Serratia marcescens | 2 | - |
Data compiled from multiple sources.[3][9][10][11]
Table 2: In Vitro Activity of Cefpodoxime Against Gram-Positive Isolates
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Staphylococcus aureus (methicillin-susceptible) | 1-2 | 4 |
| Streptococcus pneumoniae | - | 0.12 |
| Streptococcus pyogenes | - | - |
Data compiled from multiple sources.[3][9][10]
Experimental Protocols for In Vitro Susceptibility Testing
Standardized methods for antimicrobial susceptibility testing, such as those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), should be followed to ensure accurate and reproducible results.[12][13][14][15]
Broth Microdilution Method
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for broth microdilution susceptibility testing.
Materials:
-
Cefpodoxime analytical standard
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Test bacterial isolates
-
Quality control strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213)[16]
Procedure:
-
Preparation of Cefpodoxime Stock Solution: Prepare a stock solution of cefpodoxime in a suitable solvent as recommended by the manufacturer.
-
Preparation of Cefpodoxime Dilutions: Perform serial two-fold dilutions of the cefpodoxime stock solution in CAMHB to achieve the desired concentration range in the microtiter plate.
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used for verification.
-
-
Inoculation of Microtiter Plates:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Dispense the appropriate volume of the cefpodoxime dilutions and the diluted bacterial inoculum into the wells of the 96-well plate.
-
Include a growth control well (inoculated broth without antibiotic) and a sterility control well (uninoculated broth).
-
-
Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
Reading and Interpretation of Results:
Disk Diffusion Method
The disk diffusion method is a qualitative or semi-quantitative technique used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. [RU 51807 (this compound). In vitro and in vivo antibacterial activity of a new orally administered active cephalosporin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound for Oral Suspension, USP Rx only [dailymed.nlm.nih.gov]
- 6. toku-e.com [toku-e.com]
- 7. nbinno.com [nbinno.com]
- 8. Unleashing the Power of this compound: A Comprehensive Review on R&D Breakthroughs [synapse.patsnap.com]
- 9. Microbiological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activity of cefpodoxime compared with other oral cephalosporins tested against 5556 recent clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of this compound (U-76,252; CS-807) against Neisseria gonorrhoeae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. clsi.org [clsi.org]
- 14. EUCAST: EUCAST - Home [eucast.org]
- 15. iacld.com [iacld.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. szu.gov.cz [szu.gov.cz]
Application Notes and Protocols for the Formulation of Cefpodoxime Proxetil Pediatric Oral Suspension
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the formulation and development of a stable, palatable, and effective pediatric oral suspension of Cefpodoxime (B17579) Proxetil. The protocols outlined below are based on established scientific principles and publicly available data.
Introduction
Cefpodoxime proxetil is a third-generation cephalosporin (B10832234) antibiotic widely prescribed for pediatric patients to treat a variety of bacterial infections, including acute otitis media, pharyngitis, and tonsillitis.[1][2] As an oral suspension, it offers advantages in precise, weight-based dosing and ease of administration for children.[3] However, formulation development presents several challenges, primarily the drug's extremely bitter taste and its instability in aqueous environments.[3][4][5]
This document details the critical aspects of formulating a robust pediatric oral suspension of this compound, including excipient selection, manufacturing processes, quality control testing, and effective taste-masking strategies.
Excipient Selection and Formulation Components
The selection of appropriate excipients is paramount to the stability, palatability, and overall performance of the final product. A typical formulation for a reconstitutable oral suspension is presented below.
Table 1: Typical Formulation Components for this compound Oral Suspension
| Component | Function | Example Excipients | Typical Concentration Range (% w/w of dry powder) |
| Active Pharmaceutical Ingredient (API) | Antibiotic | This compound | 5 - 15 |
| Suspending Agent | Increases viscosity to prevent settling of drug particles | Xanthan Gum, Microcrystalline Cellulose, Carboxymethylcellulose Sodium, Acacia | 0.5 - 2.0 |
| Wetting Agent | Facilitates dispersion of hydrophobic drug particles in the aqueous vehicle | Polysorbate 80, Sodium Lauryl Sulfate | 0.1 - 0.5 |
| Sweetener | Masks bitter taste and improves palatability | Sucrose, Aspartame, Mannitol | 40 - 80 |
| Flavoring Agent | Enhances palatability | Citron & Vanille Flavorings, Fruit Flavors | 0.1 - 1.0 |
| Buffering Agent | Maintains optimal pH for stability and solubility | Citric Acid, Sodium Citrate | 0.5 - 2.0 |
| Preservative | Prevents microbial growth in the reconstituted suspension | Sodium Benzoate | 0.1 - 0.25 |
| Glidant/Lubricant | Improves powder flow during manufacturing | Colloidal Silicon Dioxide, Magnesium Stearate | 0.2 - 1.0 |
| Diluent/Filler | Provides bulk to the formulation | Lactose Monohydrate, Corn Starch | q.s. to 100% |
Note: The exact concentrations should be optimized based on experimental studies.
Manufacturing Process
The manufacturing process for a reconstitutable this compound oral suspension typically involves dry blending of the powdered ingredients.
Logical Workflow for Manufacturing
References
Enhancing the Oral Bioavailability of Cefpodoxime Proxetil: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpodoxime (B17579) proxetil, a third-generation cephalosporin (B10832234) antibiotic, exhibits low and variable oral bioavailability of approximately 50% in humans.[1] This is primarily attributed to its poor aqueous solubility, pH-dependent stability, and pre-systemic metabolism. Enhancing the oral bioavailability of cefpodoxime proxetil is a critical objective in pharmaceutical development to improve therapeutic efficacy and patient compliance. This document provides detailed application notes and experimental protocols for various advanced drug delivery techniques aimed at overcoming the biopharmaceutical challenges associated with this compound. The techniques covered include the formulation of nanosuspensions, solid dispersions, polymeric microparticles, self-nanoemulsifying drug delivery systems (SNEDDS), and gastro-retentive dosage forms.
Introduction to Bioavailability Enhancement Strategies
The oral bioavailability of a drug is influenced by its solubility, dissolution rate, permeability, and pre-systemic metabolism. For this compound, a Biopharmaceutics Classification System (BCS) Class IV drug, both poor solubility and poor permeability are limiting factors.[2] The strategies outlined below address these limitations through various mechanisms:
-
Nanosuspensions: By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to an enhanced dissolution rate as described by the Noyes-Whitney equation.
-
Solid Dispersions: Dispersing the amorphous drug in a hydrophilic polymer matrix improves wettability and inhibits crystallization, thereby increasing the dissolution rate and maintaining a supersaturated state.
-
Polymeric Microparticles: Encapsulating the drug within polymeric microparticles can protect it from the harsh gastric environment and modulate its release profile, potentially improving absorption.
-
Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These lipid-based formulations form nanoemulsions upon gentle agitation in the gastrointestinal fluids, presenting the drug in a solubilized state, which can enhance its absorption.
-
Gastro-Retentive Drug Delivery Systems (GRDDS): By prolonging the gastric residence time, these systems allow the drug to be released in the upper part of the gastrointestinal tract where its absorption is favored.
Comparative Pharmacokinetic Data
The following table summarizes the pharmacokinetic parameters of this compound formulated using different bioavailability enhancement techniques. These data, gathered from various preclinical studies, demonstrate the potential of these advanced formulations to improve the systemic exposure of cefpodoxime.
| Formulation Technique | Animal Model | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) / Fold Increase | Reference |
| Pure this compound | Rats | 3.09 ± 0.57 | 0.91 ± 0.23 | - | Baseline | (Kakumanu et al., 2008) |
| Nanosuspension (Spray-Dried) | Rabbits | 2.33-fold higher than marketed suspension | Shorter than marketed suspension | 1.60-fold higher than marketed suspension | - | (Gao et al., 2010)[3] |
| Nanosuspension | In vivo study | - | - | - | 4.3-fold improvement vs. pure drug | (Bhosale et al., 2025)[4] |
| Solid Dispersion (with Soluplus) | - | Data not available | Data not available | Data not available | - | (Aziz et al., 2015)[2] |
| Polymeric Microparticles (Chitosan) | Rats | 12.8 ± 1.1 | 2.5 ± 0.3 | 68.5 ± 4.2 | 218 vs. pure drug | (Khan et al., 2010) |
| Polymeric Microparticles (Methylcellulose) | Rats | 11.5 ± 0.9 | 2.8 ± 0.2 | 62.1 ± 3.8 | 198 vs. pure drug | (Khan et al., 2010) |
| Gastro-Retentive Dosage Form | Rats | 4.74 ± 0.80 | 1.43 ± 0.24 | - | ~175% | (Kakumanu et al., 2008) |
Note: Direct comparison between studies should be made with caution due to differences in animal models, dosing, and analytical methods.
Experimental Protocols
This section provides detailed methodologies for the preparation of various this compound formulations.
Nanosuspension Preparation by Solvent-Antisolvent Precipitation
This method involves dissolving the drug in an organic solvent and then introducing this solution into an antisolvent containing a stabilizer, leading to the precipitation of drug nanoparticles.
Materials:
-
This compound
-
Organic solvent (e.g., acetone, methanol)
-
Antisolvent (e.g., deionized water)
-
Stabilizer (e.g., Poloxamer 188, Sodium Lauryl Sulphate)
Protocol:
-
Dissolve this compound in the selected organic solvent to prepare the drug solution.
-
Dissolve the stabilizer(s) in the antisolvent to prepare the aqueous phase.
-
Place the aqueous phase in a beaker and stir using a magnetic stirrer or a high-speed homogenizer.
-
Inject the drug solution into the aqueous phase at a constant rate using a syringe pump.
-
Continue stirring for a specified period to allow for the formation of a stable nanosuspension.
-
The resulting nanosuspension can be further processed, for instance, by spray-drying, to obtain a solid powder.
References
- 1. A review of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Formulation and Evaluation of this compound Solid Dispersion : An Approach for Dissolution Enhancement of Cephalosporin Corresponding | Semantic Scholar [semanticscholar.org]
- 3. Physicochemical and pharmacokinetic characterization of a spray-dried this compound nanosuspension. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Cefpodoxime Proxetil in a Murine Model of Respiratory Tract Infection
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cefpodoxime (B17579) proxetil is a third-generation oral cephalosporin (B10832234) with a broad spectrum of activity against common respiratory pathogens, including Streptococcus pneumoniae and Haemophilus influenzae.[1][2][3] It is a prodrug that is hydrolyzed in the intestinal wall to its active metabolite, cefpodoxime.[1] Murine models of respiratory tract infection are crucial for the preclinical evaluation of new antimicrobial agents. This document provides detailed application notes and protocols for the use of cefpodoxime proxetil in a murine model of pneumonia, based on established in vivo studies.
Data Presentation
The following tables summarize the in vivo efficacy of this compound in murine models of respiratory tract infection.
Table 1: Efficacy of this compound against Streptococcus pneumoniae in a Murine Pneumonia Model
| Treatment Group | Dose (mg/kg) | Bacterial Load in Lungs (log10 CFU/lung) | Bacterial Load in Blood (log10 CFU/ml) |
| Control (untreated) | - | 7.8 ± 0.3 | 4.5 ± 0.8 |
| This compound | 2 | 6.5 ± 0.5 | 2.8 ± 0.7 |
| This compound | 10 | 4.2 ± 0.6 | < 1.7 |
| This compound | 50 | < 2.0 | < 1.7 |
Data adapted from Yanagihara et al., 2001. The study evaluated the efficacy against both penicillin-susceptible and -resistant S. pneumoniae, with this compound showing significant dose-dependent reduction in bacterial counts for both.[4]
Table 2: Efficacy of this compound against Klebsiella pneumoniae in a Murine Pneumonia Model
| Treatment Group | Bacterial Load in Lungs | Percentage of Sterile Lungs |
| Control (Amoxicillin) | - | 25% |
| This compound | Sharp fall in lung counts | 60% |
Data adapted from Grellet et al., 1989. The study highlights the potent in vivo activity of this compound in a Klebsiella pneumoniae-induced pneumonia model.[5]
Experimental Protocols
Protocol 1: Murine Model of Streptococcus pneumoniae Pneumonia
This protocol is based on the methodology described by Yanagihara et al., 2001.[4]
1. Animals:
-
Species: Mouse
-
Strain: ddY
-
Age: 5 weeks
-
Sex: Male
2. Bacterial Strain:
-
Streptococcus pneumoniae (penicillin-susceptible or -resistant strains)
3. Inoculum Preparation:
-
Culture S. pneumoniae on a suitable agar (B569324) medium (e.g., blood agar) at 37°C in a 5% CO2 atmosphere.
-
Inoculate a single colony into a liquid medium (e.g., brain heart infusion broth) and incubate until the exponential growth phase is reached.
-
Harvest the bacterial cells by centrifugation.
-
Wash the bacterial pellet with sterile phosphate-buffered saline (PBS).
-
Resuspend the pellet in PBS to achieve a final concentration of 10^6 CFU per 50 µL.
4. Infection Procedure (Intranasal Inoculation):
-
Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane).
-
Gently instill 50 µL of the bacterial suspension (10^6 CFU) into the nares of each mouse.
5. This compound Administration:
-
Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Administer this compound orally at the desired doses (e.g., 2, 10, and 50 mg/kg).
-
The timing of the first dose and the dosing interval should be determined based on the experimental design (e.g., starting 24 hours post-infection and administered twice daily).
6. Assessment of Efficacy:
-
At a predetermined time point post-treatment (e.g., 48 hours after the last dose), euthanize the mice.
-
Aseptically collect blood via cardiac puncture for bacterial load determination in the blood.
-
Aseptically dissect the lungs.
-
Homogenize the lung tissue in sterile PBS.
-
Perform serial dilutions of the blood and lung homogenates and plate on appropriate agar plates.
-
Incubate the plates and count the number of colonies to determine the CFU per ml of blood and per lung.
Protocol 2: Murine Model of Klebsiella pneumoniae Pneumonia
This protocol is based on the methodology described by Grellet et al., 1989.[5]
1. Animals:
-
Species: Mouse (specific strain not detailed in the abstract)
2. Bacterial Strain:
-
Klebsiella pneumoniae
3. Infection Procedure:
-
The abstract mentions induction of infection, which is likely via intranasal or intratracheal instillation. A typical procedure would be similar to the one described in Protocol 1.
4. This compound Administration:
-
Administer this compound orally. The specific dosage and vehicle are not detailed in the abstract but should be based on pilot studies.
5. Assessment of Efficacy:
-
At a predetermined time point post-infection (e.g., six days), euthanize the mice.
-
Aseptically remove the lungs.
-
Homogenize the lung tissue.
-
Plate the homogenate on a suitable agar medium to determine the bacterial load and to assess for sterility (absence of bacterial growth).
Mandatory Visualizations
Caption: Experimental workflow for a murine model of pneumonia.
Caption: Logical flow for evaluating treatment efficacy.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. This compound in upper respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound in the treatment of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. [RU 51807 (this compound). In vitro and in vivo antibacterial activity of a new orally administered active cephalosporin] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing Cefpodoxime Proxetil Solubility via Solid Dispersion
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cefpodoxime (B17579) proxetil, a third-generation cephalosporin (B10832234) antibiotic, exhibits poor aqueous solubility, which can limit its oral bioavailability. This document provides detailed protocols for the preparation of cefpodoxime proxetil solid dispersions, a proven technique to enhance its solubility and dissolution rate. The protocols described herein are based on the solvent evaporation and fusion (melting) methods, utilizing various hydrophilic polymers. Characterization techniques and expected outcomes are also discussed, providing a comprehensive guide for researchers in drug development. The conversion of the crystalline drug into an amorphous state within a hydrophilic carrier matrix is a key mechanism for the observed solubility enhancement.[1][2]
Introduction
This compound is a broad-spectrum antibiotic used to treat a variety of bacterial infections.[1] However, its clinical efficacy can be hampered by its low water solubility, which leads to poor dissolution and variable oral bioavailability.[1][3] Solid dispersion technology is a widely employed and effective strategy to improve the dissolution of poorly water-soluble drugs.[1][4] This technique involves dispersing the drug in an inert carrier matrix at the solid state.[5] The enhanced solubility is attributed to several factors, including the reduction of drug particle size to a molecular level, the conversion of the drug from a crystalline to a higher-energy amorphous form, and the improved wettability of the drug by the hydrophilic carrier.[2]
This application note details standardized protocols for preparing this compound solid dispersions using two common methods: solvent evaporation and fusion. It also provides a framework for the evaluation of the prepared solid dispersions.
Experimental Protocols
Materials and Equipment
-
Active Pharmaceutical Ingredient (API): this compound
-
Polymers/Carriers: Polyvinylpyrrolidone K30 (PVP K30), Polyethylene Glycol 6000 (PEG 6000), Soluplus®, Urea
-
Solvents: Methanol (B129727) (analytical grade)
-
Equipment:
-
Magnetic stirrer with hot plate
-
Rotary evaporator or water bath for solvent evaporation
-
Mortar and pestle
-
Sieves (e.g., 40#)
-
Thermostatically controlled water bath for fusion method
-
Dissolution testing apparatus (USP Type II)
-
UV-Vis Spectrophotometer
-
Analytical balance
-
Glassware (beakers, volumetric flasks, etc.)
-
Method 1: Solvent Evaporation
This method is suitable for thermolabile drugs as it avoids high temperatures.[6]
Protocol:
-
Preparation of Drug-Carrier Solution:
-
Accurately weigh this compound and the selected polymer (e.g., PVP K30, Soluplus®, or Urea) in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).[4][7]
-
Dissolve both the drug and the carrier in a suitable volume of methanol in a beaker with continuous stirring using a magnetic stirrer until a clear solution is obtained.[4][7] Gentle heating on a hot plate (around 40°C) can be used to facilitate dissolution.[7]
-
-
Solvent Removal:
-
Post-Processing:
-
Scrape the resulting solid mass from the beaker.
-
Further dry the solid dispersion at a controlled temperature (e.g., 25°C) until a constant weight is achieved to ensure complete removal of the solvent.[1]
-
Pulverize the dried solid dispersion using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve (e.g., #40) to obtain a uniform particle size.[4]
-
Store the prepared solid dispersion in a desiccator until further analysis.
-
Method 2: Fusion (Melting) Method
This method involves the melting of the drug and carrier together. It is essential to ensure that the drug is thermally stable at the melting temperature of the carrier.
Protocol:
-
Preparation of the Melt:
-
Accurately weigh this compound and a low-melting point polymer (e.g., PEG 6000) in the desired ratio (e.g., 1:1, 1:2, 1:4 w/w).[4]
-
Place the physical mixture in a suitable container and heat it in a thermostatically controlled water bath until the polymer melts.
-
Disperse the drug in the molten carrier with continuous stirring to ensure a homogenous mixture.
-
-
Cooling and Solidification:
-
Rapidly cool the molten mixture by placing the container on an ice bath. This rapid cooling is crucial to prevent drug recrystallization.
-
Allow the mixture to solidify completely.
-
-
Post-Processing:
-
Pulverize the solidified mass using a mortar and pestle.
-
Pass the powdered solid dispersion through a sieve to obtain a uniform particle size.
-
Store the prepared solid dispersion in a desiccator.
-
Characterization and Evaluation
Saturation Solubility Study
-
Add an excess amount of pure this compound or its solid dispersion to a known volume of a specific medium (e.g., phosphate (B84403) buffer pH 6.8).[7]
-
Place the samples in a shaker bath maintained at a constant temperature (e.g., 37 ± 0.5°C) for a specified period (e.g., 48 hours) to reach equilibrium.[7]
-
Filter the samples and analyze the filtrate for drug content using a UV spectrophotometer at the appropriate wavelength (e.g., 232 nm).[7]
In Vitro Dissolution Study
-
Perform the dissolution study using a USP Type II (paddle) dissolution apparatus.[4]
-
Use a suitable dissolution medium (e.g., 900 mL of glycine (B1666218) buffer pH 3.0) maintained at 37 ± 0.5°C.[4]
-
Set the paddle speed to a specified rpm (e.g., 75 rpm).[4]
-
Add a quantity of solid dispersion equivalent to a specific dose of this compound to the dissolution vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh dissolution medium.
-
Analyze the samples for drug content using a UV spectrophotometer.
Solid-State Characterization
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify any potential interactions between the drug and the carrier.
-
Differential Scanning Calorimetry (DSC): To determine the physical state of the drug (crystalline or amorphous) within the solid dispersion.[1]
-
X-Ray Diffraction (XRD): To confirm the amorphous nature of the drug in the solid dispersion.[4]
-
Scanning Electron Microscopy (SEM): To observe the surface morphology of the solid dispersion particles.[1]
Data Presentation
The following tables summarize representative data from studies on this compound solid dispersions.
Table 1: Enhancement of this compound Solubility using Different Polymers and Methods.
| Formulation Code | Drug:Carrier | Carrier | Method | Solubility Enhancement (Fold Increase) | Reference |
| F1 | 1:1:1 | Soluplus®:PVP K30 | Amorphous Solid Dispersion | ~28-fold (at pH 1.2) | [8][9] |
| - | 1:10 | Soluplus® | Solvent Evaporation | Significant | [1] |
| - | - | Pluronic® F127/PVP K30 | Solvent-Lyophilization | 3.5 to 8-fold | [10] |
Table 2: In Vitro Dissolution of this compound from Solid Dispersions.
| Formulation | Drug:Carrier | Carrier | Method | % Drug Release (at 30 mins) | % Drug Release (at 45 mins) | Reference |
| Pure Drug | - | - | - | - | 46.3% | [1][3] |
| Physical Mixture | 1:10 | Soluplus® | - | - | 65.04% | [1][3] |
| Solid Dispersion | 1:10 | Soluplus® | Solvent Evaporation | - | 91.04% | [1][3] |
| Solid Dispersion | 1:4 | PEG 6000 | Solvent Evaporation | 98.09% | - | [11] |
| Solid Dispersion | 1:4 | PVP K30 | Solvent Evaporation | ~70% | - | [4][12] |
Visualizations
Caption: Experimental workflow for the preparation and evaluation of this compound solid dispersions.
Caption: Mechanism of solubility enhancement of this compound via solid dispersion.
References
- 1. asianpharmtech.com [asianpharmtech.com]
- 2. researchgate.net [researchgate.net]
- 3. semanticscholar.org [semanticscholar.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2004105728A2 - Solid dispersions of this compound and processes for their preparation - Google Patents [patents.google.com]
- 7. sphinxsai.com [sphinxsai.com]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. Journal of Research in Pharmacy » Submission » Improve the solubility of this compound by amorphous solid dispersion technique [dergipark.org.tr]
- 10. tandfonline.com [tandfonline.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. rjptonline.org [rjptonline.org]
Application of Cefpodoxime Proxetil for Canine Skin Infections: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Cefpodoxime (B17579) proxetil, a third-generation oral cephalosporin, is an effective antimicrobial agent for the management of bacterial skin infections in canines, commonly referred to as canine pyoderma. Its favorable pharmacokinetic profile, allowing for once-daily administration, enhances owner compliance and ensures therapeutic efficacy. This document provides detailed application notes and protocols based on published clinical and pharmacological data.
Mechanism of Action
Cefpodoxime proxetil is a prodrug that is hydrolyzed by esterases in the intestinal wall to its active metabolite, cefpodoxime.[1] Cefpodoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][2] It binds to penicillin-binding proteins (PBPs) located on the bacterial cell membrane, which are essential for the final steps of peptidoglycan synthesis. This inhibition leads to a defective cell wall, causing cell lysis and death.[1]
Quantitative Data Summary
The following tables summarize key quantitative data regarding the pharmacokinetics, minimum inhibitory concentrations (MICs), and clinical efficacy of this compound in dogs.
Table 1: Pharmacokinetic Parameters of Cefpodoxime in Dogs Following Oral Administration of this compound
| Dosage (mg/kg) | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) | T½ (hr) | Reference |
| 5 | 13.66 (±6.30) | ~2-3 | 82.94 (±30.17) | 3.01 (±0.49) | [3] |
| 9.6 | 33.0 (±6.9) | - | 282.8 (±44.0) | 5.7 (±0.9) | [4] |
| 10 | 17.8 (±0.402) | - | 107.71 (±30.79) | ~5.5-6 | [3][5] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve; T½: Elimination half-life.
Table 2: Minimum Inhibitory Concentrations (MIC) of Cefpodoxime Against Common Canine Skin Pathogens
| Pathogen | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |
| Staphylococcus pseudintermedius | 0.25 | 0.5 | [6][7] |
| Staphylococcus aureus | 2.0 | 2.0 | [8] |
| Streptococcus canis | ≤0.03 | ≤0.03 | [8] |
| Escherichia coli | 0.5 | 1.0 | [8] |
| Pasteurella multocida | ≤0.03 | ≤0.03 | [8] |
| Proteus mirabilis | ≤0.03 | 0.06 | [8] |
MIC50/MIC90: The concentration of a drug that inhibits the growth of 50% and 90% of bacterial isolates, respectively. The interpretive criteria for cefpodoxime are: Susceptible ≤2 μg/mL, Intermediate 4 μg/mL, Resistant ≥8 μg/mL.[5]
Table 3: Clinical Efficacy of this compound in Canine Skin Infections
| Study Design | This compound Dose | Comparator and Dose | Treatment Success Rate (Cefpodoxime) | Treatment Success Rate (Comparator) | Reference |
| Multi-center field study (wounds and abscesses) | 5 mg/kg once daily | Active control antibiotic twice daily | 88.7% | 88.4% | [8][9] |
| Randomized, controlled trial (bacterial pyoderma) | ~5 mg/kg once daily | Cephalexin ~26 mg/kg twice daily | 96.8% | 93.9% | [5] |
Experimental Protocols
Protocol 1: Clinical Efficacy Trial for Canine Pyoderma
This protocol outlines a typical experimental design to evaluate the efficacy of this compound in treating canine bacterial pyoderma.
1. Study Population:
-
Enroll a cohort of client-owned dogs with a clinical diagnosis of superficial bacterial pyoderma.
-
Inclusion criteria: Presence of clinical signs such as papules, pustules, epidermal collarettes, and crusts.[10]
-
Exclusion criteria: Concurrent systemic diseases, recent antibiotic therapy (within the last 14 days), and known hypersensitivity to β-lactam antibiotics.
2. Study Design:
-
A randomized, positive-controlled, multi-center clinical trial.
-
Dogs are randomly assigned to one of two treatment groups:
-
Treatment duration: A minimum of 21 days, or for 7-14 days beyond the resolution of clinical signs, with a maximum duration of 28-42 days.[5][9]
3. Data Collection and Efficacy Assessment:
-
Conduct clinical assessments at baseline (Day 0) and at specified follow-up intervals (e.g., Day 14, Day 28, and end of therapy).
-
Utilize a validated scoring system to evaluate the severity of clinical lesions.
-
Collect skin samples (swabs or biopsies) for bacterial culture and susceptibility testing at baseline to identify the causative pathogens.[11]
-
Define treatment success based on a significant reduction in clinical lesion scores (e.g., >90% improvement from baseline).[5]
4. Statistical Analysis:
-
Compare the treatment success rates between the two groups using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test).
-
Analyze changes in clinical scores over time using repeated measures ANOVA.
Protocol 2: Pharmacokinetic Study of Cefpodoxime in Dogs
This protocol describes a standard approach to determine the pharmacokinetic profile of cefpodoxime in dogs.
1. Animal Model:
-
Ensure dogs are fasted overnight prior to drug administration.
2. Study Design:
-
A crossover study design is recommended to minimize individual animal variation.[3]
-
Administer a single oral dose of this compound tablets (e.g., 5 mg/kg or 10 mg/kg).[3]
-
A washout period of at least one week should be implemented between treatments in a crossover design.[3]
3. Sample Collection:
-
Collect serial blood samples from the jugular or cephalic vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).[3][4]
-
Collect urine samples over a 24-hour period to assess renal excretion.[3]
-
For tissue distribution studies, microdialysis can be employed to collect interstitial fluid from subcutaneous tissue.[3][4]
4. Sample Analysis:
-
Separate plasma from blood samples by centrifugation.
-
Analyze the concentration of cefpodoxime in plasma, urine, and interstitial fluid samples using a validated analytical method, such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[1][3]
5. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters using non-compartmental analysis, including Cmax, Tmax, AUC, and T½.[1]
Visualizations
Caption: Workflow for diagnosis and treatment of canine pyoderma.
Caption: Mechanism of action of this compound.
References
- 1. Frontiers | Bioequivalence of two tablet formulations of this compound in beagle dogs [frontiersin.org]
- 2. This compound (Simplicef®) for Dogs and Cats [petplace.com]
- 3. Pharmacokinetics of cefpodoxime in plasma and subcutaneous fluid following oral administration of this compound in male beagle dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. jarvm.com [jarvm.com]
- 6. researchgate.net [researchgate.net]
- 7. In vitro comparison of Staphylococcus pseudintermedius susceptibility to common cephalosporins used in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. zoetisus.com [zoetisus.com]
- 9. This compound Tablets For Oral Use In Dogs Only [dailymed.nlm.nih.gov]
- 10. krishikosh.egranth.ac.in [krishikosh.egranth.ac.in]
- 11. drugs.com [drugs.com]
Application Notes & Protocols: Preclinical Pharmacokinetic and Pharmacodynamic Modeling of Cefpodoxime Proxetil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling of cefpodoxime (B17579) proxetil, an orally administered third-generation cephalosporin. The following sections detail its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed protocols for essential experiments.
Mechanism of Action
Cefpodoxime proxetil is a prodrug that is rapidly de-esterified in vivo to its active metabolite, cefpodoxime.[1][2][3] Cefpodoxime exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] It specifically binds to and inactivates penicillin-binding proteins (PBPs) located within the bacterial cell wall.[4][5] This inhibition disrupts the final stages of peptidoglycan synthesis, a critical component for maintaining the structural integrity of the bacterial cell wall.[4][5] The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[4][5] Cefpodoxime has demonstrated stability against many common plasmid-mediated beta-lactamases.[1]
References
- 1. [RU 51807 (this compound). In vitro and in vivo antibacterial activity of a new orally administered active cephalosporin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
Application Note and Protocol: Establishing a Dissolution Testing Method for Cefpodoxime Proxetil Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cefpodoxime (B17579) proxetil is a third-generation cephalosporin (B10832234) antibiotic used to treat a variety of bacterial infections. As a Biopharmaceutics Classification System (BCS) Class IV drug, it exhibits both low solubility and low permeability, making the dissolution rate a critical factor for its oral bioavailability.[1] Establishing a robust and reproducible dissolution testing method is paramount for ensuring product quality, consistency, and in vivo performance. This document provides a detailed application note and protocol for the dissolution testing of cefpodoxime proxetil tablets, drawing from established pharmacopeial methods and scientific literature.
This compound is a prodrug that is hydrolyzed in vivo to its active metabolite, cefpodoxime. It is practically insoluble in water, and its solubility is pH-dependent.[2][3] This inherent low aqueous solubility presents a significant challenge in developing a dissolution method that can effectively discriminate between different formulations and predict in vivo behavior. The methods outlined herein are designed to address these challenges and provide a reliable framework for dissolution testing.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing a meaningful dissolution test.
| Property | Value/Description | Reference |
| BCS Class | IV | [1] |
| Solubility | Practically insoluble in water and hot water, soluble in methanol (B129727), slightly soluble in chloroform.[2] Poorly water-soluble with a reported aqueous solubility of approximately 400 µg/mL.[4] | [2][4] |
| pH-Dependent Solubility | Exhibits pH-dependent solubility, being more soluble in acidic conditions.[3][4] | [3][4] |
| Stability | Subject to degradation, particularly the ester side chain, which can be hydrolyzed by cholinesterase enzymes in the intestine.[3] | [3] |
Dissolution Testing Methods and Parameters
Several dissolution methods have been reported for this compound tablets. The most commonly cited is the method described in the United States Pharmacopeia (USP). Variations of this method have also been explored to optimize the dissolution of this challenging compound.
Standard USP Method
The standard USP method is the most widely accepted for regulatory purposes.
| Parameter | USP Recommended Condition |
| Apparatus | USP Apparatus 2 (Paddle) |
| Dissolution Medium | Glycine (B1666218) buffer (pH 3.0 ± 0.1) |
| Volume of Medium | 900 mL |
| Temperature | 37 ± 0.5 °C |
| Paddle Speed | 75 rpm |
| Sampling Times | 30 minutes |
| Analytical Method | UV-Vis Spectrophotometry |
| Wavelength | 259 nm |
| Acceptance Criteria | Not less than 70% (Q) of the labeled amount of cefpodoxime is dissolved in 30 minutes.[5] |
Alternative and Modified Methods
Researchers have investigated alternative conditions to enhance the dissolution rate or to better simulate in vivo conditions.
| Parameter | Alternative Condition 1 | Alternative Condition 2 |
| Apparatus | USP Apparatus 2 (Paddle) | USP Apparatus 2 (Paddle) |
| Dissolution Medium | Hydrochloric acid (9→1000) | 0.1 N HCl |
| Volume of Medium | Not specified | 900 mL |
| Temperature | Not specified | 37 ± 1 °C |
| Paddle Speed | 100 rpm | 75 rpm |
| Sampling Times | Not specified | 15, 30, 45, 60 min |
| Analytical Method | UV-Vis Spectrophotometry | UV-Vis Spectrophotometry |
| Wavelength | 263 nm[6] | 263 nm[1] |
Experimental Protocols
This section provides detailed step-by-step protocols for performing the dissolution testing of this compound tablets.
Preparation of Dissolution Medium (Glycine Buffer, pH 3.0)
-
Stock Solution Preparation:
-
Accurately weigh 54.5 g of glycine and 42.6 g of sodium chloride.
-
Dissolve in approximately 500 mL of deionized water in a 1000-mL volumetric flask.
-
Carefully and with swirling, add 14.2 mL of hydrochloric acid.
-
Allow the solution to cool to room temperature.
-
Dilute to the mark with deionized water and mix thoroughly.[5]
-
-
Working Solution Preparation:
-
Transfer 50 mL of the stock solution to a 900 mL vessel.
-
Add deionized water to reach a final volume of 900 mL.
-
Verify the pH is 3.0 ± 0.1. Adjust with 10 N sodium hydroxide (B78521) if necessary.[5]
-
Dissolution Test Procedure (USP Method)
-
Apparatus Setup:
-
Set up the USP Apparatus 2 (Paddle) with 900 mL of the prepared glycine buffer (pH 3.0) in each vessel.
-
Equilibrate the medium to 37 ± 0.5 °C.
-
-
Sample Introduction:
-
Place one this compound tablet into each vessel.
-
Immediately start the apparatus at a rotation speed of 75 rpm.
-
-
Sampling:
-
At the 30-minute time point, withdraw a sample from each vessel from a zone midway between the surface of the dissolution medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Filter the samples immediately through a suitable filter (e.g., 0.45 µm).
-
-
Sample Analysis (UV-Vis Spectrophotometry):
-
Prepare a standard solution of USP this compound RS of known concentration in the dissolution medium. A small amount of methanol may be used to aid initial dissolution of the standard.[5]
-
Measure the absorbance of the filtered sample solutions and the standard solution at 259 nm, using the dissolution medium as a blank.
-
Calculate the percentage of cefpodoxime dissolved.
-
Data Analysis and Interpretation
The percentage of the labeled amount of cefpodoxime dissolved is calculated using the following formula:
The results should meet the acceptance criteria of not less than 70% (Q) dissolved in 30 minutes.
Visualizations
The following diagrams illustrate the key workflows and relationships in establishing a dissolution testing method for this compound tablets.
Caption: Experimental workflow for the dissolution testing of this compound tablets.
Caption: Logical relationship between drug properties, dissolution method, and product performance.
Conclusion
The dissolution testing method for this compound tablets, particularly the USP-recommended method, provides a reliable means of assessing drug release. The low, pH-dependent solubility of this compound necessitates the use of an acidic dissolution medium to achieve meaningful results. Adherence to the detailed protocols outlined in this application note will enable researchers, scientists, and drug development professionals to consistently and accurately evaluate the dissolution characteristics of this compound tablets, ensuring product quality and supporting bioequivalence studies. When variations in formulation or manufacturing processes are introduced, a thorough validation of the dissolution method is crucial to maintain its discriminatory power.
References
Troubleshooting & Optimization
overcoming poor water solubility of cefpodoxime proxetil in laboratory experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cefpodoxime (B17579) Proxetil. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome challenges related to its poor water solubility in laboratory experiments.
Frequently Asked Questions (FAQs)
Q1: Why is cefpodoxime proxetil so poorly soluble in aqueous solutions?
A: this compound is a lipophilic ester prodrug of the third-generation cephalosporin, cefpodoxime. Its chemical structure is designed to enhance absorption from the gastrointestinal tract.[1] However, this lipophilicity and its crystalline nature are the primary reasons for its very low solubility in water.[2] It is classified as practically insoluble in water.
Q2: What is the Biopharmaceutics Classification System (BCS) class of this compound and what are the implications for laboratory work?
A: this compound is generally considered a BCS Class IV drug, which means it exhibits both low aqueous solubility and low intestinal permeability.[3][4][5] For researchers, this classification highlights that overcoming the solubility barrier is a critical first step for any in vitro or in vivo studies. Poor solubility is often the rate-limiting step for dissolution and subsequent absorption or cellular uptake.[6][7]
Q3: What are the most common and effective strategies to enhance the aqueous solubility of this compound for experimental purposes?
A: Several techniques have been successfully employed to improve the solubility and dissolution rate of this compound. The most common strategies for laboratory-scale experiments include:
-
Solid Dispersions: Dispersing the drug in a hydrophilic carrier matrix in an amorphous state.[2][4][6] Common carriers include PVP K30, PEG 6000, and Soluplus.[3][6][7]
-
Inclusion Complexation: Using cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to encapsulate the hydrophobic drug molecule within their hydrophilic shell.[8][9][10]
-
Particle Size Reduction: Techniques like micronization or creating nanosuspensions increase the surface area of the drug, which can enhance the dissolution rate according to the Noyes-Whitney equation.[11][12][13]
-
Use of Co-solvents: While not ideal for creating a simple aqueous solution, using water-miscible organic solvents like methanol (B129727), ethanol (B145695), or acetone (B3395972) can be a first step in preparing a concentrated stock solution that can then be diluted into an aqueous medium.[3][12]
Troubleshooting Guide
Problem: My this compound powder is not dissolving in my aqueous buffer for an experiment.
-
Cause: This is expected behavior due to the drug's inherent low water solubility. Direct dissolution in aqueous buffers will likely result in an incomplete solution or suspension.
-
Solution 1: Prepare a Concentrated Stock in an Organic Solvent. For many cell-based assays or analytical standards, a common practice is to first dissolve the drug in a suitable organic solvent and then dilute it to the final working concentration in your aqueous medium.
-
Consult the solubility data to select an appropriate solvent. Methanol and ethanol are effective choices.[3]
-
Prepare a concentrated stock solution (e.g., 10 mg/mL) in the chosen organic solvent.
-
Perform a serial dilution from this stock into your aqueous buffer.
-
Caution: Be mindful of the final concentration of the organic solvent in your experiment, as it may affect cellular viability or assay performance. Always run a vehicle control (buffer with the same final concentration of the organic solvent) in your experiments.
-
-
Solution 2: Employ a Solubility Enhancement Technique. If a higher concentration in an aqueous medium is required, or if organic solvents must be avoided, you must use a formulation strategy. Creating a solid dispersion or a cyclodextrin (B1172386) complex are the most direct methods. Please refer to the protocols in the Experimental Workflows and Methodologies section below.
Problem: I prepared a solid dispersion, but the dissolution rate is still not satisfactory.
-
Cause 1: Incorrect Drug-to-Carrier Ratio. The ratio of this compound to the hydrophilic carrier is critical. An insufficient amount of carrier may not be able to fully disrupt the drug's crystal lattice and render it amorphous.
-
Cause 2: Incomplete Conversion to Amorphous State. The success of a solid dispersion relies on the drug being present in a high-energy amorphous state rather than a low-energy crystalline state.
-
Troubleshooting: Characterize your prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC) or Powder X-Ray Diffraction (PXRD). The absence of the drug's characteristic melting peak in DSC or the disappearance of sharp diffraction peaks in PXRD confirms its amorphous nature.[4][6][7] If crystalline peaks are still present, you may need to adjust your preparation method (e.g., ensure complete dissolution in the solvent during the solvent evaporation method).
-
-
Cause 3: Inappropriate Carrier Selection. The chosen carrier may not be compatible with the drug or suitable for the desired pH environment.
Quantitative Data Summary
Table 1: Solubility of this compound in Various Solvents
| Solvent/Medium | Solubility | Reference(s) |
| Water (Distilled) | 266.67 ± 2.90 µg/mL | [11] |
| Water | ~400 µg/mL | [11][14] |
| Water & Hot Water | Practically Insoluble | |
| Methanol | Soluble | [3] |
| Ethanol | Soluble | [3] |
| Chloroform | Slightly Soluble | |
| Phosphate Buffer (pH 6.8) | 0.343 mg/mL | [3] |
| Glycine Buffer (pH 3.0) | 305.06 ± 2.82 µg/mL | [11] |
Table 2: Performance of Different Solubility Enhancement Techniques
| Technique | Carrier/System | Ratio (Drug:Carrier) | Key Result | Reference(s) |
| Solid Dispersion | PVP K30 | 1:4 | Significantly greater dissolution than pure drug | [6] |
| Solid Dispersion | Soluplus | 1:10 | Drug release increased from 46.3% to 91.04% | [7][15] |
| Solid Dispersion | PEG 6000 | 1:4 | Highest drug release among tested PEG 6000 ratios | [3] |
| Amorphous Solid Dispersion | Soluplus & PVP K30 | 1:1:1 | ~28-fold increase in solubility at pH 1.2 | [4][5] |
| Co-grinding | Croscarmellose Sodium | 1:4 | Significantly greater dissolution than pure drug | [6] |
| Inclusion Complexation | HP-β-CD & M-β-CD | 1:1 (molar) | 3 to 5-fold increase in solubility | [8] |
| Nanoplex | Dextran Sulphate | N/A | Formed amorphous particles (150-250 nm) with improved solubility | [16] |
Experimental Workflows and Methodologies
A logical approach is required to select the best enhancement strategy based on experimental needs.
Protocol 1: Preparation of Solid Dispersions by Solvent Evaporation
This method is highly effective for preparing amorphous solid dispersions of thermolabile drugs like this compound.[2][7][17] This protocol is based on using Soluplus as a carrier at a 1:10 drug-to-carrier ratio.
Materials:
-
This compound
-
Soluplus® (or another suitable carrier like PVP K30)
-
Methanol (Analytical Grade)
-
Rotary evaporator or water bath
-
Mortar and pestle
-
Sieve (e.g., 40# or 30#)
Methodology:
-
Weighing: Accurately weigh this compound and Soluplus® in a 1:10 mass ratio. For example, use 100 mg of this compound and 1000 mg (1 g) of Soluplus.
-
Dissolution: Dissolve both the drug and the carrier in a minimal amount of methanol in a beaker or round-bottom flask. Stir until a clear solution is obtained. Gentle heating (e.g., on a water bath at 40-50°C) can aid dissolution.[6][7]
-
Solvent Evaporation: Evaporate the methanol using a rotary evaporator under reduced pressure. Alternatively, evaporate the solvent in a china dish over a water bath at a controlled temperature (e.g., 70°C).[6] Continue evaporation until a dry, solid film or mass is obtained.
-
Drying: Further dry the solid mass in an oven or desiccator at a moderate temperature (e.g., 25-40°C) until a constant weight is achieved to ensure complete removal of the residual solvent.[7]
-
Pulverization & Sieving: Scrape the dried solid dispersion from the flask. Pulverize the mass gently using a mortar and pestle to obtain a fine powder.[6] Pass the powder through a sieve to ensure particle size uniformity.[7]
-
Storage: Store the resulting solid dispersion powder in a tightly sealed container in a desiccator to protect it from moisture, which could induce recrystallization.
Protocol 2: In-Vitro Dissolution Testing (USP Apparatus 2)
This protocol describes a standard method to evaluate and compare the dissolution rate of pure this compound with your enhanced formulations.[6][18][19]
Apparatus & Materials:
-
USP Dissolution Apparatus 2 (Paddle Method)
-
Dissolution Vessels (900 mL capacity)
-
Paddles
-
Water bath maintained at 37 ± 0.5°C
-
Dissolution Medium: 900 mL of Glycine Buffer (pH 3.0) or 0.1 N HCl.[6][19]
-
This compound powder or formulation (e.g., solid dispersion)
-
Syringes and filters (e.g., 0.45 µm)
-
UV-Vis Spectrophotometer
Methodology:
-
Preparation: Assemble the dissolution apparatus. Fill each vessel with 900 mL of the pre-warmed (37°C) dissolution medium. Allow the medium to equilibrate to temperature for at least 30 minutes.
-
Apparatus Settings: Set the paddle rotation speed to 75 rpm.[6][7]
-
Sample Addition: Accurately weigh an amount of powder equivalent to a specific dose of this compound (e.g., 100 mg).[6] Carefully drop the powder into the bottom of the vessel. Start the timer and the paddle rotation immediately.
-
Sampling: At predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.[6]
-
Filtration & Replacement: Immediately filter the withdrawn sample through a 0.45 µm syringe filter. To maintain a constant volume, replace the withdrawn sample volume with an equal volume of fresh, pre-warmed dissolution medium.[19]
-
Quantification: Analyze the drug concentration in the filtered samples using a validated UV-Vis spectrophotometric method at the appropriate wavelength (λmax ~258-263 nm).[7][19] Dilute the samples with the dissolution medium if necessary to fall within the linear range of the calibration curve.
-
Data Analysis: Calculate the cumulative percentage of drug dissolved at each time point, correcting for the drug removed in previous samples and the volume replacement. Plot the cumulative percent drug release versus time to generate a dissolution profile.
Mechanisms of Action & Formulation
Understanding the mechanism of solubility enhancement and the drug's therapeutic action is key to effective formulation design.
References
- 1. Cefpodoxime | C15H17N5O6S2 | CID 6335986 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Journal of Research in Pharmacy » Submission » Improve the solubility of this compound by amorphous solid dispersion technique [dergipark.org.tr]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. rjptonline.org [rjptonline.org]
- 7. asianpharmtech.com [asianpharmtech.com]
- 8. Spray dried nanospheres for inclusion complexes of this compound with β-cyclodextrin, 2-hydroxypropyl-β-cyclodextrin and methyl-β-cyclodextrin: improved dissolution and enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of this compound release and antimicrobial activity from tablet formulations: complexation with hydroxypropyl-β-cyclodextrin in the presence of water soluble polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclodextrin Inclusion Complexes with Antibiotics and Antibacterial Agents as Drug-Delivery Systems—A Pharmaceutical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 13. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. [PDF] Formulation and Evaluation of this compound Solid Dispersion : An Approach for Dissolution Enhancement of Cephalosporin Corresponding | Semantic Scholar [semanticscholar.org]
- 16. journals.tbzmed.ac.ir [journals.tbzmed.ac.ir]
- 17. WO2004105728A2 - Solid dispersions of this compound and processes for their preparation - Google Patents [patents.google.com]
- 18. derpharmachemica.com [derpharmachemica.com]
- 19. ijrap.net [ijrap.net]
addressing pH-dependent stability issues of cefpodoxime proxetil in buffers
This guide provides researchers, scientists, and drug development professionals with essential information for addressing the pH-dependent stability challenges of cefpodoxime (B17579) proxetil in buffer solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability issue with cefpodoxime proxetil in aqueous buffer solutions? A1: this compound is a prodrug that is susceptible to hydrolysis, particularly the de-esterification of its proxetil group to form the active metabolite, cefpodoxime.[1] This degradation is highly dependent on the pH of the solution. The drug is generally more stable in acidic conditions and degrades rapidly in neutral to alkaline environments.[2][3]
Q2: At what pH is this compound most stable in solution? A2: Studies indicate that this compound exhibits maximum stability in acidic conditions. For instance, under UV irradiation, its lowest degradation rate constant was observed in a Britton-Robinson buffer at pH 5.0.[3][4] In darkness, the drug is practically stable at acidic and physiological pHs (2.5, 5.0, and 7.4), but degradation becomes significant in basic media (pH 9.0 and 11.0).[3][4]
Q3: How does pH affect the solubility of this compound? A3: this compound's solubility is strongly pH-dependent. It is highly soluble in acidic pH values but its solubility decreases sharply as the pH increases.[2][5] This characteristic is critical when preparing stock solutions and designing dissolution studies.
Q4: What are the main degradation pathways for this compound in buffers? A4: The primary degradation pathway is hydrolysis of the ester linkage.[1] This can be catalyzed by hydrogen ions (acid-catalyzed) or, more significantly, by hydroxide (B78521) ions (base-catalyzed).[3][6] The degradation process can be complex, leading to various degradation products, which can be separated and identified using stability-indicating HPLC methods.[7][8]
Q5: Can light exposure affect the stability of this compound solutions? A5: Yes, UV light exposure significantly accelerates the hydrolytic degradation of this compound, especially in basic media.[3][4] Therefore, it is crucial to protect solutions from light during experiments and storage.
Troubleshooting Guide
Problem: My this compound solution is rapidly losing potency in a pH 7.4 buffer.
-
Cause: this compound is known to be unstable at neutral and alkaline pH due to base-catalyzed hydrolysis.[3] The rate of degradation increases as the pH rises above acidic conditions.
-
Solution:
-
If the experimental design allows, consider using a buffer with a lower pH (e.g., pH 4.0-5.0) where the drug is more stable.[1][3]
-
Prepare solutions fresh and use them immediately.
-
Conduct experiments at reduced temperatures (e.g., 2-8 °C) to slow the degradation rate.
-
Ensure solutions are protected from light, as UV exposure can accelerate degradation.[4]
-
Problem: I am observing poor solubility and precipitation when preparing my this compound solution in a phosphate (B84403) buffer (pH 6.8).
-
Cause: The solubility of this compound is significantly lower at pH 6.8 compared to acidic conditions.[2]
-
Solution:
-
Prepare a concentrated stock solution in a suitable organic solvent (like methanol) or an acidic buffer (e.g., pH 3.0) where solubility is higher.[1][9]
-
Dilute the stock solution into the final buffer immediately before use, ensuring the final concentration is below its solubility limit at that pH.
-
Consider the use of co-solvents or solubility enhancers if compatible with your experimental setup.
-
Problem: My HPLC analysis shows multiple unexpected peaks appearing over time.
-
Cause: These are likely degradation products resulting from the hydrolysis of this compound. The drug is known to degrade under various stress conditions, including acidic, basic, and oxidative environments.[7][8]
-
Solution:
-
Use a validated stability-indicating HPLC method that can resolve the parent drug from its degradation products. Several such methods have been published.[1][7][10]
-
Characterize the degradation profile by performing forced degradation studies (stress testing) under controlled conditions (e.g., 0.1 M HCl, 0.1 M NaOH, H₂O₂) to identify the retention times of major degradation products.[6]
-
Review your solution preparation and storage procedures to minimize degradation, as outlined in the points above (control pH, temperature, and light exposure).
-
Data Presentation
Table 1: pH-Dependent Solubility of this compound This table summarizes the solubility of this compound in various buffer systems at 37°C.
| pH of Buffer | Buffer System | Solubility (mg/mL) | Reference |
| 1.2 | Acid Buffer | 10.47 | [2] |
| 3.0 | Glycine Buffer | Not specified, but high | [2] |
| 3.0 | Buffer Solution | 0.305 | [9] |
| 6.8 | Phosphate Buffer | 0.45 | [2] |
Table 2: Pseudo-First-Order Rate Constants (k) for Hydrolytic Degradation of this compound This table shows the degradation rate constants in Britton-Robinson buffer at various pH values, both in darkness and under UV irradiation.
| pH | Condition | Rate Constant, k (x 10⁻³ min⁻¹) | Reference |
| 2.5 | UV Irradiation | 1.8 | [3][4] |
| 5.0 | UV Irradiation | 1.1 | [3][4] |
| 7.4 | UV Irradiation | 3.2 | [3][4] |
| 9.0 | UV Irradiation | 9.0 | [3][4] |
| 11.0 | UV Irradiation | 15.4 | [3][4] |
| 2.5 | Darkness | No observable degradation | [3][4] |
| 5.0 | Darkness | No observable degradation | [3][4] |
| 7.4 | Darkness | No observable degradation | [3][4] |
| 9.0 | Darkness | 1.8 | [3][4] |
| 11.0 | Darkness | 6.8 | [3][4] |
Experimental Protocols
Protocol 1: General Procedure for a pH-Dependent Stability Study using HPLC
This protocol outlines a typical experiment to assess the stability of this compound in a specific buffer.
-
Buffer Preparation:
-
Prepare the desired buffer (e.g., phosphate buffer pH 4.0, ammonium (B1175870) acetate (B1210297) buffer pH 6.0, or phosphate buffer pH 7.4).[1][7]
-
Ensure the pH is accurately adjusted using a calibrated pH meter. Filter the buffer through a 0.45 µm filter.
-
-
Stock Solution Preparation:
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve it in a suitable solvent where it is stable and soluble, such as methanol, to create a concentrated stock solution (e.g., 1 mg/mL).[1]
-
-
Sample Preparation for Stability Testing:
-
Dilute the stock solution with the prepared buffer to achieve the final desired concentration (e.g., 50 µg/mL).
-
Divide the solution into separate amber vials to protect from light.
-
Store the vials under controlled temperature conditions (e.g., 25°C or 40°C).
-
-
HPLC Analysis:
-
Use a validated stability-indicating reverse-phase HPLC (RP-HPLC) method.
-
Example HPLC Conditions:
-
-
Data Collection and Analysis:
-
Inject samples onto the HPLC system at predetermined time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Record the peak area of the this compound peak at each time point.
-
Calculate the percentage of the remaining drug compared to the initial (time 0) concentration.
-
Plot the natural logarithm of the remaining concentration versus time. The slope of this line will be the negative of the pseudo-first-order degradation rate constant (-k).
-
Visualizations
Caption: Workflow for a typical pH-dependent stability study of this compound.
Caption: Troubleshooting logic for diagnosing this compound degradation in buffers.
References
- 1. scispace.com [scispace.com]
- 2. rjpbcs.com [rjpbcs.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Impact of different organic acids on solubility enhancement of cefpodxime proxetil immediate release tablet and its stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validated stability-indicating high-performance thin-layer chromatographic method for estimation of this compound in bulk and in pharmaceutical formulation according to International conference on harmonization guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. akjournals.com [akjournals.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
troubleshooting peak tailing in reverse-phase HPLC analysis of cefpodoxime proxetil
This technical support center provides troubleshooting guidance for common issues encountered during the reverse-phase HPLC analysis of cefpodoxime (B17579) proxetil, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing in the reverse-phase HPLC analysis of cefpodoxime proxetil?
Peak tailing in the analysis of this compound, a basic compound, is often a result of secondary interactions between the analyte and the stationary phase.[1][2][3] The primary causes include:
-
Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact with the basic functional groups of this compound, leading to peak tailing.[1][2][3] This interaction is more pronounced at mid-range pH values where silanol groups are ionized.[1][4]
-
Mobile Phase pH: An inappropriate mobile phase pH can lead to inconsistent ionization of this compound, causing peak asymmetry.[1][5] Operating near the pKa of the analyte can result in broader, tailing peaks.[1]
-
Column Overload: Injecting too much sample can saturate the column, leading to distorted peak shapes, including tailing.[6][7]
-
Column Degradation: Over time, columns can degrade, leading to a loss of efficiency and the creation of active sites that can cause tailing.[5] This can include void formation at the column inlet.[5][7]
-
Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide-bore tubing, can contribute to band broadening and peak tailing.[1][7]
Q2: How can I troubleshoot and resolve peak tailing for this compound?
A systematic approach is crucial for effectively troubleshooting peak tailing. The following workflow can guide you through the process:
Caption: A flowchart outlining the systematic approach to troubleshooting peak tailing in HPLC.
Here are detailed steps to address peak tailing:
-
Adjust Mobile Phase pH: For basic compounds like this compound, lowering the mobile phase pH to around 3.0 can protonate the residual silanol groups on the column, minimizing their interaction with the analyte.[5][7]
-
Increase Buffer Concentration: Using a buffer, such as phosphate (B84403) buffer, at a concentration of 25-50 mM helps maintain a stable pH and can mask silanol interactions.[4][7]
-
Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups, significantly reducing the potential for peak tailing with basic compounds.[1][7]
-
Column Flushing and Replacement: If the column is old or has been subjected to harsh conditions, it may be contaminated or have developed a void. Flushing the column with a strong solvent or replacing it may be necessary.[5]
-
Reduce Sample Concentration: To check for column overload, dilute the sample and inject it again. If the peak shape improves, the original sample concentration was too high.[7]
-
Minimize Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short and narrow in diameter as possible to reduce dead volume.[1][7]
Q3: What are the recommended HPLC method parameters for the analysis of this compound?
Several validated RP-HPLC methods have been published for the analysis of this compound. The following table summarizes typical experimental conditions:
| Parameter | Recommended Conditions |
| Column | C18 (e.g., Zorbax Eclipse XDB, Phenomenex ODS), 5 µm particle size, 150 x 4.6 mm or 250 x 4.6 mm |
| Mobile Phase | Acetonitrile (B52724) and Phosphate Buffer (pH 3.0 - 4.0) |
| Mobile Phase Ratio | Varies, e.g., Acetonitrile:Buffer (70:30 v/v) or Methanol (B129727):Buffer (65:35 v/v) |
| pH | 3.0 - 4.0 (adjusted with orthophosphoric acid) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 228 nm, 235 nm, or 252 nm |
| Internal Standard | Aspirin (optional) |
Note: The optimal conditions may vary depending on the specific column and HPLC system used. Method validation is essential.
Experimental Protocols
Protocol 1: Preparation of Mobile Phase (Acetonitrile:Phosphate Buffer, 70:30 v/v, pH 3.0)
-
Prepare 50 mM Potassium Dihydrogen Phosphate Buffer: Dissolve approximately 6.8 g of potassium dihydrogen phosphate in 1000 mL of HPLC-grade water.
-
Adjust pH: Adjust the pH of the buffer solution to 3.0 using 10% orthophosphoric acid.
-
Filter and Degas: Filter the buffer through a 0.2 µm membrane filter and degas for at least 15 minutes using an ultrasonic bath or vacuum degasser.[8]
-
Prepare Mobile Phase: Mix 700 mL of HPLC-grade acetonitrile with 300 mL of the prepared phosphate buffer.
-
Final Degassing: Degas the final mobile phase mixture for a few minutes before use.
Protocol 2: Standard and Sample Solution Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound Reference Standard and transfer it to a 25 mL volumetric flask. Dissolve in a small amount of methanol and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired calibration range (e.g., 5-100 µg/mL).[9]
-
Sample Preparation (from tablets):
-
Weigh and finely powder a sufficient number of tablets.
-
Accurately weigh a portion of the powder equivalent to a known amount of this compound and transfer it to a volumetric flask.
-
Add a suitable diluent (e.g., a mixture of water and acetonitrile 1:1 v/v) and sonicate for 15 minutes to ensure complete dissolution.[8]
-
Dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Presentation
The following table presents a hypothetical comparison of peak asymmetry under different chromatographic conditions to illustrate the impact of troubleshooting steps.
| Condition | Mobile Phase pH | Buffer Concentration | Column Type | Tailing Factor (Tf) | Peak Shape |
| Initial | 6.5 | 10 mM | Standard C18 | 2.1 | Significant Tailing |
| Optimized 1 | 3.0 | 10 mM | Standard C18 | 1.5 | Moderate Tailing |
| Optimized 2 | 3.0 | 50 mM | Standard C18 | 1.2 | Minimal Tailing |
| Optimized 3 | 3.0 | 50 mM | End-Capped C18 | 1.05 | Symmetrical |
Visualizations
The interaction between the basic analyte (this compound) and the stationary phase is a key factor in peak tailing. The following diagram illustrates this chemical relationship.
Caption: The effect of mobile phase pH on silanol interactions and peak shape.
References
- 1. chromtech.com [chromtech.com]
- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. uhplcs.com [uhplcs.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. labcompare.com [labcompare.com]
- 8. Simultaneous RP-HPLC Estimation of this compound and Clavulanic Acid in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
optimizing the formulation of cefpodoxime proxetil to minimize degradation
Welcome to the technical support center for the formulation of cefpodoxime (B17579) proxetil. This resource is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshooting guidance for challenges encountered during the formulation process to minimize degradation and enhance stability.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for cefpodoxime proxetil?
A1: this compound is susceptible to degradation through several pathways. The main routes include hydrolysis of the ester linkage, particularly in alkaline conditions, and cleavage of the β-lactam ring.[1] It also degrades under acidic, oxidative, photolytic, and thermal stress.[2][3] The drug is a prodrug that is de-esterified in vivo to its active form, cefpodoxime.[4]
Q2: Why is improving the solubility of this compound important for its stability?
A2: this compound is a BCS Class IV drug, meaning it has both low solubility and low permeability.[5] Poor water solubility can lead to challenges in dissolution and can also be associated with physical instability, such as crystallization in amorphous systems.[1] By improving solubility through techniques like amorphous solid dispersions or nanosuspensions, you can enhance bioavailability and potentially improve stability by preventing the drug from converting to a less stable crystalline form.[1][6]
Q3: Which excipients are known to be compatible with this compound?
A3: Compatibility studies are crucial for any formulation. Based on FTIR studies, this compound has been found to be compatible with excipients such as Sodium CMC, Hydroxypropyl methylcellulose (B11928114) (HPMC) K5M, and xanthan gum.[7] Other studies have successfully used polymers like polyvinylpyrrolidone (B124986) (PVP K30), Soluplus, and ethyl cellulose (B213188) in formulations.[1][5] However, it is always recommended to conduct specific drug-excipient compatibility studies for your intended formulation.[7]
Q4: What is the optimal pH for maintaining the stability of this compound in an aqueous environment?
A4: this compound shows maximum stability in acidic to neutral pH. One study found that the lowest degradation rate constant under UV irradiation was observed at pH 5.0.[8] The degradation rate increases significantly in basic media (pH 9.0 and 11.0).[8] Another study noted that about 55% of the drug degraded within 8 hours at pH 6.8.[1] Therefore, maintaining a pH around 5.0 is advisable for liquid or semi-solid formulations.
Q5: How can I prevent the recrystallization of this compound in an amorphous solid dispersion (ASD)?
A5: Recrystallization is a common challenge with ASDs. To prevent this, select polymers that have good miscibility with the drug and a high glass transition temperature (Tg). Polymers like Soluplus and PVP K30 have been shown to form stable amorphous dispersions with this compound.[1] Storing the formulation under controlled, low-humidity conditions is also critical, as moisture can act as a plasticizer and promote recrystallization. Stability studies at accelerated conditions (e.g., 40°C / 75% RH) can help determine the long-term physical stability of the ASD.[1]
Troubleshooting Guides
Problem 1: Unexpected peaks are observed in my HPLC chromatogram during stability testing.
-
Possible Cause: This indicates the presence of degradation products. This compound can degrade into several related substances, including its stereoisomers and by-products from hydrolysis or oxidation.[9][10]
-
Troubleshooting Steps:
-
Review Stress Conditions: Correlate the appearance of unknown peaks with the specific stress condition applied (e.g., acid, base, peroxide, light, heat). This can help in the tentative identification of the degradation pathway.[10]
-
Use a Validated Stability-Indicating Method: Ensure your HPLC method is capable of separating the main drug peak from all potential degradation products. A good method will show baseline separation of this compound from its known impurities and degradants.[2][3]
-
Characterize Degradants: If the peaks are significant, use hyphenated techniques like LC-MS to identify the mass of the unknown impurities, which can help in elucidating their structures.[10][11]
-
Problem 2: The nanosuspension of this compound shows low entrapment efficiency.
-
Possible Cause: This could be due to suboptimal formulation or process parameters, such as an inappropriate drug-to-polymer ratio or insufficient energy during preparation.
-
Troubleshooting Steps:
-
Optimize Polymer Concentration: The ratio of the drug to the stabilizing polymer is critical. For instance, a 1:1 ratio of this compound to PVP K30 has been shown to yield high entrapment efficiency (around 96%).[5]
-
Adjust Stabilizer Concentration: The concentration of surfactants like Tween 80 can influence particle size and stability. Experiment with different concentrations to find the optimal level.[5]
-
Modify Process Parameters: If using a solvent evaporation and sonication technique, ensure the organic solvent is fully evaporated and that the sonication provides enough energy to achieve the desired particle size and entrapment.[5]
-
Problem 3: The dissolution rate of my solid dosage form is poor and inconsistent.
-
Possible Cause: this compound is poorly soluble and can exhibit gelation behavior, which hinders dissolution.[6] The choice of excipients and the physical form of the drug (crystalline vs. amorphous) play a significant role.
-
Troubleshooting Steps:
-
Incorporate Solubilizing Polymers: Using polymers like methylcellulose, sodium alginate, or chitosan (B1678972) can improve the wetting of the drug and enhance the dissolution rate.[6]
-
Reduce Particle Size: Micronization of the drug or formulating it into microparticles can drastically increase the surface area available for dissolution.[6]
-
Consider Amorphous Solid Dispersions (ASDs): Converting the crystalline drug into an amorphous state within a polymer matrix can significantly improve its solubility and dissolution. A formulation of this compound with Soluplus and PVP K30 increased its solubility by about 28-fold.[1]
-
Quantitative Data Summary
Table 1: Degradation of this compound Under Various Stress Conditions
| Stress Condition | Reagent/Parameter | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 5 M HCl | Variable | 40-90°C | Kinetics Studied | [2] |
| Alkali Hydrolysis | 0.1 N NaOH | Variable | N/A | Significant | [3] |
| Oxidation | 3% H₂O₂ | Variable | 40-90°C | Kinetics Studied | [2] |
| Photodegradation | 5382 LUX (Visible) & 144 µW/cm² (UV) | 24 hours | N/A | Degradation Observed | [2][12] |
| Thermal (Dry Heat) | N/A | N/A | 60°C | Degradation Observed | [3][10] |
| Neutral (Water) | Water | 22 hours | Room Temp | No Obvious Degradation | [8] |
Table 2: Impact of Formulation Strategies on this compound Properties
| Formulation Strategy | Key Polymers/Excipients | Key Finding | Reference |
| Nanosuspension | PVP K30, Tween 80 | Increased drug release to 99.45% in 180 mins vs. 43.44% for pure drug. | [5] |
| Amorphous Solid Dispersion | Soluplus, PVP K30 | Enhanced solubility at pH 1.2 by approximately 28-fold compared to the pure drug. | [1] |
| Microparticles | Methylcellulose, Sodium Alginate, Chitosan | Significantly improved dissolution rate due to wetting effects and particle size reduction. | [6] |
| Sustained Release Matrix Tablets | Karaya Gum, Acacia Gum, Guar Gum | Developed a sustained release profile over 12 hours. | [13] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting stress testing on this compound to identify potential degradation products and assess stability.
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in methanol (B129727) to prepare a stock solution (e.g., 1 mg/mL).[2]
-
Acid Degradation: Mix an aliquot of the stock solution with an equal volume of 5 M HCl. Reflux the mixture at various temperatures (e.g., 60°C) for different time intervals.[2]
-
Alkaline Degradation: Mix an aliquot of the stock solution with 0.1 N NaOH at room temperature.[3]
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Reflux at various temperatures (e.g., 60°C) for different time intervals.[2]
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven (e.g., 60°C for 2 hours).[10]
-
Photodegradation: Spread a thin layer of the solid drug powder on a glass dish and expose it to a combination of visible and UV light in a photostability chamber for a defined period (e.g., 24 hours).[12]
-
Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary (for acid and alkaline samples), and dilute it with the mobile phase to a suitable concentration. Analyze the sample using a validated stability-indicating HPLC method.[2]
Protocol 2: Preparation of this compound Nanosuspension
This protocol describes the solvent evaporation method for preparing a nanosuspension.
-
Organic Phase Preparation: Dissolve a precisely weighed amount of this compound (e.g., 300 mg) and a polymer like PVP K-30 in a suitable organic solvent such as DMSO.[5]
-
Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant, such as Tween 80, in water.[5]
-
Nanosuspension Formation: Add the organic phase dropwise into the aqueous phase under continuous stirring using a magnetic stirrer.[5]
-
Solvent Evaporation: Continue stirring for approximately 1 hour to allow the organic solvent to evaporate completely.[5]
-
Sonication: Sonicate the resulting suspension to reduce the particle size and achieve a uniform nanosuspension.[5]
-
Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug content.
Visualizations
Caption: Workflow for Formulation and Stability Testing.
Caption: Decision Tree for Troubleshooting Formulation Instability.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. akjournals.com [akjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. A review of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrar.com [ijrar.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. lupinepublishers.com [lupinepublishers.com]
- 11. tsijournals.com [tsijournals.com]
- 12. akjournals.com [akjournals.com]
- 13. iajpr.com [iajpr.com]
strategies to prevent gel formation of cefpodoxime proxetil in dissolution media
Welcome to the technical support center for cefpodoxime (B17579) proxetil dissolution studies. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent gel formation of cefpodoxime proxetil in dissolution media.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your dissolution experiments with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why is my this compound forming a gel-like mass in the dissolution medium? | This compound is a hydrophobic drug that has a tendency to form a gelatinous mass upon contact with aqueous media, especially in acidic environments.[1][2] This is due to the bridging of molecules, which hinders wettability and slows down dissolution.[1] | Consider formulating the drug as a solid dispersion, using microparticles, or incorporating surfactants to improve wettability and prevent molecular bridging.[1][2][3] |
| My dissolution rate is very low and not meeting the specifications. What can I do? | The poor aqueous solubility and gel formation of this compound are the primary reasons for low dissolution rates.[1][2][3][4][5] This erratic dissolution can result in poor bioavailability.[1][4] | To enhance the dissolution rate, you can prepare solid dispersions with hydrophilic carriers like PVP K30 or soluplus.[3][5] Another effective strategy is to formulate this compound into microparticles with polymers such as chitosan (B1678972) or methylcellulose (B11928114).[2] |
| I'm observing inconsistent dissolution results between batches. What could be the cause? | Inconsistent particle size and morphology of the this compound raw material can lead to variability in gel formation and dissolution. The degree of crystallinity can also play a significant role. | Ensure consistent particle size of the active pharmaceutical ingredient (API) through micronization.[2] Characterize the solid-state properties of each batch using techniques like DSC and PXRD to ensure uniformity. |
| Can the type of dissolution medium affect gel formation? | Yes, the pH of the dissolution medium is a critical factor. This compound's gelation behavior is particularly pronounced in acidic environments.[2][5] | While the dissolution medium is often dictated by the pharmacopeial monograph, understanding this pH-dependent behavior is crucial for troubleshooting. If developing a new formulation, consider strategies that mitigate this effect, such as creating a micro-environment around the drug particle using appropriate excipients. |
Frequently Asked Questions (FAQs)
Here are answers to some common questions about preventing this compound gel formation.
Q1: What is the primary mechanism by which solid dispersions prevent gel formation?
A1: Solid dispersions improve the dissolution of this compound by several mechanisms. They can reduce the particle size of the drug to a submicron or molecular level, which increases the surface area available for dissolution.[4] Additionally, they can transform the drug from a crystalline to a more soluble amorphous form and improve its wettability by incorporating a hydrophilic carrier.[4][5]
Q2: What are some suitable carriers for preparing this compound solid dispersions?
A2: Several hydrophilic carriers have been successfully used, including:
Q3: How do microparticles enhance the dissolution of this compound?
A3: Formulating this compound into microparticles with polymers like chitosan, sodium alginate, or methylcellulose can prevent the aggregation of drug particles and subsequent gel formation.[2] The polymer coats the surface of the drug particles, creating a barrier that prevents direct contact and gelling, thereby improving dissolution.[2]
Q4: Can surfactants be used to prevent gelation?
A4: Yes, the inclusion of surfactants can improve the wettability of the hydrophobic this compound, which helps to prevent gel formation and enhance dissolution.[7]
Q5: Are there any other formulation strategies to consider?
A5: Other successful approaches include:
-
Co-grinding: This technique involves grinding this compound with a carrier like croscarmellose sodium to improve its dissolution rate.[3]
-
Nanosuspensions: Reducing the particle size to the nanometer range can significantly increase the surface area and dissolution velocity.[8]
-
Dispersible tablets: Formulating with superdisintegrants allows the tablet to break apart rapidly in water, dispersing the drug particles before they can form a gel.[9]
Data on Dissolution Enhancement Strategies
The following table summarizes quantitative data from various studies on improving the dissolution of this compound.
| Strategy | Carrier/Polymer | Drug-to-Carrier Ratio | Dissolution Medium | Key Finding | Reference |
| Solid Dispersion | PVP K30 | 1:4 | Glycine Buffer (pH 3.0) | Significantly greater dissolution rate compared to the pure drug. | [3] |
| Solid Dispersion | Urea | 1:1 to 1:7 | Not Specified | Improved dissolution rates compared to the pure drug and physical mixtures. | [4] |
| Solid Dispersion | Soluplus | 1:10 | Glycine Buffer (pH 3.0) | Dissolution rate increased to 91.04% from 46.3% for the pure drug. | [5] |
| Co-grinding | Croscarmellose Sodium (CCS) | 1:4 | Glycine Buffer (pH 3.0) | Significantly greater dissolution rate compared to the pure drug. | [3] |
| Microparticles | Chitosan | Not Specified | Buffer (pH 3.0) | Maximum cumulative drug release of 96.05% compared to 42.15% for the pure drug. | [2] |
| Amorphous Solid Dispersion | Soluplus and PVP K30 | 1:1:1 | 0.1N HCl (pH 1.2) | Drug solubility enhanced about 28-fold compared to the pure drug. | [6] |
Experimental Protocols
Below are detailed methodologies for key experiments aimed at preventing the gel formation of this compound.
Protocol 1: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)
-
Materials: this compound, Polyvinylpyrrolidone (PVP K30), Methanol (B129727).
-
Procedure:
-
Accurately weigh this compound and PVP K30 in a 1:4 drug-to-carrier ratio.
-
Dissolve both the drug and the carrier in a minimal amount of methanol in a beaker.
-
Heat the solution in a water bath at 70°C to facilitate the evaporation of the solvent, with continuous stirring until a solid mass is obtained.[3]
-
Pulverize the resulting solid dispersion using a mortar and pestle and pass it through a suitable sieve (e.g., #40).
-
Store the prepared solid dispersion in a desiccator until further use.
-
Protocol 2: Formulation of this compound Microparticles
-
Materials: this compound, Chitosan, Sodium citrate (B86180), Calcium chloride.
-
Procedure:
-
Prepare a solution of chitosan in a suitable acidic solvent.
-
Disperse the micronized this compound in the chitosan solution using high-speed homogenization.
-
Precipitate the polymer onto the surface of the drug particles by adding a salting-out agent like sodium citrate or calcium chloride.
-
Collect the formed microparticles by filtration or centrifugation.
-
Wash the microparticles to remove any residual salts and dry them appropriately.
-
Protocol 3: In Vitro Dissolution Testing
-
Apparatus: USP Type II (Paddle) Dissolution Apparatus.
-
Dissolution Medium: 900 mL of Glycine Buffer (pH 3.0 ± 0.1).[1][3][5]
-
Temperature: 37 ± 0.5°C.[3]
-
Procedure:
-
Add an accurately weighed amount of the this compound formulation (equivalent to 100 mg of the drug) to the dissolution vessel.[3]
-
Withdraw 5 mL samples at predetermined time intervals (e.g., 5, 10, 15, 20, 30, 45, 60 minutes).
-
Replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated analytical method, such as UV-Vis spectrophotometry at a λmax of approximately 259 nm.[1]
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
Caption: Logical pathway of this compound gel formation.
Caption: Workflow of strategies to prevent gel formation.
References
- 1. WO2002067943A1 - Oral pharmaceutical composition of this compound - Google Patents [patents.google.com]
- 2. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. sphinxsai.com [sphinxsai.com]
- 5. asianpharmtech.com [asianpharmtech.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. WO2004105728A2 - Solid dispersions of this compound and processes for their preparation - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. ijddr.in [ijddr.in]
Technical Support Center: Enhancing the Palatability of Cefpodoxime Proxetil Pediatric Formulations
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and addressing the challenges associated with the bitter taste of cefpodoxime (B17579) proxetil in pediatric formulations.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating palatable pediatric versions of cefpodoxime proxetil?
A1: The main obstacle is the intensely bitter taste of this compound, which leads to poor patient compliance, especially in children.[1][2][3][4][5] Key formulation challenges include effectively masking this bitterness without negatively impacting the drug's stability, bioavailability, and release profile.[2][6] Additionally, pediatric formulations require careful selection of excipients to ensure safety and tolerability in a young population.[6][7]
Q2: Which taste-masking technologies are most commonly and effectively used for this compound?
A2: Several technologies have proven effective. These include:
-
Microencapsulation: Creating a physical barrier around the drug particles using polymers. Common methods are solvent evaporation and emulsion solvent diffusion.[2][8]
-
Ion-Exchange Resins: Forming a drug-resin complex where the bitter drug is bound to a resin, preventing its dissolution in the mouth.[4][5][9]
-
Polymer Coating: Applying a layer of taste-masking polymer onto the drug particles.[3][10]
-
Solid Dispersions: Dispersing the drug in a polymer matrix to reduce its dissolution in saliva.[11]
Q3: How is the effectiveness of taste-masking evaluated?
A3: Taste-masking efficacy is assessed through both in vitro and in vivo methods:
-
In Vitro Drug Release: This is an indirect method that measures the amount of drug released in a medium simulating salivary pH (around 6.8) over a short period (e.g., 2-5 minutes).[8][12] Lower drug release suggests better taste-masking.
-
Human Taste Panels: This is the gold standard, where trained volunteers evaluate the bitterness of the formulation using a predefined scoring scale.[13][14][15]
-
Electronic Tongues: These are analytical instruments with sensors that can quantify the bitterness of a liquid sample and correlate it with human taste perception.[13][16][17]
Q4: What is the underlying biological mechanism for perceiving the bitter taste of drugs like this compound?
A4: The perception of bitter taste is initiated when a bitter compound binds to specific G protein-coupled receptors (GPCRs) on the surface of taste receptor cells in the mouth.[18][19] For bitter tastes, these are the TAS2R family of receptors. This binding activates a G protein called gustducin (B1178931).[18][20][21] The activated α-subunit of gustducin, in turn, stimulates the enzyme phospholipase C β2 (PLCβ2), leading to the production of inositol (B14025) triphosphate (IP3). IP3 triggers the release of calcium ions within the taste cell, which ultimately results in the transmission of a nerve signal to the brain, perceived as bitterness.[19][22]
Troubleshooting Guides
Microencapsulation Techniques (Solvent Evaporation/Emulsion Solvent Diffusion)
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Microsphere Yield | - Inappropriate polymer concentration. - High stirring speed causing shear stress. - Inefficient filtration or collection process. | - Optimize the drug-to-polymer ratio (see Tables 1 & 2). - Adjust the stirring speed; too high can lead to particle fragmentation. - Use a finer filter paper or improve the decanting and washing steps. |
| Poor Encapsulation Efficiency | - Drug is partially soluble in the external phase. - Rapid drug diffusion from the internal to the external phase. - Insufficient polymer to fully coat the drug particles.[12][23] | - Select a polymer and solvent system where the drug has low solubility in the external phase. - Increase the viscosity of the internal phase to slow drug diffusion. - Increase the polymer concentration or adjust the drug-to-polymer ratio.[24] |
| Inadequate Taste-Masking | - Incomplete or porous polymer coating. - Presence of uncoated drug particles on the microsphere surface. - Use of an inappropriate polymer that dissolves or swells at salivary pH. | - Increase the polymer concentration to ensure a thicker, more uniform coat. - Optimize the solvent evaporation rate; a slower rate can lead to a denser coating. - Wash the prepared microspheres thoroughly to remove surface drug. - Select polymers that are insoluble at neutral pH but dissolve in the acidic environment of the stomach (e.g., Eudragit E100).[2] |
| Undesirable Drug Release Profile (e.g., too slow) | - Polymer is too hydrophobic or used at too high a concentration. - High cross-linking density of the polymer.[25] | - Combine hydrophobic polymers with hydrophilic ones (e.g., Eudragit E100 with HPMC or PEG) to modulate release.[2] - Decrease the overall polymer concentration. - Incorporate a pore-forming agent into the coating. |
Ion-Exchange Resin Complexation
| Problem | Potential Cause(s) | Troubleshooting Solution(s) |
| Low Drug Loading onto Resin | - Suboptimal pH for complexation. - Insufficient stirring time. - Inappropriate drug-to-resin ratio. - Presence of competing ions.[4] | - Adjust the pH of the solution to maximize drug ionization and binding to the resin (often slightly acidic to neutral for cationic drugs with weak acid resins).[4][25] - Increase the stirring time to allow the complexation to reach equilibrium.[4] - Optimize the drug-to-resin ratio; a higher proportion of resin may be needed.[4] - Use deionized water to minimize interference from other ions. |
| Incomplete Taste-Masking | - Insufficient drug has been complexed with the resin. - The drug-resin complex is not stable at salivary pH. | - Confirm high drug loading through analysis. - Ensure the chosen resin forms a stable complex at a pH of approximately 6.8. Weak cation exchange resins are often suitable for this purpose.[4][9] |
| Altered Drug Bioavailability | - The drug-resin complex is too strong and does not dissociate in the gastrointestinal tract. | - Select a resin that allows for the release of the drug in the acidic environment of the stomach. Weak ion-exchange resins are generally preferred over strong ones for this reason.[9] |
Quantitative Data Summary
Table 1: Comparison of Microencapsulation Formulations for this compound
| Formulation Code | Drug:Polymer Ratio | Polymer(s) | Encapsulation Efficiency (%) | Particle Size (µm) | In Vitro Drug Release (in 0.1N HCl) | Reference |
| A | 1:1 | Eudragit E100 | 75.2 ± 1.5 | 210.5 ± 5.2 | ~25% after 1 hr | [2] |
| B | 1:2 | Eudragit E100 | 82.4 ± 1.2 | 245.8 ± 4.8 | ~30% after 1 hr | [2] |
| C | 1:1:1 | Cefpodoxime:Eudragit E100:HPMC | 88.6 ± 0.8 | 260.4 ± 6.1 | ~96% after 45 min | [2] |
| D | 1:1:1 | Cefpodoxime:Eudragit E100:PEG | 92.1 ± 1.1 | 285.2 ± 5.5 | ~99% after 45 min | [2] |
| F2 | 1:2 | Cefpodoxime:HPMC/EC | 28.2 ± 0.9 | 75-600 | ~90% after 12 hrs |
Table 2: Comparison of Taste-Masking Formulations using Stearic Acid Coating
| Formulation Code | Drug:Stearic Acid Ratio (% w/w) | In Vitro Drug Release (after 30 min) | Taste Evaluation | Reference |
| SF1 | 1:2.5 | 90.06% | Less Bitter | [3] |
| SF2 | 1:5 | 88.92% | Not Bitter | [3] |
| SF3 | 1:7.5 | 68.91% | Not Bitter | [3] |
Table 3: Taste Evaluation Scoring
| Score | Description |
| 0 | Tasteless |
| 1 | Slightly Bitter |
| 2 | Moderately Bitter |
| 3 | Very Bitter |
| 4 | Extremely Bitter |
Note: This is a general scale; specific studies may use variations.[13][14]
Experimental Protocols
Protocol 1: Microencapsulation by Emulsion Solvent Diffusion Method
This protocol is adapted from the methodology described for preparing taste-masked floating microspheres of this compound.[2]
-
Preparation of the Internal Phase:
-
Co-dissolve this compound and the selected polymer(s) (e.g., Eudragit E100 and HPMC at a 1:1:1 drug:polymer:polymer ratio) in an organic solvent mixture. A suitable mixture is ethanol, isopropyl alcohol, and dichloromethane (B109758) in a 1:1:1 proportion.
-
-
Preparation of the External Phase:
-
Prepare an aqueous solution of a surfactant, such as 0.01% v/v Tween 80 in purified water.
-
-
Emulsification and Solvent Diffusion:
-
Slowly inject the internal phase into the external aqueous phase through a syringe while agitating the external phase with a mechanical stirrer at a controlled speed (e.g., 1200 rpm).
-
Continue stirring for approximately 2-3 hours to allow the organic solvent to evaporate and diffuse into the external phase, leading to the precipitation and formation of microspheres.
-
-
Collection and Drying:
-
Collect the formed microspheres by filtration using filter paper.
-
Wash the collected microspheres with purified water to remove any residual surfactant and unencapsulated drug.
-
Dry the microspheres in a desiccator or a hot air oven at a controlled temperature (e.g., 40°C).
-
Protocol 2: Taste-Masking with Ion-Exchange Resins
This protocol is based on the complexation of this compound with a weak cation exchange resin like Kyron T-114.[4][9]
-
Resin Activation/Soaking:
-
Disperse the required amount of ion-exchange resin (e.g., Kyron T-114) in deionized water and allow it to soak for a specified period (e.g., 30 minutes) to facilitate swelling.
-
-
Drug Solution Preparation:
-
Dissolve a known amount of this compound in deionized water.
-
-
Complexation:
-
Add the drug solution to the resin dispersion.
-
Adjust the pH of the mixture to an optimal level for complexation (e.g., pH 6-7) using a suitable buffer or pH adjuster.[4]
-
Stir the mixture at a constant speed (e.g., 300 rpm) for a sufficient duration (e.g., 4-24 hours) at a controlled temperature (e.g., 50°C) to achieve maximum drug loading.[4]
-
-
Collection and Drying of Drug-Resin Complex (Resinate):
-
Filter the mixture to separate the resinate from the solution.
-
Wash the collected resinate with deionized water to remove any uncomplexed drug.
-
Dry the resinate at a controlled temperature until a constant weight is achieved.
-
Visualizations
Caption: Bitter taste signaling pathway initiated by this compound.
References
- 1. Formulation and in vitro characterization of this compound gastroretentive microballoons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. rjptonline.org [rjptonline.org]
- 4. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 5. HME-assisted formulation of taste-masked dispersible tablets of this compound and roxithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. jopir.in [jopir.in]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pharmtech.com [pharmtech.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Formulation and Evaluation of this compound Solid Dispersion : An Approach for Dissolution Enhancement of Cephalosporin Corresponding | Semantic Scholar [semanticscholar.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. One of the major challenges of masking the bitter taste in medications: an overview of quantitative methods for bitterness - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pharmtech.com [pharmtech.com]
- 16. Bitterness evaluation of medicines for pediatric use by a taste sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Transduction of bitter and sweet taste by gustducin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Gustducin and its role in taste - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Gustducin - Wikipedia [en.wikipedia.org]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Current Challenges in Microcapsule Designs and Microencapsulation Processes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
managing interference from excipients in the analysis of cefpodoxime proxetil dosage forms
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of cefpodoxime (B17579) proxetil dosage forms. It specifically addresses the common challenge of managing interference from excipients.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the analysis of cefpodoxime proxetil.
Issue 1: Poor peak shape or tailing in HPLC analysis
-
Question: My this compound peak is showing significant tailing or fronting in my HPLC chromatogram. What could be the cause and how can I fix it?
-
Answer: Poor peak shape is a common issue that can arise from several factors. Here’s a step-by-step troubleshooting approach:
-
Check Column Health: The stationary phase of your column may be degraded. Try washing the column with a strong solvent or replace it if necessary.
-
Mobile Phase pH: this compound is sensitive to pH. Ensure the pH of your mobile phase is optimized for a stable and sharp peak. A mobile phase consisting of acetonitrile (B52724) and a phosphate (B84403) buffer (pH 3.0) has been shown to be effective.[1]
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample and reinjecting.
-
Excipient Interference: Certain excipients might interact with the stationary phase or the analyte itself. Consider a more robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering excipients before injection.
-
Issue 2: Inaccurate or non-reproducible results in UV-Vis spectrophotometry
-
Question: I am getting inconsistent absorbance readings for my this compound samples. What could be the source of this variability?
-
Answer: Inaccurate and non-reproducible results in UV-Vis analysis can be frustrating. Consider the following potential causes:
-
Solvent Effects: The choice of solvent can significantly impact the absorbance spectrum. Ensure you are using a consistent and appropriate solvent. Methanol is a commonly used solvent for this compound analysis.[2]
-
Excipient Interference: Some excipients may absorb at the same wavelength as this compound, leading to artificially high readings. To check for this, run a blank solution containing all the excipients but no active pharmaceutical ingredient (API). If you observe significant absorbance, you may need to use a derivative spectrophotometry method or a chromatographic technique for better specificity.[3]
-
pH Sensitivity: The UV spectrum of this compound can be pH-dependent. Ensure the pH of your sample solutions is controlled and consistent.
-
Instrument Calibration: Verify that your spectrophotometer is properly calibrated and performing within specifications.
-
Issue 3: Difficulty in separating this compound from excipients in HPTLC
-
Question: In my HPTLC analysis, the spot for this compound is not well-resolved from the spots of the excipients. How can I improve the separation?
-
Answer: Co-migration of the analyte and excipients is a common challenge in HPTLC. Here are some strategies to improve resolution:
-
Mobile Phase Optimization: The composition of the mobile phase is critical for achieving good separation. Experiment with different solvent systems and ratios. A mobile phase of toluene:methanol:chloroform (4:2:4 v/v/v) has been reported to give a compact and well-resolved spot for this compound.[4]
-
Stationary Phase Selection: The choice of stationary phase can influence the separation. HPTLC plates precoated with silica (B1680970) gel 60 RP-18 F254 are a suitable option.[4]
-
Sample Application: Ensure your sample application technique is precise to avoid band broadening.
-
Development Conditions: Control the saturation of the developing chamber and the development distance to optimize the separation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantification of this compound in dosage forms?
A1: The most widely used analytical techniques are High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and UV-Visible Spectrophotometry.[1][2][5] Each method has its advantages and disadvantages in terms of sensitivity, specificity, and susceptibility to excipient interference.
Q2: Which excipients are commonly found in this compound tablets and what kind of interference can they cause?
A2: this compound tablets often contain excipients such as carboxymethylcellulose calcium, crospovidone, lactose (B1674315) monohydrate, magnesium stearate, and sodium lauryl sulfate.[6] These can interfere with analysis by:
-
HPLC: Co-eluting with the this compound peak, causing inaccurate quantification.
-
UV-Vis: Having overlapping absorption spectra with this compound, leading to falsely elevated results.
-
HPTLC: Migrating to a similar Rf value as this compound, resulting in poor resolution.
Q3: How can I perform a forced degradation study for this compound to ensure my analytical method is stability-indicating?
A3: A forced degradation study involves subjecting the drug substance to stress conditions like acid and alkali hydrolysis, oxidation, and heat to generate degradation products.[4] The analytical method should then be able to separate the intact drug from these degradation products, demonstrating its stability-indicating nature.
Q4: Are there any specific sample preparation techniques recommended to minimize excipient interference?
A4: Yes, a proper sample preparation is crucial. Common techniques include:
-
Filtration: To remove insoluble excipients.
-
Sonication: To ensure complete dissolution of the drug.[2]
-
Solid-Phase Extraction (SPE): A more advanced technique to selectively isolate the analyte from the sample matrix, providing a cleaner sample for analysis.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
A validated RP-HPLC method for the simultaneous estimation of this compound.[1]
-
Column: Zorbax Eclipse XDB 5 μ C18 (150×4.6 mm)
-
Mobile Phase: Acetonitrile:50 mM potassium dihydrogen phosphate buffer (pH 3.0, 70:30 v/v)
-
Flow Rate: 1.0 ml/min
-
Detection: 228 nm
-
Internal Standard: Aspirin
UV-Visible Spectrophotometric Method
A simple UV-Vis method for the estimation of this compound.[2]
-
Solvent: Methanol
-
Wavelength of Maximum Absorbance (λmax): 235 nm
-
Concentration Range: 5-25 µg/ml
High-Performance Thin-Layer Chromatography (HPTLC) Method
A validated HPTLC method for the analysis of this compound.[4]
-
Stationary Phase: HPTLC aluminum plates precoated with silica gel 60 RP-18 F254
-
Mobile Phase: Toluene:Methanol:Chloroform (4:2:4 v/v)
-
Detection Wavelength: 289 nm
Data Presentation
Table 1: Validation Parameters for a Typical HPLC Method for this compound Analysis[1]
| Parameter | This compound |
| Linearity Range (μg/ml) | 70 - 350 |
| Correlation Coefficient (r²) | 0.998 |
| Retention Time (min) | 6.44 |
Table 2: Validation Parameters for a Typical UV-Vis Spectrophotometric Method for this compound Analysis[2]
| Parameter | Value |
| Linearity Range (μg/ml) | 5 - 25 |
| % Recovery | 99.6% - 100.2% |
Table 3: Validation Parameters for a Typical HPTLC Method for this compound Analysis[4]
| Parameter | Value |
| Linearity Range (ng/spot) | 100 - 600 |
| Correlation Coefficient (r²) | 0.998 ± 0.0015 |
| Rf Value | 0.55 ± 0.02 |
| Limit of Detection (ng/spot) | 3.99 |
| Limit of Quantification (ng/spot) | 12.39 |
Visualizations
Caption: Troubleshooting workflow for poor HPLC peak shape.
Caption: Excipient interference in different analytical methods.
References
Technical Support Center: Enhancing the Physical Stability of Amorphous Solid Dispersions of Cefpodoxime Proxetil
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the preparation and stabilization of amorphous solid dispersions (ASDs) of cefpodoxime (B17579) proxetil.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in formulating amorphous solid dispersions (ASDs) of cefpodoxime proxetil?
A1: The primary challenge is the inherent thermodynamic instability of the amorphous form of this compound.[1][2] This instability can lead to recrystallization of the drug back to its less soluble crystalline form during storage or dissolution, thereby negating the solubility and bioavailability advantages of the ASD.[1][2]
Q2: Which polymers are most effective in stabilizing amorphous this compound?
A2: Several polymers have demonstrated effectiveness in stabilizing amorphous this compound. Commonly used and effective polymers include:
-
Polyvinylpyrrolidone (PVP K30): Often used for its ability to form miscible dispersions and inhibit crystallization.[1][3]
-
Soluplus®: A graft copolymer that acts as a solubilizer and stabilizer.[1][3][4]
-
Pluronic® F127: A block copolymer that can enhance both solubility and stability.[5][6]
-
Hydroxypropyl Methylcellulose (HPMC): A cellulose (B213188) derivative known for its ability to maintain supersaturation.
The choice of polymer is critical and depends on the desired drug loading, release profile, and manufacturing process.[1] Ternary systems, combining two different polymers, can sometimes offer superior stability and dissolution enhancement.[1]
Q3: What are the common methods for preparing this compound ASDs?
A3: The most common laboratory-scale and industrial methods for preparing this compound ASDs include:
-
Solvent Evaporation: This involves dissolving both the drug and the polymer in a common solvent, followed by evaporation of the solvent to form the solid dispersion.[4][7] This method is suitable for thermolabile drugs like this compound.[7]
-
Spray Drying: A solvent-based method where the drug-polymer solution is atomized into a hot gas stream, leading to rapid solvent evaporation and formation of solid dispersion particles.
-
Hot-Melt Extrusion (HME): A solvent-free process where the drug and polymer are mixed and heated to form a molten mass, which is then extruded. This method is generally not preferred for thermolabile drugs.
-
Lyophilization (Freeze-Drying): Involves dissolving the drug and polymer in a suitable solvent, freezing the solution, and then removing the solvent by sublimation under vacuum.[5][6]
-
Co-grinding: A simple method involving the grinding of the drug and carrier together to create an amorphous dispersion.[8]
Q4: How can I confirm the amorphous nature of my this compound solid dispersion?
A4: Several analytical techniques can be used to confirm the amorphous state of your ASD:
-
Powder X-ray Diffraction (PXRD): The absence of sharp Bragg peaks and the presence of a "halo" pattern indicates an amorphous structure.[1][3]
-
Differential Scanning Calorimetry (DSC): An amorphous material will show a glass transition temperature (Tg) instead of a sharp melting point endotherm characteristic of a crystalline solid.[1][3][4]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Changes in the vibrational spectra, such as peak broadening or shifts, can indicate the formation of intermolecular interactions between the drug and polymer, which is characteristic of a miscible amorphous system.[1][3][4]
-
Scanning Electron Microscopy (SEM): Can provide morphological information, where amorphous solids typically appear as smooth, irregular particles, unlike the distinct crystalline habits.[1][3][4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Recrystallization of this compound during storage | - Inadequate drug-polymer interaction- High drug loading- High humidity and/or temperature | - Select a polymer with strong hydrogen bonding potential with this compound, such as PVP K30.[1]- Reduce the drug loading to ensure the drug is molecularly dispersed within the polymer matrix.- Store the ASD in a desiccator or under controlled low humidity conditions. [1]- Consider using a ternary system with a second polymer to further inhibit crystallization.[1] |
| Poor dissolution enhancement despite amorphization | - Phase separation of the drug and polymer- Poor wettability of the solid dispersion- Gel formation on the surface of the particles | - Ensure miscibility by selecting an appropriate polymer and drug-to-polymer ratio. Characterize using DSC to look for a single Tg.- Incorporate a surfactant or a hydrophilic polymer like Pluronic® F127 to improve wettability.[5][6]- Optimize the particle size and morphology through the preparation method (e.g., spray drying for smaller, more uniform particles). |
| Inconsistent results between batches | - Variation in solvent evaporation rate- Non-uniform mixing of drug and polymer- Fluctuations in processing parameters (e.g., temperature, pressure) | - Strictly control the parameters of the preparation method. For solvent evaporation, ensure a consistent and controlled evaporation rate.- Ensure complete dissolution and uniform mixing of the drug and polymer in the solvent before processing.- For HME, carefully control the temperature profile and screw speed. |
| Amorphous-amorphous phase separation (AAPS) | - Immiscibility of the drug and polymer at the prepared concentration- High molecular mobility of the drug within the polymer matrix | - Screen for drug-polymer miscibility using computational or experimental methods before formulation.- Choose a polymer with a high glass transition temperature (Tg) to reduce molecular mobility.[2]- Store the ASD at a temperature well below its Tg. [2] |
Quantitative Data Summary
Table 1: Solubility Enhancement of this compound in Amorphous Solid Dispersions
| Formulation | Drug:Polymer(s) Ratio | Preparation Method | Solubility Enhancement (fold increase) | Reference |
| CP:Soluplus:PVP K30 | 1:1:1 | Not Specified | ~28 (at pH 1.2) | [1][3] |
| CP:Pluronic® F127/PVP | Not Specified | Solvent-Lyophilization | 3.5 to 8 | [5][6] |
| CP:Soluplus | 1:10 | Solvent Evaporation | Significant improvement | [4] |
Table 2: Dissolution Performance of this compound ASDs
| Formulation | Drug:Polymer(s) Ratio | Dissolution Medium | % Drug Released after 120 min | Reference |
| CP:Soluplus:PVP K30 (F1, F2, F3) | Various | Not Specified | 85-100 | [1] |
| CP:Soluplus (SD) | 1:10 | Not Specified | 91.04 | [4] |
| Pure this compound | - | Not Specified | 46.3 | [4] |
Experimental Protocols
Preparation of this compound ASD by Solvent Evaporation
-
Dissolution: Accurately weigh this compound and the selected polymer (e.g., Soluplus) in the desired ratio (e.g., 1:10).[4] Dissolve both components in a suitable volatile solvent, such as methanol, in a beaker with magnetic stirring until a clear solution is obtained.[4]
-
Evaporation: Place the beaker in a temperature-controlled water bath or on a hot plate set to a low temperature (e.g., 40-50 °C) to facilitate solvent evaporation. Continue stirring until a dry film is formed on the beaker wall.
-
Drying: Scrape the dried film from the beaker. Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.
-
Sizing: Gently grind the dried solid dispersion using a mortar and pestle and then pass it through a sieve of appropriate mesh size to obtain a uniform powder.
-
Storage: Store the prepared ASD in a tightly sealed container with a desiccant at controlled room temperature or under refrigerated conditions to prevent moisture absorption and recrystallization.
Characterization of this compound ASDs
-
Powder X-ray Diffraction (PXRD):
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 3-5 mg of the ASD sample into an aluminum pan and hermetically seal it.
-
Heat the sample from ambient temperature to a temperature above the expected melting point of the crystalline drug (e.g., 200 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen purge.
-
Observe the thermogram for a single glass transition (Tg) and the absence of a melting endotherm.[1][3][4]
-
-
In Vitro Dissolution Study:
-
Use a USP dissolution apparatus (e.g., Apparatus II, paddle type).
-
Fill the dissolution vessels with a specified volume (e.g., 900 mL) of a suitable dissolution medium (e.g., pH 1.2 buffer).
-
Maintain the temperature at 37 ± 0.5 °C and the paddle speed at a specified rate (e.g., 50 rpm).
-
Introduce a weighed amount of the ASD equivalent to a specific dose of this compound into each vessel.
-
Withdraw aliquots of the dissolution medium at predetermined time intervals and replace with fresh medium.
-
Analyze the samples for drug content using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Visualizations
Caption: Experimental workflow for preparing and evaluating this compound ASDs.
Caption: Troubleshooting logic for recrystallization of this compound ASDs.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Pharmaceutical amorphous solid dispersion: A review of manufacturing strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal of Research in Pharmacy » Submission » Improve the solubility of this compound by amorphous solid dispersion technique [dergipark.org.tr]
- 4. asianpharmtech.com [asianpharmtech.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and characterization of lyophilized this compound-Pluronic® F127/polyvinylpyrrolidone K30 solid dispersions with improved dissolution and enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2004105728A2 - Solid dispersions of this compound and processes for their preparation - Google Patents [patents.google.com]
- 8. rjptonline.org [rjptonline.org]
reducing variability in in vivo absorption of cefpodoxime proxetil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cefpodoxime (B17579) proxetil. The information aims to address common challenges related to its variable in vivo absorption.
Frequently Asked Questions (FAQs)
Q1: What is cefpodoxime proxetil and why is its absorption complex?
A1: this compound is an orally administered prodrug of the third-generation cephalosporin (B10832234) antibiotic, cefpodoxime.[1][2] It is designed to be absorbed from the gastrointestinal tract and then converted by esterases to its active form, cefpodoxime, which inhibits bacterial cell wall synthesis.[1][3] The complexity of its absorption arises from its low water solubility, its susceptibility to hydrolysis before absorption, and the influence of gastrointestinal conditions.[4][5]
Q2: What is the expected bioavailability of this compound in humans?
A2: The absolute bioavailability of this compound tablets is approximately 50% in fasting subjects.[3][6] This means that only about half of the administered dose reaches the systemic circulation as the active drug, cefpodoxime.
Q3: How does food impact the absorption of this compound?
A3: Food, particularly a high-fat meal, significantly enhances the absorption of this compound tablets.[7][8] The area under the plasma concentration-time curve (AUC) and the peak plasma concentration (Cmax) can be 21% to 33% higher when administered with food compared to fasting conditions.[3] For the oral suspension, the effect of food is less pronounced, with only a slight increase in the extent of absorption.[9][10] It is thought that food may improve the dissolution of the drug and prolong its residence time in the acidic environment of the stomach where it is more soluble.[9]
Q4: What is the effect of gastric pH on this compound absorption?
A4: The absorption of this compound is pH-dependent and is optimal at a low gastric pH.[8][11] Co-administration with agents that increase gastric pH, such as antacids (e.g., sodium bicarbonate, aluminum hydroxide) or H2-receptor antagonists (e.g., ranitidine, famotidine), can significantly reduce its absorption.[3][6][12] Peak plasma levels and the extent of absorption can be reduced by 24% to 42% and 27% to 32%, respectively.[3]
Q5: Are there any known drug-drug interactions that affect the absorption of this compound?
A5: Yes, besides antacids and H2-receptor antagonists, other drugs can interact with this compound. Oral anticholinergics can delay the time to reach peak plasma levels.[3] Probenecid can increase the plasma levels of cefpodoxime by inhibiting its renal excretion.[3][12]
Q6: Why is there variability in the absorption of this compound even under controlled conditions?
A6: Several factors contribute to this variability. This compound is a prodrug that is hydrolyzed by esterases in the intestinal lumen and mucosa to its active form.[1][2][13] Variability in the activity of these esterases among individuals can lead to differences in pre-absorptive degradation.[13] Furthermore, studies suggest that the active form, cefpodoxime, may be subject to efflux back into the intestinal lumen, which could be a primary reason for its incomplete bioavailability.[5]
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| Low or inconsistent bioavailability in preclinical animal studies. | - Fasting state: Administration to fasted animals can lead to lower absorption. - Gastric pH variability: Differences in gastric pH between animals. - Formulation issues: Poor dissolution of the drug from the vehicle. - Species differences: Variations in intestinal esterase activity or transporters compared to humans. | - Administer this compound with a standardized meal, preferably one with a higher fat content, to mimic the positive food effect seen in humans. - Consider the use of a vehicle that ensures complete dissolution of the drug. An oral solution can be used as a reference to assess the performance of other formulations.[14] - If possible, monitor the gastric pH of the animals during the study. |
| High variability in plasma concentrations between subjects in a clinical study. | - Food intake: Differences in the timing and composition of meals relative to drug administration. - Concomitant medications: Use of antacids, H2-receptor antagonists, or other interacting drugs. - Underlying gastrointestinal conditions: Conditions that affect gastric pH or intestinal transit time. | - Standardize meal plans and timing of drug administration for all subjects. A high-fat meal is often used in bioequivalence studies to maximize absorption.[7] - Exclude subjects who require the use of medications known to interfere with this compound absorption.[12] - Screen subjects for any gastrointestinal abnormalities that could impact drug absorption. |
| Unexpectedly low drug exposure in an in vitro Caco-2 permeability assay. | - Poor apical solubility: this compound has low aqueous solubility, which can limit its availability for transport. - Efflux transport: The active metabolite, cefpodoxime, may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), though this is not definitively established for cefpodoxime itself. However, efflux of cefpodoxime acid has been suggested as a reason for low bioavailability.[5] | - Use a formulation that enhances the solubility of this compound in the apical chamber, such as a solution containing a non-toxic solubilizing agent. - Perform bi-directional transport studies (apical-to-basolateral and basolateral-to-apical) to investigate the potential for active efflux. |
| Difficulty in developing a bioequivalent generic formulation. | - Differences in dissolution profile: The generic formulation may not have the same dissolution characteristics as the reference product, especially under different pH conditions. - Excipient effects: Inactive ingredients in the formulation could affect drug solubility or intestinal transit. | - Conduct comparative in vitro dissolution testing across a range of physiologically relevant pH values (e.g., pH 1.2, 4.5, and 6.8). - Carefully select excipients to ensure they do not negatively impact the solubility or absorption of this compound. |
Data on Pharmacokinetic Parameters
Table 1: Effect of Food on Pharmacokinetics of this compound Tablets (200 mg dose)
| Parameter | Fasting | With Food | % Change |
| AUC (mcg·h/mL) | 2.6 (in one study) | 3.1 (in one study) | +19% |
| (another study range) | (another study range) | +21% to +33%[3] | |
| Cmax (mcg/mL) | 2.6[3] | 3.1[3] | +19% |
| Tmax (hours) | ~2-3[3] | ~2-3[3] | No significant difference |
Table 2: Effect of Gastric pH Alteration on Pharmacokinetics of this compound Tablets (200 mg dose)
| Treatment | Cmax (% of Fasting) | AUC (% of Fasting) |
| Pentagastrin (lowers pH) | ~100% | ~100% |
| Ranitidine (increases pH) | ~65%[8][11] | ~65%[8][11] |
| Sodium Bicarbonate (increases pH) | ~50-65%[8][11] | ~50-65%[8][11] |
| Aluminum Hydroxide (increases pH) | ~50-65%[8][11] | ~50-65%[8][11] |
Experimental Protocols
Protocol 1: In Vivo Study of Food Effect on this compound Absorption in Healthy Volunteers
-
Study Design: A randomized, open-label, crossover study.
-
Subjects: Healthy adult volunteers.
-
Treatments:
-
A: Single oral dose of this compound (e.g., 200 mg tablet) after an overnight fast.
-
B: Single oral dose of this compound (e.g., 200 mg tablet) immediately after a standardized high-fat breakfast.
-
-
Washout Period: A sufficient washout period (e.g., 7 days) between treatments.
-
Blood Sampling: Serial blood samples collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Bioanalysis: Plasma concentrations of cefpodoxime are determined using a validated HPLC method.[14]
-
Pharmacokinetic Analysis: Calculation of pharmacokinetic parameters such as AUC, Cmax, and Tmax for each treatment.
-
Statistical Analysis: Comparison of pharmacokinetic parameters between the fasted and fed states using appropriate statistical tests (e.g., ANOVA).
Protocol 2: In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Media:
-
0.1 N HCl (pH 1.2) to simulate gastric fluid.
-
Acetate buffer (pH 4.5) to simulate the upper small intestine.
-
Phosphate buffer (pH 6.8) to simulate the lower small intestine.
-
-
Procedure:
-
Place one tablet/capsule in each dissolution vessel containing 900 mL of the dissolution medium maintained at 37 ± 0.5 °C.
-
Rotate the paddle at a specified speed (e.g., 50 rpm).
-
Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 10, 20, 30, 45, and 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of this compound using a validated UV-Vis spectrophotometric or HPLC method.
-
-
Data Analysis: Plot the percentage of drug dissolved against time to obtain the dissolution profile.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound. A review of its antibacterial activity, pharmacokinetic properties and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Enhancement of Bioavailability of this compound Using Different Polymeric Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Investigation of factors responsible for low oral bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of the pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of timing of food on absorption of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effects of gastric pH and food on the pharmacokinetics of a new oral cephalosporin, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Effect of food on absorption of this compound oral suspension in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. droracle.ai [droracle.ai]
- 13. Cefpodoxime-proxetil hydrolysis and food effects in the intestinal lumen before absorption: in vitro comparison of rabbit and human material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The bioavailability of this compound tablets relative to an oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
method for detecting and identifying unknown impurities in cefpodoxime proxetil synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection and identification of unknown impurities in the synthesis of cefpodoxime (B17579) proxetil.
Troubleshooting Guide
This guide addresses common issues encountered during the analytical testing of cefpodoxime proxetil and its impurities.
| Question | Possible Cause(s) | Troubleshooting Steps |
| An unknown peak is observed in the HPLC chromatogram of a this compound sample. | 1. A new process-related impurity. 2. A degradation product. 3. Contamination from solvents, reagents, or the HPLC system. | 1. Verify System Suitability: Ensure the HPLC system passes all system suitability tests as per the official compendia (e.g., USP).[1] 2. Blank Injection: Run a blank injection (mobile phase or solvent used for sample preparation) to rule out system contamination. 3. Forced Degradation Studies: Subject the this compound sample to stress conditions (acidic, alkaline, oxidative, thermal, and photolytic) to check if the unknown peak corresponds to a degradation product.[2][3] 4. LC-MS/MS Analysis: If the peak is not from contamination, proceed with LC-MS/MS analysis to determine the mass of the impurity and its fragmentation pattern. This will help in preliminary structure elucidation.[2][4] 5. Review Synthesis Scheme: Analyze the synthesis route of this compound to hypothesize potential side-reactions or by-products that could lead to the observed impurity.[5][6] |
| Poor resolution between this compound diastereomers (R and S epimers). | 1. Inappropriate column selection. 2. Suboptimal mobile phase composition. 3. Incorrect column temperature. | 1. Column Selection: Use a high-resolution column as specified in pharmacopeial methods, such as a Cogent Bidentate C18™, 4µm, 100Å column.[7] 2. Mobile Phase Optimization: Adjust the mobile phase composition. A common mobile phase is a mixture of an ammonium (B1175870) acetate (B1210297) buffer and acetonitrile.[7] The European Pharmacopoeia suggests a gradient elution with a mixture of formic acid, methanol (B129727), and water.[8] 3. Temperature Control: Ensure the column oven is maintaining a stable and appropriate temperature, typically around 30°C.[7] The USP specifies a resolution of not less than 2.5 between the two epimers.[7] |
| Mass spectrometry data for an unknown impurity is ambiguous or difficult to interpret. | 1. Low concentration of the impurity. 2. Complex fragmentation pattern. 3. Co-elution with another impurity. | 1. Concentrate the Sample: If the impurity level is very low, consider concentrating the sample or isolating the impurity using preparative HPLC for further analysis. 2. MSn Analysis: Perform multi-stage mass spectrometry (MSn) to obtain more detailed fragmentation information, which can aid in structure elucidation.[2] 3. High-Resolution Mass Spectrometry (HRMS): Utilize LC-HRMS to obtain an accurate mass measurement, which helps in determining the elemental composition of the impurity.[2] 4. Chromatographic Optimization: Further optimize the HPLC method to ensure the peak of interest is well-separated from any co-eluting species. |
Frequently Asked Questions (FAQs)
Q1: What are the common analytical techniques used for identifying unknown impurities in this compound synthesis?
A1: The most powerful and commonly employed technique is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS).[2][4] Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard method for routine purity analysis and quantification.[9][10] Other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used for definitive structure confirmation of isolated impurities.[6]
Q2: What are the potential sources of unknown impurities in this compound synthesis?
A2: Unknown impurities can originate from various sources, including:
-
Process-related impurities: These are by-products formed during the chemical synthesis, such as isomers, unreacted intermediates, and products of side reactions.[2][5] For instance, an impurity named "desmethyl this compound" has been identified, which is formed during the synthesis process.[6]
-
Degradation products: this compound can degrade under stress conditions like heat, light, humidity, and extreme pH, leading to the formation of degradation products.[2][3]
-
Contaminants: Impurities can be introduced from raw materials, solvents, reagents, or manufacturing equipment.
Q3: How can I differentiate between a process-related impurity and a degradation product?
A3: Forced degradation studies are essential for this purpose. By subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light), you can intentionally generate degradation products.[2] If the unknown impurity's peak area increases significantly under these stress conditions, it is likely a degradation product.[3][11] If the impurity is present in the initial batch but does not increase during forced degradation, it is more likely a process-related impurity.[2]
Experimental Protocols
RP-HPLC Method for Impurity Profiling
This protocol is based on methods described for the analysis of this compound and its impurities.[7][9][10]
-
Column: Inertsil C18 (5 µm) or Cogent Bidentate C18™ (4 µm, 100Å), 4.6 x 250mm.[7][9]
-
Mobile Phase: A mixture of phosphate (B84403) buffer and methanol (e.g., 60:40 v/v) with the pH adjusted to 4.0.[9][10] An alternative is 60% 20mM Ammonium Acetate and 40% Acetonitrile.[7]
-
Column Temperature: 30°C.[7]
-
Injection Volume: 20 µL.[7]
-
Sample Preparation: Dissolve about 50 mg of this compound in 5 mL of methanol, then dilute to 50 mL with a diluent such as a water/acetonitrile mixture.[1]
LC-MS/MS for Structural Elucidation
This protocol provides a general framework for the characterization of impurities using LC-MS/MS.[2][4]
-
Liquid Chromatography: Utilize the RP-HPLC method described above to achieve chromatographic separation.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically used.[2]
-
MS Conditions: Optimize parameters such as declustering potential, collision energy, and ion source gases to achieve good fragmentation.[2]
-
Data Acquisition: Acquire full scan MS data to determine the parent mass of the impurities and product ion scan (MS/MS) data to study their fragmentation patterns.
-
Data Presentation
Table 1: Known Impurities of this compound
| Impurity Name | Molecular Formula | Molecular Weight | Typical Relative Retention Time (RRT) |
| This compound Impurity A | C₁₅H₁₇N₅O₆S₂ | 427.46 | - |
| This compound Impurity B | C₂₀H₂₅N₅O₈S₂ | 527.57 | - |
| This compound Impurity J | C₂₃H₂₉N₅O₁₁S₂ | 615.63 | - |
| This compound Impurity M | C₃₀H₃₇N₇O₁₂S₃ | 783.85 | - |
| Desmethyl this compound | C₂₀H₂₅N₅O₉S₂ | 543.57 | ~0.43 |
Data sourced from various publications and supplier catalogs.[6][12]
Visualizations
Experimental Workflow for Impurity Identification
Caption: Workflow for the detection, characterization, and identification of unknown impurities.
Logical Relationship in this compound Synthesis and Impurity Formation
References
- 1. pharmacopeia.cn [pharmacopeia.cn]
- 2. Characterization of impurities in this compound using LC–MSn - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of impurities in this compound using LC-MS (n) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lupinepublishers.com [lupinepublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound Analyzed by HPLC - AppNote [mtc-usa.com]
- 8. drugfuture.com [drugfuture.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. researchgate.net [researchgate.net]
- 11. WO2004060896A1 - A process for the manufacture of this compound - Google Patents [patents.google.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
Validation & Comparative
A Comprehensive Guide to the Validation of an HPLC Method for Cefpodoxime Proxetil Analysis
A detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the accurate quantification of Cefpodoxime (B17579) Proxetil in pharmaceutical formulations, in accordance with International Council for Harmonisation (ICH) guidelines. This guide provides researchers, scientists, and drug development professionals with the necessary experimental data and protocols to make informed decisions for their analytical needs.
This guide presents a comprehensive overview and comparison of various reversed-phase high-performance liquid chromatography (RP-HPLC) methods validated for the determination of cefpodoxime proxetil. The methodologies and results are presented in accordance with the ICH Q2(R1) guidelines, ensuring the reliability and robustness of the analytical procedures.[1][2]
Comparison of Validated HPLC Methods
The following table summarizes the key chromatographic conditions and validation parameters of three distinct, validated HPLC methods for the analysis of this compound. This allows for a direct comparison of their performance characteristics.
| Parameter | Method 1 | Method 2 | Method 3 |
| Chromatographic Conditions | |||
| Column | Zorbax Eclipse XDB C18 (150x4.6 mm, 5 µm)[1] | Kromasil C18 (250x4.6 mm, 5 µm)[2] | Sunfire C-18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile:50 mM KH2PO4 buffer (pH 3.0, 70:30 v/v)[1] | Acetonitrile:Methanol:0.001% TFA (pH 6.5, 30:50:20 v/v/v)[2] | Methanol:Water (70:30 v/v) |
| Flow Rate | 1.0 ml/min[1] | 1.0 ml/min[2] | 0.8 ml/min |
| Detection Wavelength | 228 nm[1] | 235 nm[2] | 236 nm |
| Retention Time | 6.44 min[1] | 3.35 min[2] | 4.5 min |
| Validation Parameters | |||
| Linearity Range (µg/ml) | 70 - 350[1] | 0.5 - 20[2] | 5 - 30 |
| Correlation Coefficient (r²) | 0.998[1] | 0.9996[2] | 0.998 |
| Accuracy (% Recovery) | 98.6 - 101.2% | 99.5 - 100.8% | 99.2 - 100.5% |
| Precision (%RSD) | |||
| - Intraday | < 2.0 | 0.12 - 0.48[2] | < 2.0 |
| - Interday | < 2.0 | 0.70 - 1.45[2] | < 2.0 |
| Limit of Detection (LOD) (µg/ml) | 5[3] | 0.0726[2] | 0.0004 |
| Limit of Quantification (LOQ) (µg/ml) | 12 | 0.220[2] | 0.0012 |
Experimental Protocols
The following section provides detailed methodologies for the key validation experiments as per ICH guidelines.
System Suitability
Objective: To ensure that the chromatographic system is suitable for the intended analysis.
Protocol:
-
Prepare the mobile phase and equilibrate the HPLC system until a stable baseline is achieved.
-
Inject a standard solution of this compound (e.g., 100 µg/ml) six times.
-
Calculate the following parameters:
-
Tailing factor (Asymmetry factor): Should be ≤ 2.0.
-
Theoretical plates (N): Should be > 2000.
-
Relative Standard Deviation (%RSD) of peak area and retention time: Should be ≤ 2.0%.
-
Specificity (Forced Degradation Studies)
Objective: To demonstrate that the analytical method is able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
Protocol:
-
Acid Degradation: Reflux 10 mg of this compound in 10 ml of 0.1 M HCl at 80°C for 2 hours. Neutralize the solution with 0.1 M NaOH.
-
Alkaline Degradation: Reflux 10 mg of this compound in 10 ml of 0.1 M NaOH at 80°C for 2 hours. Neutralize the solution with 0.1 M HCl.
-
Oxidative Degradation: Treat 10 mg of this compound with 10 ml of 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to a temperature of 105°C for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/ml) to UV light (254 nm) for 24 hours.
-
Inject the blank, standard, and all stressed samples into the HPLC system.
-
Assess the chromatograms for the resolution between the main this compound peak and any degradation product peaks. The peak purity of the analyte should also be evaluated.
Linearity
Objective: To demonstrate that the analytical procedure provides results that are directly proportional to the concentration of the analyte in samples within a given range.
Protocol:
-
Prepare a stock solution of this compound (e.g., 1000 µg/ml).
-
From the stock solution, prepare a series of at least five concentrations covering the expected working range (e.g., for Method 2: 0.5, 2.5, 5, 10, 15, and 20 µg/ml).
-
Inject each concentration in triplicate.
-
Plot a calibration curve of the mean peak area versus the concentration.
-
Determine the linearity by calculating the correlation coefficient (r²), which should be ≥ 0.998.
Accuracy (Recovery Studies)
Objective: To determine the closeness of the test results obtained by the method to the true value.
Protocol:
-
Prepare a sample matrix (placebo) without the active pharmaceutical ingredient (API).
-
Spike the placebo with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Prepare each concentration level in triplicate.
-
Analyze the samples using the developed HPLC method.
-
Calculate the percentage recovery for each level. The mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.
Protocol:
-
Repeatability (Intra-day Precision):
-
Prepare six replicate samples of this compound at a single concentration (e.g., 100% of the test concentration).
-
Analyze the samples on the same day and by the same analyst.
-
Calculate the %RSD of the results.
-
-
Intermediate Precision (Inter-day Precision):
-
Repeat the repeatability study on two different days with different analysts and/or different equipment.
-
Calculate the %RSD of the combined results from both days.
-
The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.
Protocol:
-
Based on the Standard Deviation of the Response and the Slope:
-
Determine the slope (S) of the calibration curve.
-
Determine the standard deviation of the response (σ), which can be estimated from the standard deviation of the y-intercepts of regression lines.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method for this compound according to ICH guidelines.
Caption: Workflow for HPLC Method Validation.
References
A Comparative In Vitro Analysis of Cefpodoxime Proxetil and Cefixime Against Common Urinary Pathogens
This guide provides a detailed comparison of the in vitro activity of two oral third-generation cephalosporins, cefpodoxime (B17579) proxetil (the prodrug of cefpodoxime) and cefixime (B193813), against key bacterial pathogens responsible for urinary tract infections (UTIs). The information presented is intended for researchers, scientists, and drug development professionals, offering a consolidated view of the antimicrobial potency of these agents based on available experimental data.
Introduction
Cefpodoxime proxetil and cefixime are widely prescribed oral antibiotics for the treatment of UTIs. Their efficacy is largely determined by their intrinsic activity against the causative uropathogens. This guide synthesizes in vitro susceptibility data, primarily Minimum Inhibitory Concentration (MIC) values, to provide an objective comparison of their performance. Understanding the nuances in their antimicrobial spectrum is crucial for informed clinical use and future drug development.
Data Presentation: In Vitro Susceptibility of Urinary Pathogens
The following tables summarize the in vitro activity of cefpodoxime and cefixime against the most common Gram-negative bacteria implicated in UTIs. The data, presented as MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively), have been compiled from various studies. It is important to note that variations in MIC values can occur between studies due to differences in geographical location, time of isolate collection, and local resistance patterns.
Table 1: Comparative In Vitro Activity against Escherichia coli
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cefpodoxime | 0.38[1] | 1.0[2][3][4] |
| Cefixime | 0.06 - 0.25[5] | 0.5[5] |
Table 2: Comparative In Vitro Activity against Klebsiella pneumoniae
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cefpodoxime | ≤ 1.0[6] | 1.0[2][3] |
| Cefixime | 0.06 - 0.25[5] | ≤0.25[7][8] |
Table 3: Comparative In Vitro Activity against Proteus mirabilis
| Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Cefpodoxime | ≤ 1.0[6] | ≤ 1.0[6] |
| Cefixime | ≤ 0.03[5] | ≤ 0.03[5] |
Experimental Protocols
The determination of in vitro antimicrobial activity, specifically the Minimum Inhibitory Concentration (MIC), is typically performed using standardized methods to ensure reproducibility and comparability of results. The most common methods cited in the reviewed literature are the agar (B569324) dilution and broth microdilution techniques, often following guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Agar Dilution Method
The agar dilution method is a reference standard for antimicrobial susceptibility testing.[1][9]
-
Preparation of Antimicrobial Stock Solutions: A stock solution of the antibiotic is prepared at a high concentration and then serially diluted to obtain a range of concentrations.
-
Incorporation into Agar: A specific volume of each antimicrobial dilution is mixed with molten Mueller-Hinton agar and poured into petri dishes. A control plate without any antibiotic is also prepared.
-
Inoculum Preparation: The bacterial isolates to be tested are cultured overnight, and the turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted.
-
Inoculation: A standardized volume of the diluted bacterial suspension is inoculated onto the surface of the agar plates containing the different antibiotic concentrations.
-
Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[10]
Broth Microdilution Method
The broth microdilution method is a widely used, high-throughput technique for determining MICs.[10]
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the antimicrobial agents are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.
-
Inoculum Preparation: A standardized bacterial inoculum is prepared as described for the agar dilution method.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A growth control well (broth and bacteria, no antibiotic) and a sterility control well (broth only) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent that prevents visible turbidity or growth in the wells.[10]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for comparing the in vitro activity of cefpodoxime and cefixime against urinary pathogens.
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Conclusion
Based on the compiled in vitro data, both cefpodoxime and cefixime demonstrate potent activity against common urinary pathogens such as E. coli, K. pneumoniae, and P. mirabilis. Cefixime generally exhibits lower MIC values, suggesting greater in vitro potency against these key Gram-negative uropathogens. However, it is crucial to consider that cefpodoxime has a broader spectrum of activity that includes better coverage of some Gram-positive organisms, such as Staphylococcus aureus, which can be relevant in certain clinical scenarios.[6] The choice between these two agents for empirical therapy should be guided by local susceptibility patterns and the specific clinical context. The standardized methodologies outlined provide a framework for consistent and reliable in vitro evaluation, which is fundamental for ongoing surveillance of antimicrobial resistance and the development of new therapeutic strategies.
References
- 1. taylorfrancis.com [taylorfrancis.com]
- 2. Antibacterial activity of cefpodoxime in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. In vitro activity and clinical evaluation of cefixime in urinary tract infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cefpodoxime: comparative antibacterial activity, influence of growth conditions, and bactericidal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- 9. Agar dilution - Wikipedia [en.wikipedia.org]
- 10. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Cefpodoxime Proxetil and Amoxicillin-Clavulanate in the Treatment of Otitis Media
Aimed at researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the clinical trial design and outcomes for two commonly prescribed antibiotics for otitis media: cefpodoxime (B17579) proxetil and amoxicillin-clavulanate. This document synthesizes data from multiple clinical studies, presenting a detailed overview of their efficacy, safety, and microbiological outcomes.
Experimental Protocols
The methodologies employed in the comparative clinical trials of cefpodoxime proxetil and amoxicillin-clavulanate for acute otitis media (AOM) share a foundational design, as outlined below.
A multicenter, randomized, investigator-blinded trial design was commonly used.[1] Patients, typically children aged from 3 months to 11 years, diagnosed with AOM were enrolled.[2][3] Diagnosis was based on clinical signs and symptoms, including otalgia, fever, and otoscopic findings of a bulging, erythematous tympanic membrane with effusion.[4]
Following informed consent, patients were randomly assigned to receive either this compound or amoxicillin-clavulanate potassium orally.[1] Dosing regimens varied across studies, with a common cefpodoxime dosage being 8 mg/kg/day administered twice daily, and amoxicillin-clavulanate at 40/10 mg/kg/day given three times a day.[2] The duration of treatment was typically between 8 to 10 days.[2][3]
Patient evaluation occurred at baseline, during therapy, at the end of therapy, and at a follow-up visit 2 to 3 weeks after treatment completion.[1] The primary efficacy endpoint was the clinical response at the end of therapy, categorized as cure, improvement, or failure.[1] Secondary endpoints often included microbiological eradication rates, determined by tympanocentesis in a subset of patients, and the incidence of adverse events.[1]
Data Presentation
The quantitative outcomes from the clinical trials are summarized in the tables below for ease of comparison.
Table 1: Clinical Efficacy at End of Therapy
| Outcome | This compound | Amoxicillin-Clavulanate | p-value | 95% Confidence Interval |
| Cure Rate | 60% - 68% | 40% - 65% | 0.003 - 0.57 | -8.4% to 16.5% (on difference) |
| Improvement Rate | 24% | 23% | 0.57 | -8.4% to 16.5% (on difference) |
| Failure Rate | 8% | 13% | 0.57 | -8.4% to 16.5% (on difference) |
| Clinical Success (Cure + Improvement) | 92% | 88% | 0.57 | -8.4% to 16.5% (on difference) |
| Satisfactory Clinical Response at Follow-up | 81% | 63.8% | 0.005 | N/A |
Data compiled from multiple studies.[1][2][5]
Table 2: Microbiological Efficacy and Recurrence
| Outcome | This compound | Amoxicillin-Clavulanate | p-value | 95% Confidence Interval |
| Microbiological Eradication Rate | 92% | 86% | 0.14 | -4.4% to 19.2% (on difference) |
| Recurrence Rate at Long-Term Follow-up | 24% | 25% | N/A | N/A |
Data from a multicenter, randomized, investigator-blinded trial.[1][5]
Table 3: Adverse Events
| Adverse Event | This compound | Amoxicillin-Clavulanate | p-value | 95% Confidence Interval |
| Any Drug-Related Adverse Event | 20.9% | 31.6% | 0.102 | -23.9% to 2.6% (on difference) |
| Gastrointestinal Complaints (e.g., Diarrhea) | 11.8% | 21.1% | 0.076 | -20.8% to 2.2% (on difference) |
| Dermatologic Side Effects (e.g., Diaper Rash) | 7.8% | 14.5% | 0.160 | -16.6% to 3.3% (on difference) |
Data from a study involving 229 patients.[1][5]
Mandatory Visualization
The following diagram illustrates a typical workflow for a comparative clinical trial of this compound and amoxicillin-clavulanate for otitis media.
Discussion
The compiled data suggests that this compound administered twice daily is a viable alternative to amoxicillin-clavulanate administered three times daily for the treatment of acute otitis media in children.[1]
In terms of clinical efficacy, some studies have shown this compound to have a significantly higher clinical cure rate compared to amoxicillin-clavulanate.[2] Other studies found the clinical response rates to be comparable.[1][5] Notably, at a follow-up visit (20-30 days post-treatment), one study reported a significantly better satisfactory clinical response and a lower rate of residual middle ear effusion with this compound.[2]
Microbiologically, both drugs demonstrated high eradication rates for the common pathogens associated with otitis media.[1][5] Recurrence rates at long-term follow-up were also similar between the two treatment groups.[1][5]
Regarding safety and tolerability, both drugs were generally well-tolerated.[1][5] However, a trend towards a lower incidence of drug-related adverse events, particularly gastrointestinal complaints such as diarrhea, was observed in patients treated with this compound.[1][5] This difference in side effect profile, coupled with a less frequent dosing schedule, may offer an advantage for this compound in terms of patient compliance and overall treatment experience.[2]
References
- 1. This compound compared with amoxicillin-clavulanate for the treatment of otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Twice daily this compound compared with thrice daily amoxicillin/clavulanic acid for treatment of acute otitis media in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Efficacy and Safety of Cefpodoxime and Amoxicillin-Clavulanate Potassium in Paediatric Acute Otitis Media in Children below Two Years: A Prospective Longitudinal Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Efficacy and Safety of Cefpodoxime and Amoxicillin-Clavulanate Potassium in Paediatric Acute Otitis Media in Children below Two Years: A Prospective Longitudinal Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
head-to-head comparison of the bactericidal activity of cefpodoxime proxetil and cefdinir
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the bactericidal activity of antibiotics is paramount. This guide provides a comprehensive head-to-head comparison of two widely prescribed third-generation oral cephalosporins: cefpodoxime (B17579) proxetil and cefdinir (B1668824). By examining their in vitro activity against key respiratory pathogens, this report aims to furnish the scientific community with the data necessary for informed decision-making in research and development.
Both cefpodoxime proxetil and cefdinir are prodrugs that, upon oral administration, are hydrolyzed to their active forms, cefpodoxime and cefdinir, respectively. As third-generation cephalosporins, they exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through their binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final stages of peptidoglycan synthesis. The inhibition of these enzymes leads to a compromised cell wall and, ultimately, bacterial cell lysis.
In Vitro Activity: A Quantitative Comparison
The in vitro potency of an antibiotic is a critical indicator of its potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a key metric, representing the lowest concentration of an antibiotic that prevents visible growth of a bacterium. A lower MIC value indicates greater potency. The following table summarizes the comparative in vitro activities of cefpodoxime and cefdinir against common respiratory tract pathogens, with data presented as MIC90 values (the concentration required to inhibit the growth of 90% of isolates).
| Pathogen | Cefpodoxime MIC | Cefdinir MIC |
| Streptococcus pneumoniae (penicillin-susceptible) | ≤0.06 - 0.12[1] | ≤0.06[2] |
| Haemophilus influenzae (ß-lactamase positive & negative) | 0.12[1] | 0.5[2] |
| Moraxella catarrhalis (ß-lactamase positive & negative) | ≤0.5 - 1[1][3] | ≤0.12[2] |
| Staphylococcus aureus (methicillin-susceptible) | 4[3] | 0.5 - 2[4] |
Data Insights:
-
Against penicillin-susceptible Streptococcus pneumoniae, both cefpodoxime and cefdinir demonstrate high potency.
-
Cefpodoxime appears to have a slight advantage against Haemophilus influenzae with a lower MIC
90value. -
Cefdinir shows greater in vitro activity against Moraxella catarrhalis.
-
For methicillin-susceptible Staphylococcus aureus, cefdinir exhibits notably superior potency compared to cefpodoxime.[5][6] One study indicates that cefdinir is almost 10-fold more active against this pathogen than cefpodoxime.
Bactericidal Activity: Beyond Inhibition
While MIC values indicate the concentration needed to inhibit growth, the Minimum Bactericidal Concentration (MBC) reveals the concentration required to kill 99.9% of the bacterial population. The ratio of MBC to MIC is a key determinant of whether an antibiotic is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). An MBC/MIC ratio of ≤4 is generally considered indicative of bactericidal activity.
While direct head-to-head studies comparing the MBC values of cefpodoxime and cefdinir are limited, one study did provide some insight into their bactericidal effects. It was noted that cefpodoxime held similar antibacterial activity to cefdinir but was less potent against staphylococci.[4][5] Another study described cefdinir as being "generally bactericidal".
Mechanism of Action: Targeting the Bacterial Cell Wall
The fundamental mechanism of action for both cefpodoxime and cefdinir is the disruption of bacterial cell wall synthesis. This process can be visualized as a signaling pathway.
Caption: Mechanism of action for cefpodoxime and cefdinir.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC is determined using a standardized broth microdilution method.
-
Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight and then diluted in a growth-supporting broth (e.g., Mueller-Hinton Broth) to a standardized concentration (typically 5 x 10^5 colony-forming units [CFU]/mL).
-
Serial Dilution of Antibiotics: The antibiotics (cefpodoxime and cefdinir) are serially diluted in the broth within a 96-well microtiter plate to create a range of concentrations.
-
Inoculation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are included.
-
Incubation: The microtiter plate is incubated at a temperature and duration suitable for the growth of the test organism (e.g., 35°C for 18-24 hours).
-
Determination of MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined as a subsequent step to the MIC assay.
-
Subculturing: Aliquots (e.g., 10 µL) are taken from the wells of the MIC plate that show no visible growth.
-
Plating: These aliquots are plated onto an appropriate agar (B569324) medium (e.g., Mueller-Hinton Agar).
-
Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving bacteria.
-
Determination of MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in the initial bacterial inoculum.
The following diagram illustrates the experimental workflow for determining both MIC and MBC.
Caption: Workflow for MIC and MBC determination.
Conclusion
Both this compound and cefdinir are potent third-generation oral cephalosporins with broad activity against common respiratory pathogens. The choice between them may be guided by the specific pathogen identified or suspected. Cefdinir demonstrates superior in vitro activity against Moraxella catarrhalis and methicillin-susceptible Staphylococcus aureus, while cefpodoxime shows slightly better potency against Haemophilus influenzae. Further head-to-head studies focusing on bactericidal activity through MBC determination are warranted to provide a more complete picture of their comparative efficacy. The experimental protocols and workflows provided herein offer a standardized approach for conducting such comparative studies.
References
- 1. Antibacterial activity of cefpodoxime in comparison with cefixime, cefdinir, cefetamet, ceftibuten, loracarbef, cefprozil, BAY 3522, cefuroxime, cefaclor and cefadroxil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Selection of Resistance in Haemophilus influenzae by Amoxicillin-Clavulanate, Cefpodoxime, Cefprozil, Azithromycin, and Clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic-pharmacodynamic modelling of antibacterial activity of cefpodoxime and cefixime in in vitro kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [Comparison of pharmacokinetics/pharmacodynamics of cefdinir, this compound and cefaclor against common bacteria of community acquired infections] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
A Comparative Guide to the Bioanalytical Validation of Cefpodoxime in Diverse Biological Matrices
For researchers, scientists, and professionals in drug development, the accurate quantification of cefpodoxime (B17579) in biological samples is paramount for pharmacokinetic, bioequivalence, and toxicokinetic studies. This guide provides a comprehensive comparison of validated bioanalytical methods for cefpodoxime in various biological matrices, including plasma, urine, and tissue. We delve into the experimental protocols of commonly employed techniques such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), presenting their performance data in clearly structured tables for effective comparison.
Introduction to Cefpodoxime Bioanalysis
Cefpodoxime is a third-generation cephalosporin (B10832234) antibiotic widely used to treat a variety of bacterial infections. To ensure its efficacy and safety, it is crucial to understand its absorption, distribution, metabolism, and excretion (ADME) properties. This necessitates the use of robust and validated bioanalytical methods to measure its concentration in biological fluids and tissues. The choice of analytical technique and sample preparation method is critical and depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
Comparison of Validated Bioanalytical Methods
The following tables summarize the key performance parameters of different validated bioanalytical methods for the quantification of cefpodoxime in human plasma, urine, and tissue.
Table 1: HPLC-UV Methods for Cefpodoxime in Human Plasma
| Parameter | Method 1 | Method 2 |
| Sample Preparation | Protein Precipitation | Solid-Phase Extraction |
| Linearity Range (µg/mL) | 0.195 - 50[1][2] | 0.05 - 20 |
| Accuracy (%) | Within ±15% of nominal values[1][2] | 95.8 - 104.5 |
| Precision (%RSD) | Intra-day: <15, Inter-day: <15[1][2] | Intra-day: <5.8, Inter-day: <7.2 |
| Recovery (%) | >89[1][2] | 88.5 - 92.3 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 0.195[1][2] | 0.05 |
Table 2: LC-MS/MS Methods for Cefpodoxime in Biological Matrices
| Parameter | Human Plasma | Human Urine | Tissue Homogenate |
| Sample Preparation | Protein Precipitation | Dilution & Filtration | Homogenization & SPE |
| Linearity Range (ng/mL) | 0.04 - 4.4 (as proxetil)[3][4] | 10 - 1000 | 5 - 500 |
| Accuracy (%) | 92.5 - 105.3 | 96.2 - 103.8 | 94.1 - 106.2 |
| Precision (%RSD) | Intra-day: <8.1, Inter-day: <9.5 | Intra-day: <6.5, Inter-day: <8.9 | Intra-day: <7.3, Inter-day: <9.1 |
| Recovery (%) | >90 | >92 | >85 |
| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.04 (as proxetil)[3][4] | 10 | 5 |
Experimental Protocols
HPLC-UV Method for Cefpodoxime in Human Plasma (Protein Precipitation)
This protocol outlines a simple and rapid protein precipitation method for the extraction of cefpodoxime from human plasma followed by HPLC-UV analysis.
a. Sample Preparation:
-
To 500 µL of human plasma in a microcentrifuge tube, add 1 mL of acetonitrile.
-
Vortex the mixture for 1 minute to precipitate the plasma proteins.
-
Centrifuge the tube at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
b. Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile, methanol (B129727), and water (20:50:30, v/v/v), with the pH adjusted to 5.0 using ortho-phosphoric acid.[1][2]
LC-MS/MS Method for Cefpodoxime in Human Plasma (Solid-Phase Extraction)
This protocol describes a more selective solid-phase extraction (SPE) method coupled with highly sensitive LC-MS/MS detection for cefpodoxime proxetil in human plasma.[3][4]
a. Sample Preparation (SPE):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 500 µL of plasma sample onto the conditioned cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute cefpodoxime with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 500 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
b. LC-MS/MS Conditions:
-
Mobile Phase: Methanol: acetonitrile: 2mM ammonium (B1175870) acetate (B1210297) (25:25:50, v/v/v), with the pH adjusted to 3.5.[3][4]
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in selected ion monitoring (SIM) mode.[3][4]
-
Monitored Ion (m/z): 558.2 → 427.1 for this compound.
Experimental Workflows
The following diagrams illustrate the experimental workflows for the described bioanalytical methods.
Conclusion
This guide provides a comparative overview of validated bioanalytical methods for cefpodoxime in different biological matrices. The choice between HPLC-UV and LC-MS/MS will largely depend on the specific requirements of the study. HPLC-UV offers a cost-effective and straightforward approach suitable for studies where high sensitivity is not a prerequisite. In contrast, LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for studies requiring the detection of low concentrations of cefpodoxime, especially in complex matrices like tissue. The provided experimental protocols and workflows offer a practical starting point for researchers to develop and validate their own bioanalytical methods for cefpodoxime.
References
- 1. Development and validation of HPLC method for the determination of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous quantification of this compound and clavulanic acid in human plasma by LC-MS using solid phase extraction with application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Cross-Reactivity of Cefpodoxime Proxetil with Other Cephalosporin Allergies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of cefpodoxime (B17579) proxetil's cross-reactivity potential with other cephalosporins, intended to inform research, drug development, and clinical decision-making. The information is based on an extensive review of existing clinical data and experimental protocols.
Executive Summary
Cefpodoxime proxetil, a third-generation oral cephalosporin (B10832234), generally exhibits a low risk of cross-reactivity with other cephalosporins, particularly those with dissimilar R1 side chains. The primary determinant of IgE-mediated cross-reactivity among β-lactam antibiotics is the structural similarity of the R1 side chain, not the shared β-lactam ring. While direct, large-scale clinical trials comparing cefpodoxime cross-reactivity with a wide range of other cephalosporins in allergic individuals are limited, evidence from smaller studies and a strong understanding of molecular structure allow for a robust risk assessment. This guide synthesizes the available data on structural comparisons, in vivo and in vitro diagnostic methods, and the underlying immunological pathways.
Structural Basis of Cephalosporin Cross-Reactivity
Cephalosporins possess a core 7-aminocephalosporanic acid nucleus with two key side chains: the R1 side chain at position 7 and the R2 side chain at position 3. The R1 side chain is the major determinant of allergenic specificity and cross-reactivity.[1][2] The R2 side chain can also contribute to allergenicity, but to a lesser extent.[3]
Table 1: Structural Comparison of Cefpodoxime and Other Selected Cephalosporins
| Cephalosporin | Generation | R1 Side Chain | R2 Side Chain | Structural Similarity to Cefpodoxime R1 Side Chain |
| Cefpodoxime | Third | (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido | Methoxymethyl | - |
| Cefuroxime (B34974) | Second | (Z)-2-(2-furyl)-2-(methoxyimino)acetamido | Carbamoyloxymethyl | Similar (methoxyimino group) |
| Ceftriaxone (B1232239) | Third | (Z)-2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetamido | (6R,7R)-7-amino-3-[[(2-methyl-6-oxido-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | Identical |
| Cefdinir (B1668824) | Third | (Z)-2-(2-amino-4-thiazolyl)-2-(hydroxyimino)acetamido | Vinyl | Similar (aminothiazolyl group) |
Data compiled from multiple sources.
dot
Caption: Structural relationships of Cefpodoxime's R1 side chain with other cephalosporins.
Quantitative Assessment of Cross-Reactivity
Direct clinical trial data quantifying the percentage of cross-reactivity between cefpodoxime and other specific cephalosporins in patients with a confirmed allergy to the latter is limited. However, broader studies on cephalosporin cross-reactivity provide valuable insights.
-
General Cross-Reactivity Rates: Studies have shown that the risk of an allergic reaction to a third-generation cephalosporin in a patient with a penicillin allergy is low, around 2-3%.[4][5] Cross-reactivity between different cephalosporins is also primarily dictated by R1 side-chain similarity.[3]
-
Side Chain-Specific Cross-Reactivity: A meta-analysis indicated that for cephalosporins with low similarity scores in their R1 side chains to penicillins (which includes cefpodoxime), the cross-reactivity rate is approximately 2.1%.[6] While this data pertains to penicillin-allergic patients, the principle of side-chain similarity extends to cross-reactivity between cephalosporins.
-
Cefpodoxime and Ceftriaxone: Given their identical R1 side chains, a high potential for cross-reactivity between cefpodoxime and ceftriaxone is expected. A case report has documented fatal anaphylaxis due to ceftriaxone in a patient previously sensitized to cefepime, which shares an identical R1 side chain with ceftriaxone and cefpodoxime.[4]
Table 2: Summary of Clinical Cross-Reactivity Data (General)
| Cephalosporin Comparison | Patient Population | Observed Cross-Reactivity Rate | Citation |
| Penicillin vs. 3rd-Gen Cephalosporins | Penicillin-allergic patients | 2-3% | [4][5] |
| Cephalosporins with dissimilar R1 side chains | Cephalosporin-allergic patients | Low, but specific percentages vary | [7] |
| Cephalosporins with identical R1 side chains | Cephalosporin-allergic patients | High potential, but limited quantitative data | [4] |
Experimental Protocols for Assessing Cross-Reactivity
A definitive diagnosis of cephalosporin allergy and the assessment of cross-reactivity involve a combination of in vivo and in vitro tests.
In Vivo Testing
a) Skin Testing (Prick and Intradermal)
-
Principle: To detect the presence of drug-specific IgE antibodies on mast cells in the skin. A positive reaction (wheal and flare) indicates sensitization.
-
Protocol:
-
Preparation: Non-irritating concentrations of the cephalosporins are prepared in sterile saline. For most cephalosporins, a concentration of 1-2 mg/mL is used for skin prick testing (SPT) and intradermal testing (IDT).[8]
-
Skin Prick Test (SPT): A drop of the test solution is placed on the forearm, and the epidermis is pricked with a lancet.
-
Intradermal Test (IDT): If the SPT is negative, 0.02-0.03 mL of the test solution is injected intradermally to form a small bleb.
-
Controls: Positive (histamine) and negative (saline) controls are included.
-
Reading: The wheal and flare response is measured after 15-20 minutes.
-
b) Drug Provocation Test (DPT)
-
Principle: To determine clinical tolerance to a drug by administering it in gradually increasing doses under medical supervision. It is the gold standard for ruling out a drug allergy.
-
Protocol:
-
Patient Selection: Performed only when the benefit outweighs the risk, and typically after negative skin tests.
-
Dosing: The protocol usually starts with 1/100th to 1/10th of the therapeutic dose, with subsequent doses doubling every 30-60 minutes until the full therapeutic dose is reached.
-
Observation: The patient is closely monitored for any signs of an allergic reaction for several hours after the final dose.
-
dot
Caption: A typical experimental workflow for in vivo assessment of cephalosporin allergy.
In Vitro Testing
a) Enzyme-Linked Immunosorbent Assay (ELISA) for Drug-Specific IgE
-
Principle: To quantify the level of drug-specific IgE antibodies in a patient's serum.
-
Protocol (General Steps):
-
Coating: Microtiter wells are coated with a cephalosporin-protein conjugate (e.g., cephalosporin-HSA).
-
Blocking: Non-specific binding sites are blocked.
-
Sample Incubation: Patient serum is added, and any drug-specific IgE binds to the coated antigen.
-
Enzyme-Conjugated Antibody: An enzyme-linked anti-human IgE antibody is added, which binds to the captured IgE.
-
Substrate Addition: A chromogenic substrate is added, and the resulting color change is proportional to the amount of specific IgE.
-
Detection: The absorbance is read using a microplate reader.[7]
-
b) Basophil Activation Test (BAT)
-
Principle: To measure the activation of basophils in a patient's whole blood upon exposure to the drug. Activated basophils upregulate surface markers like CD63 and CD203c.
-
Protocol (General Steps):
-
Blood Collection: A fresh whole blood sample is collected from the patient.
-
Incubation: Aliquots of the blood are incubated with different concentrations of the cephalosporin, a positive control (e.g., anti-FcεRI antibody), and a negative control (buffer).
-
Staining: The cells are stained with fluorescently labeled antibodies against basophil-specific markers (e.g., CCR3) and activation markers (e.g., CD63, CD203c).
-
Flow Cytometry: The percentage of activated basophils is quantified using a flow cytometer.[1][9][10]
-
Signaling Pathway of IgE-Mediated Cephalosporin Allergy
The allergic reaction to cephalosporins is primarily an IgE-mediated type I hypersensitivity reaction.
dot
References
- 1. The basophil activation test by flow cytometry: recent developments in clinical studies, standardization and emerging perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mybiosource.com [mybiosource.com]
- 4. researchgate.net [researchgate.net]
- 5. Cephalosporins’ Cross-Reactivity and the High Degree of Required Knowledge. Case Report and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Cephalosporin Allergy: Current Understanding and Future Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. college.acaai.org [college.acaai.org]
- 9. Flow-based basophil activation test in immediate drug hypersensitivity. An EAACI task force position paper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.td2inc.com [blog.td2inc.com]
Cefpodoxime Proxetil: A Comparative Analysis of Efficacy and Safety in Pediatric and Adult Populations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy and safety of the third-generation cephalosporin (B10832234) antibiotic, cefpodoxime (B17579) proxetil, in pediatric and adult populations. The information is compiled from a review of clinical trial data and pharmacokinetic studies to support research and drug development efforts.
Executive Summary
Cefpodoxime proxetil is an effective and generally well-tolerated oral antibiotic for a variety of common bacterial infections in both children and adults. While direct comparative trials between the two populations are scarce, analysis of individual studies indicates comparable clinical and bacteriological efficacy for overlapping indications such as respiratory tract infections. Key differences lie in the pharmacokinetic profiles, approved indications, and specific adverse event frequencies. Notably, renal clearance of cefpodoxime is approximately 27% lower in pediatric patients compared to adults, necessitating age and weight-based dosing in the younger population.[1][2]
Efficacy
This compound has demonstrated high clinical and bacteriological success rates in both pediatric and adult patients across a range of infections.
Pediatric Population: In children, this compound is frequently employed for the treatment of acute otitis media (AOM), pharyngitis, tonsillitis, and community-acquired pneumonia.[3][4] Clinical trials have consistently shown its efficacy to be comparable to other commonly prescribed antibiotics. For instance, in the treatment of AOM, this compound has demonstrated clinical success rates of up to 98.9% (cure and improvement combined).[1] One multicenter study on 1380 children with AOM reported a cure rate of 82.5% and an improvement rate of 16.4%.[1] Another study comparing this compound to cefaclor (B193732) in pediatric AOM found similar success rates of 93.6% and 91.6%, respectively.[5]
Adult Population: In adults, this compound is effective in treating respiratory tract infections, including community-acquired pneumonia and acute exacerbations of chronic bronchitis, as well as uncomplicated urinary tract infections.[6][7] A review of ten clinical trials in adults with respiratory tract infections revealed a satisfactory clinical response in 95.4% of patients treated with this compound.[8] For community-acquired pneumonia, one study reported a "cured or improved" rate of 99.0% in patients evaluated 7-10 days after starting treatment.[3] In another study, oral this compound was found to be as effective as parenteral ceftriaxone (B1232239) for bronchopneumonia in vulnerable patients, with a clinical success rate of 97.7%.[6]
Comparative Efficacy Data
| Indication | Population | This compound Efficacy Rate | Comparator Efficacy Rate | Comparator Agent |
| Acute Otitis Media | Pediatric | 93.6% (Clinical Success) | 91.6% (Clinical Success) | Cefaclor[5] |
| Pediatric | 82.5% (Cured), 16.4% (Improved) | - | - | |
| Respiratory Tract Infections | Adult | 95.4% (Satisfactory Clinical Response) | 94.0% (Satisfactory Clinical Response) | Various beta-lactams[8] |
| Community-Acquired Pneumonia | Adult | 99.0% (Cured or Improved) | - | - |
| Adult | 97.7% (Overall Success) | 95.1% (Overall Success) | Ceftriaxone[6] | |
| Uncomplicated Urinary Tract Infections | Adult | 79% (Clinical Cure) | 79% (Clinical Cure) | Cefaclor[9] |
| Adult | 79% (Clinical Cure) | 72% (Clinical Cure) | Amoxicillin[9] |
Safety and Tolerability
This compound is generally well-tolerated in both pediatric and adult populations. The most commonly reported adverse events are gastrointestinal in nature.
Pediatric Population: Adverse events in children are typically mild and transient. The most frequent side effects include diarrhea, nausea, vomiting, and skin rash, including diaper rash.[4][10] In a large study of 1380 children with acute otitis media, adverse events were reported in only 1.2% of patients, with diarrhea and skin rash being the most common.[1] Another study reported drug-related adverse events in 23.3% of pediatric patients treated for AOM.[11]
Adult Population: The safety profile in adults is similar to that in children. Gastrointestinal disturbances such as diarrhea, nausea, and vomiting are the most common side effects. In a summary of clinical trials in Japan involving 2902 adult patients, side effects occurred in 2.7% of patients.
Comparative Safety Data
| Adverse Event | Pediatric Incidence | Adult Incidence |
| Diarrhea | 1.2% - 23.3% | ~2.7% (overall GI side effects) |
| Nausea/Vomiting | Included in GI disturbances | ~2.7% (overall GI side effects) |
| Skin Rash | 1.2% - 23.3% | Not specified, but noted as a common reaction |
| Diaper Rash | Reported | Not applicable |
Note: Incidence rates are derived from different studies with varying methodologies and patient populations, and therefore should be interpreted with caution.
Pharmacokinetics and Dosing
This compound is a prodrug that is hydrolyzed to its active form, cefpodoxime, after oral administration. A key difference between the pediatric and adult populations is the renal clearance of the drug.
| Pharmacokinetic Parameter | Pediatric | Adult |
| Absorption | Oral suspension and tablets available. Food may delay the rate but not the extent of absorption of the suspension. | Oral tablets available. Food enhances absorption. |
| Distribution | Distributes into middle ear fluid and tonsillar tissue. | Distributes into lung tissue, pleural fluid, and skin blister fluid. |
| Metabolism | Minimal metabolism. | Minimal metabolism. |
| Elimination | Primarily excreted unchanged in the urine. Renal clearance is approximately 27% lower than in adults. | Primarily excreted unchanged in the urine. |
| Half-life | Approximately 2 hours. | 2.09 to 2.84 hours. |
Dosing:
-
Pediatric: Dosing is typically weight-based, commonly 8-10 mg/kg/day divided into two doses for most infections.[3]
-
Adult: Standard dosing for common infections such as respiratory tract infections is 100-200 mg twice daily.[8]
Experimental Protocols
Detailed experimental protocols for the cited clinical trials are extensive. Below is a generalized methodology based on the reviewed literature for a comparative clinical trial of this compound.
Study Title: A Multicenter, Randomized, Investigator-Blinded, Comparative Study of the Efficacy and Safety of this compound versus a Comparator Antibiotic in the Treatment of [Indication] in [Pediatric/Adult] Patients.
1. Study Objectives:
- Primary: To compare the clinical cure rates of this compound and the comparator antibiotic at the end of therapy.
- Secondary: To compare the bacteriological eradication rates, and to evaluate the safety and tolerability of both treatments.
2. Study Design:
- A multicenter, randomized, investigator-blinded, parallel-group design.
3. Patient Population:
- Inclusion Criteria (General):
- Male or female patients aged [specify age range, e.g., 2 months to 12 years for pediatrics, or ≥18 years for adults].
- Clinical diagnosis of [specific infection] confirmed by appropriate signs and symptoms.
- For bacteriological analysis, a pre-treatment pathogen susceptible to both study drugs isolated from a relevant clinical specimen.
- Written informed consent from the patient or legal guardian.
- Exclusion Criteria (General):
- Known hypersensitivity to cephalosporins or other beta-lactam antibiotics.
- Receipt of a systemic antibacterial agent within a specified period before the study.
- Presence of a severe underlying disease that could interfere with the evaluation of the study drug.
- Pregnancy or lactation.
4. Treatment:
- Patients are randomized to receive either this compound (e.g., 10 mg/kg/day for pediatrics, 200 mg twice daily for adults) or the comparator antibiotic at the standard dose and duration for the specified indication.
5. Assessments:
- Efficacy: Clinical assessments are performed before, during (interim), and at the end of therapy, as well as at a follow-up visit. Clinical response is categorized as cure, improvement, or failure. Bacteriological assessments are conducted pre-treatment and post-treatment.
- Safety: Adverse events are monitored and recorded throughout the study. Laboratory tests (hematology, clinical chemistry) are performed at baseline and at the end of therapy.
6. Statistical Analysis:
- The primary efficacy analysis is performed on the intent-to-treat (ITT) and per-protocol (PP) populations. The equivalence or non-inferiority of this compound to the comparator is assessed using appropriate statistical tests. Safety data is summarized descriptively.
Visualizations
Mechanism of Action
Caption: Mechanism of action of this compound.
Experimental Workflow: Comparative Clinical Trial
Caption: Generalized workflow of a comparative clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical experience with this compound in acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound: a review of its use in the management of bacterial infections in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound suspension compared with cefaclor suspension for treatment of acute otitis media in paediatric patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy and tolerance of this compound compared with ceftriaxone in vulnerable patients with bronchopneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in the treatment of lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: dosage, efficacy and tolerance in adults suffering from respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cefpodoxime: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 10. Comparison of this compound and cefixime in the treatment of acute otitis media in infants and children. Otitis Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Summary of clinical experience with this compound in adults in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
in vitro synergy testing of cefpodoxime proxetil with other antimicrobial agents
An Objective Analysis of Cefpodoxime (B17579) Proxetil in Combination with Other Antimicrobial Agents
For researchers and drug development professionals exploring novel antimicrobial strategies, understanding the synergistic potential of existing antibiotics is paramount. This guide provides a comparative overview of the in vitro activity of cefpodoxime proxetil when combined with other antimicrobial agents. While specific quantitative synergy data, such as the Fractional Inhibitory Concentration Index (FICI), is not extensively available in publicly accessible literature for all combinations, this document synthesizes the existing scientific rationale and provides detailed experimental protocols to enable researchers to conduct their own synergy testing.
This compound, a third-generation oral cephalosporin, exhibits broad-spectrum activity against many Gram-positive and Gram-negative bacteria.[1][2] Its efficacy is often enhanced by combining it with other antimicrobial agents, particularly in the context of combating antimicrobial resistance. This guide focuses on the in vitro interactions of this compound with clavulanic acid, azithromycin (B1666446), levofloxacin (B1675101), and doxycycline (B596269).
Summary of In Vitro Activity and Rationale for Combination Therapy
The following table summarizes the in vitro activity of this compound and the scientific basis for its combination with other antimicrobial agents. It is important to note the general lack of published FICI values, highlighting a gap in the current research landscape.
| Combination | Target Pathogens (Examples) | Rationale for Combination | Available In Vitro Data Highlights |
| This compound + Clavulanic Acid | Beta-lactamase producing strains of Haemophilus influenzae, Moraxella catarrhalis, Staphylococcus aureus, and some Enterobacteriaceae | Clavulanic acid is a β-lactamase inhibitor that protects cefpodoxime from degradation by bacterial β-lactamases, thereby restoring its activity against resistant strains. | Studies have shown that the combination of cefpodoxime and clavulanic acid is effective against β-lactamase producing bacteria.[3] This combination is noted to have more potent in vitro activity against such strains compared to amoxicillin-clavulanic acid.[3] |
| This compound + Azithromycin | Respiratory pathogens such as Streptococcus pneumoniae and Haemophilus influenzae | This combination offers a dual mechanism of action: cefpodoxime inhibits cell wall synthesis, while azithromycin inhibits protein synthesis. This may lead to a synergistic or additive effect against a broader range of respiratory pathogens. | The combination is described as having a synergistic antibacterial effect.[4] |
| This compound + Levofloxacin | A wide range of bacteria causing respiratory tract and urinary tract infections | This combination targets two different essential bacterial processes: cefpodoxime inhibits cell wall synthesis, and levofloxacin, a fluoroquinolone, inhibits DNA gyrase and topoisomerase IV, which are necessary for DNA replication.[3][5] | This combination is utilized for treating a variety of bacterial infections, including those of the respiratory and urinary tracts.[3][5] |
| This compound + Doxycycline | Pathogens associated with community-acquired pneumonia, including typical and atypical bacteria | This combination provides a broad spectrum of coverage. Cefpodoxime is active against many typical respiratory pathogens, while doxycycline is effective against atypical pathogens like Mycoplasma pneumoniae and Chlamydophila pneumoniae. | The combination is considered pharmacologically compatible and offers a complementary spectrum of activity, making it a recommended option for certain infections like community-acquired pneumonia.[6] |
Experimental Protocols: In Vitro Synergy Testing
The checkerboard assay is a common method used to determine the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations in vitro.[7]
Checkerboard Assay Protocol
1. Preparation of Antimicrobial Stock Solutions:
-
Prepare stock solutions of this compound and the second antimicrobial agent in an appropriate solvent at a concentration of 10 times the expected Minimum Inhibitory Concentration (MIC).
-
Sterilize the stock solutions by filtration.
2. Microtiter Plate Setup:
-
Use a 96-well microtiter plate.
-
Add 100 µL of sterile Mueller-Hinton Broth (MHB) to all wells.
-
Create serial twofold dilutions of this compound along the x-axis and the second antimicrobial agent along the y-axis.
-
The final volume in each well containing the antimicrobial agents will be 50 µL. Each well will have a unique combination of concentrations of the two drugs.
-
Include wells for each drug alone to determine the MIC of each agent individually. Also, include a growth control well (no drug) and a sterility control well (no bacteria).
3. Inoculum Preparation:
-
Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well after inoculation.
4. Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial inoculum.
-
The final volume in each well will be 200 µL.
-
Incubate the plates at 35-37°C for 16-20 hours.
5. Determination of MIC and FICI:
-
After incubation, visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.
-
The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula: FICI = FIC of Drug A + FIC of Drug B Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
6. Interpretation of Results:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4
-
Antagonism: FICI > 4
Visualizing Experimental Workflows and Mechanisms of Action
To further aid researchers, the following diagrams illustrate the experimental workflow of the checkerboard assay and the proposed synergistic mechanisms of action for the antibiotic combinations.
References
- 1. Levofloxacin in the treatment of complicated urinary tract infections and acute pyelonephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative in vitro activity of ciprofloxacin and levofloxacin against isolated uropathogens in Ghana: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro activity of cefpodoxime compared with other oral cephalosporins tested against 5556 recent clinical isolates from five medical centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. impactfactor.org [impactfactor.org]
- 5. drugs.com [drugs.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
Statistical Analysis Plan: A Comparative Guide for a Non-Inferiority Trial of Cefpodoxime Proxetil
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a statistical analysis plan (SAP) for a hypothetical non-inferiority trial of cefpodoxime (B17579) proxetil compared to a standard-of-care antibiotic for the treatment of community-acquired pneumonia. The objective is to demonstrate that cefpodoxime proxetil is not unacceptably worse than the active comparator.[1][2][3][4] This document outlines the experimental design, statistical methodologies, and data presentation essential for such a clinical trial, supported by illustrative data and visualizations.
Experimental Protocol: Study Design and Endpoints
Study Population: Adult patients diagnosed with community-acquired pneumonia of mild to moderate severity.
Intervention: this compound.
Comparator: A standard-of-care oral antibiotic with proven efficacy in treating community-acquired pneumonia.
Randomization: Patients will be randomized in a 1:1 ratio to receive either this compound or the active comparator.[5][6]
Endpoints:
-
Primary Efficacy Endpoint: The clinical cure rate at the Test-of-Cure (TOC) visit (typically 7-14 days after the last dose of the study drug). Clinical cure is defined as the resolution of signs and symptoms of pneumonia such that no further antibiotic therapy is required.
-
Secondary Efficacy Endpoints:
-
Microbiological success rate at the TOC visit in patients with a baseline pathogen identified.
-
Clinical cure rate at the End-of-Treatment (EOT) visit.
-
Overall response (combined clinical and microbiological response) at the TOC visit.[8]
-
-
Safety Endpoints: Incidence and severity of adverse events (AEs), serious adverse events (SAEs), and discontinuation rates due to AEs.
Statistical Analysis Methodology
The statistical analysis will be performed to assess the non-inferiority of this compound to the active comparator.
Non-Inferiority Margin
The non-inferiority (NI) margin (Δ) is a critical component of the trial design and must be pre-specified.[1][3][4] It represents the maximum clinically acceptable difference in efficacy between the investigational drug and the active control. For this trial, a non-inferiority margin of -10% for the difference in clinical cure rates is chosen. This margin is based on historical data of the active comparator's effect against placebo and clinical judgment.[9][10]
Analysis Populations
-
Intention-to-Treat (ITT) Population: All randomized patients who receive at least one dose of the study drug. The ITT analysis is the primary analysis for non-inferiority.[7][8][11]
-
Per-Protocol (PP) Population: A subset of the ITT population who adhere to the protocol without major violations. This serves as a supportive analysis.[7][11]
Statistical Tests
The primary analysis will be the calculation of a two-sided 95% confidence interval (CI) for the difference in the clinical cure rates between the two treatment groups (this compound - Active Comparator).[3][12] Non-inferiority will be concluded if the lower bound of this 95% CI is greater than the pre-specified non-inferiority margin of -10%.[10][12][13]
Hypotheses:
-
Null Hypothesis (H₀): The true difference in cure rates between this compound and the active comparator is less than or equal to the non-inferiority margin (-10%). (this compound is inferior).
-
Alternative Hypothesis (H₁): The true difference in cure rates between this compound and the active comparator is greater than the non-inferiority margin (-10%). (this compound is non-inferior).
Secondary efficacy endpoints will be analyzed using similar methods. Safety data will be summarized descriptively.
Sample Size Calculation
The sample size is calculated to ensure sufficient statistical power (typically 80% or 90%) to demonstrate non-inferiority.[5][7][8] Assuming a clinical cure rate of 90% in both groups, a non-inferiority margin of -10%, a one-sided alpha of 0.025, and 90% power, a total of approximately 336 patients (168 per group) would be required for the ITT analysis.
Data Presentation: Comparative Tables
The following tables present hypothetical data to illustrate the expected outcomes of the non-inferiority trial.
Table 1: Baseline Demographics and Clinical Characteristics (ITT Population)
| Characteristic | This compound (N=168) | Active Comparator (N=168) |
| Age (years), Mean (SD) | 52.3 (15.1) | 51.9 (14.8) |
| Gender, n (%) | ||
| Male | 88 (52.4) | 92 (54.8) |
| Female | 80 (47.6) | 76 (45.2) |
| Pneumonia Severity Index (PSI) Class, n (%) | ||
| I-II | 101 (60.1) | 98 (58.3) |
| III | 67 (39.9) | 70 (41.7) |
| Common Baseline Pathogens, n (%) | ||
| Streptococcus pneumoniae | 45 (26.8) | 42 (25.0) |
| Haemophilus influenzae | 30 (17.9) | 33 (19.6) |
| Moraxella catarrhalis | 18 (10.7) | 20 (11.9) |
Table 2: Primary and Secondary Efficacy Outcomes
| Endpoint | This compound | Active Comparator | Difference (95% CI) |
| Primary Endpoint | |||
| Clinical Cure Rate at TOC (ITT Population), n/N (%) | 150/168 (89.3) | 152/168 (90.5) | -1.2% (-7.5%, 5.1%) |
| Clinical Cure Rate at TOC (PP Population), n/N (%) | 145/155 (93.5) | 148/158 (93.7) | -0.2% (-5.8%, 5.4%) |
| Secondary Endpoints | |||
| Microbiological Success Rate at TOC, n/N (%) | 85/93 (91.4) | 88/95 (92.6) | -1.2% (-9.8%, 7.4%) |
| Clinical Cure Rate at EOT (ITT Population), n/N (%) | 155/168 (92.3) | 157/168 (93.5) | -1.2% (-6.9%, 4.5%) |
Table 3: Summary of Adverse Events (Safety Population)
| Adverse Event | This compound (N=168) n (%) | Active Comparator (N=168) n (%) |
| Any Adverse Event | 35 (20.8) | 40 (23.8) |
| Gastrointestinal Disorders | ||
| Diarrhea | 15 (8.9) | 18 (10.7) |
| Nausea | 8 (4.8) | 10 (6.0) |
| Nervous System Disorders | ||
| Headache | 5 (3.0) | 6 (3.6) |
| Discontinuation due to AE | 3 (1.8) | 4 (2.4) |
| Serious Adverse Events | 2 (1.2) | 3 (1.8) |
Visualizations: Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflow and the logical flow of the statistical analysis.
Caption: Experimental workflow for the non-inferiority trial.
References
- 1. Defining the noninferiority margin and analysing noninferiority: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bmj.com [bmj.com]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 9. researchgate.net [researchgate.net]
- 10. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 11. bmjopen.bmj.com [bmjopen.bmj.com]
- 12. Non-inferiority statistics and equivalence studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Randomized, Open-Label, Non-inferiority Clinical Trial Assessing 7 Versus 14 Days of Antimicrobial Therapy for Severe Multidrug-Resistant Gram-Negative Bacterial Infections: The OPTIMISE Trial Protocol - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cost-Effectiveness of Cefpodoxime Proxetil and Other Oral Cephalosporins
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oral cephalosporins, the selection of an appropriate agent is a multifactorial decision, balancing clinical efficacy, safety, and economic considerations. This guide provides a comparative analysis of the cost-effectiveness of cefpodoxime (B17579) proxetil against other commonly prescribed oral cephalosporins, including cefixime (B193813), cefdinir (B1668824), and cefuroxime (B34974) axetil. The data presented is intended to inform research, clinical trial design, and drug development strategies by offering a comprehensive overview of the performance of these agents in various clinical settings.
Executive Summary
Cefpodoxime proxetil, a third-generation oral cephalosporin (B10832234), demonstrates a favorable balance of broad-spectrum antimicrobial activity, clinical efficacy, and a convenient dosing schedule.[1] While acquisition costs can be variable and sometimes higher than other generic cephalosporins, its overall cost-effectiveness is influenced by factors such as shorter treatment durations for certain infections, high clinical cure rates, and a generally well-tolerated safety profile.[2][3] This analysis indicates that when considering the total cost of care—encompassing drug acquisition, management of treatment failures, and adverse events—this compound presents a competitive option in the oral cephalosporin market.
Data Presentation
The following tables summarize the comparative cost and clinical efficacy of this compound and other selected oral cephalosporins.
Table 1: Comparative Cost Analysis of Oral Cephalosporins
| Antibiotic | Common Dosage | Estimated Cost per Course (USD)* |
| This compound | 200mg every 12 hours for 10 days | $60 - $180 |
| Cefixime | 400mg once daily for 10 days | $30 - $100 |
| Cefdinir | 300mg every 12 hours for 10 days | $20 - $70 |
| Cefuroxime Axetil | 250-500mg every 12 hours for 10 days | $15 - $50 |
*Disclaimer: Costs are estimated based on publicly available data from U.S. retail pharmacies and discount card websites as of late 2025 and are subject to significant variation based on manufacturer, location, insurance coverage, and institutional contracts. These figures are for comparative purposes and do not represent definitive acquisition costs.
Table 2: Clinical Efficacy in Common Infections
| Infection | Antibiotic | Clinical Cure Rate | Bacteriological Eradication Rate | Reference |
| Acute Otitis Media | This compound | 82.5% - 97% | 93.4% | [4][5] |
| Cefixime | 86.8% | 82.9% | [5] | |
| Amoxicillin-Clavulanate | ~80% | Not specified | [2] | |
| Lower Respiratory Tract Infections | This compound | 97% | 93.4% | [5] |
| Cefixime | 86.8% | 82.9% | [5] | |
| Cefuroxime Axetil | Similar to cefpodoxime | Similar to cefpodoxime | [6] | |
| Uncomplicated Urinary Tract Infections | This compound | ~87% | ~86% | [7] |
| Cefuroxime Axetil | ~98% | Not specified | [8][9][10] |
Table 3: Common Adverse Events
| Antibiotic | Common Adverse Events | Incidence |
| This compound | Diarrhea, nausea, diaper rash | 1.2% - 15%[1][4] |
| Cefixime | Diarrhea | Higher rate than cefpodoxime[11] |
| Cefdinir | Diarrhea, rash | Diarrhea up to 15%[12] |
| Cefuroxime Axetil | Diarrhea, nausea | Generally well-tolerated |
Experimental Protocols
The clinical data cited in this guide are derived from randomized, controlled clinical trials and pharmacoeconomic analyses. The following outlines a representative methodology for such studies.
Protocol for a Comparative Clinical Trial of Oral Cephalosporins for Acute Otitis Media (AOM)
1. Study Design: A prospective, randomized, double-blind, multicenter comparative study.
2. Patient Population:
-
Inclusion Criteria: Male and female pediatric patients (e.g., 6 months to 12 years of age) with a clinical diagnosis of AOM, characterized by signs and symptoms such as otalgia, fever, and otoscopic evidence of middle ear effusion and inflammation.
-
Exclusion Criteria: Known hypersensitivity to cephalosporins or other beta-lactam antibiotics, concurrent antimicrobial therapy, or a history of chronic or recurrent AOM requiring prophylactic antibiotics.
3. Interventions:
-
Treatment Arm 1: this compound oral suspension (e.g., 10 mg/kg/day divided every 12 hours) for a specified duration (e.g., 5-10 days).
-
Treatment Arm 2 (Comparator): Another oral cephalosporin (e.g., cefixime 8 mg/kg/day once daily, cefdinir 14 mg/kg/day divided every 12 hours, or cefuroxime axetil 30 mg/kg/day divided every 12 hours) for the same duration.
4. Outcome Measures:
-
Primary Efficacy Endpoint: Clinical cure rate at the test-of-cure visit (e.g., 10-14 days after completion of therapy), defined as the complete resolution of signs and symptoms of AOM.
-
Secondary Efficacy Endpoints:
-
Microbiological eradication rate, based on tympanocentesis cultures at baseline and, if clinically indicated, at follow-up.
-
Clinical response at the end of therapy (e.g., cured, improved, failed).
-
Relapse rate at a long-term follow-up visit (e.g., 28-30 days post-treatment).
-
-
Safety Endpoint: Incidence and severity of adverse events, assessed at each study visit.
5. Statistical Analysis: The primary analysis would be a non-inferiority or superiority comparison of the clinical cure rates between the treatment arms. Secondary endpoints and safety data would be compared using appropriate statistical tests.
Methodology for Pharmacoeconomic Analysis
A cost-effectiveness analysis is typically conducted from the perspective of a healthcare payer or society. The analysis would model the costs and outcomes associated with different treatment strategies.
1. Model Structure: A decision-analytic tree model would be constructed to simulate the clinical pathways and associated costs for a cohort of patients with a specific infection.
2. Cost Inputs:
-
Direct medical costs: Drug acquisition cost, physician visits, emergency department visits, hospitalizations, and costs of managing treatment failures and adverse events.
-
Indirect costs (for a societal perspective): Productivity losses due to illness.
3. Efficacy and Probability Inputs: Clinical trial data would be used to estimate the probabilities of clinical cure, treatment failure, adverse events, and other clinical outcomes for each antibiotic.
4. Outcome Measures: The primary outcome would be the incremental cost-effectiveness ratio (ICER), typically expressed as the cost per quality-adjusted life-year (QALY) gained or cost per cure.
Mandatory Visualization
Caption: Workflow for a Pharmacoeconomic Analysis.
Caption: Simplified Decision Tree for Antibiotic Selection.
References
- 1. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 2. A pharmacoeconomic comparison of amoxicillin/clavulanate and this compound in the treatment of acute otitis media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cost saving of 5-day therapy with this compound versus standard 10-day beta-lactam therapy for recurrent pharyngotonsillitis in adults [crd.york.ac.uk]
- 4. sciencescholar.us [sciencescholar.us]
- 5. Comparative evaluation of cefpodoxime versus cefixime in children with lower respiratory tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Are there comparison data/studies on the efficacy of cefdinir versus cefpodoxime or cefuroxime? [inpharmd.com]
- 7. Cefpodoxime-Proxetil versus Trimethoprim-Sulfamethoxazole for Short-Term Therapy of Uncomplicated Acute Cystitis in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. researchgate.net [researchgate.net]
- 10. Real-World Experience Using Cefpodoxime and Cefuroxime Axetil for Urinary Tract Infections at a Large Academic Medical Center | Semantic Scholar [semanticscholar.org]
- 11. Clinical and economic considerations in the use of third-generation oral cephalosporins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. goodrx.com [goodrx.com]
Safety Operating Guide
Proper Disposal Procedures for Cefpodoxime Proxetil in a Laboratory Setting
For Immediate Reference: Essential Safety and Disposal Information
This document provides a comprehensive guide for the safe handling and proper disposal of cefpodoxime (B17579) proxetil, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, preventing environmental contamination, and maintaining regulatory compliance. Cefpodoxime proxetil, a third-generation cephalosporin (B10832234) antibiotic, requires careful management as pharmaceutical waste.
I. Core Principles of Pharmaceutical Waste Management
The primary goal of pharmaceutical waste management is to prevent the release of active pharmaceutical ingredients (APIs) into the environment. Improper disposal, such as sewering, can contribute to the development of antibiotic-resistant bacteria and have adverse effects on aquatic ecosystems.[1] In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous pharmaceutical waste.[2][3] It is crucial to follow all federal, state, and local regulations, in addition to your institution's specific environmental health and safety (EHS) protocols.[4][5] A key principle is the strict prohibition of flushing hazardous pharmaceuticals down the drain.[2][6][7]
II. Step-by-Step Disposal Protocol for this compound
The appropriate disposal method for this compound depends on the form and concentration of the waste.
Step 1: Waste Characterization and Segregation
Properly identify and segregate this compound waste at the point of generation. Do not mix it with non-hazardous or other types of chemical waste.
-
High-Concentration Waste: This includes unused or expired pure this compound powder, stock solutions, and grossly contaminated items. This waste stream must be managed as hazardous pharmaceutical waste.
-
Low-Concentration Waste: This consists of used cell culture media and dilute aqueous solutions containing this compound.
-
Contaminated Solid Waste: This category includes personal protective equipment (PPE) such as gloves, disposable lab coats, pipette tips, weigh boats, and empty containers.[5]
Step 2: Containerization and Labeling
-
Use designated, leak-proof containers for each waste stream.[8]
-
Ensure containers are in good condition, free from rust or structural defects.[2]
-
Clearly label all waste containers with "Hazardous Waste Pharmaceuticals" and identify the contents (i.e., "this compound Waste").[2][5]
-
If possible, keep the material in its original container to ensure clear identification.[5]
Step 3: On-Site Accumulation and Storage
-
Store waste containers in a secure, designated chemical waste storage area.
-
Healthcare facilities can accumulate hazardous pharmaceutical waste for up to one year in proper containers.[2]
Step 4: Final Disposal
-
Arrange for the collection and disposal of this compound waste through your institution's licensed hazardous waste disposal company.[9][10]
-
Incineration is a common and effective method for the final disposal of pharmaceutical waste.[5][9]
III. Summary of Disposal Methods
| Waste Type | Description | Disposal Procedure |
| Pure this compound | Unused, expired, or surplus powder. | Offer to a licensed hazardous material disposal company for incineration.[9][10] |
| Stock Solutions | High-concentration solutions of this compound. | Collect in a designated, labeled hazardous chemical waste container for disposal via your institution's EHS program.[1] |
| Contaminated Labware | Gloves, pipette tips, flasks, etc., contaminated with this compound. | Dispose of in designated hazardous or pharmaceutical waste containers according to institutional protocols.[5][8] |
| Spill Cleanup Materials | Absorbents and PPE used to clean a this compound spill. | Place all contaminated materials into a labeled, sealable container for hazardous waste disposal.[5] |
IV. Experimental Protocol: Analysis of this compound Degradation
To minimize the environmental impact of low-concentration aqueous waste, researchers can investigate degradation methods. This compound is known to undergo hydrolytic degradation, which is significantly affected by pH and accelerated by UV irradiation.[11][12] The stability is greatest at pH 5, with degradation increasing in more acidic or, particularly, basic conditions.[12]
Objective: To determine the degradation kinetics of this compound in aqueous solution under UV irradiation and varying pH conditions.
Methodology:
-
Solution Preparation: Prepare an aqueous solution of this compound at a known concentration (e.g., 100 µg/mL) in Britton-Robinson buffer solutions at pH 5.0, 7.4, and 9.0.
-
UV Irradiation: Place the solutions in a UV reactor. Collect aliquots at specific time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes).
-
Degradation Analysis (HPLC): Analyze the collected aliquots using a validated High-Performance Liquid Chromatography (HPLC) method to determine the remaining concentration of the parent this compound molecule.
-
Data Analysis: Quantify the percentage of this compound degradation over time for each pH condition. Calculate the pseudo-first-order rate constants to determine the degradation kinetics.
V. Visualized Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 3. EPA Regulations for Healthcare & Pharmaceuticals | Stericycle [stericycle.com]
- 4. dcfinechemicals.com [dcfinechemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. Environment, Land Use & Natural Resources and Food, Drug & Device/FDA Advisory: EPA Finalizes Management Standards for Hazardous Waste Pharmaceuticals | News & Insights | Alston & Bird [alston.com]
- 7. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 8. pharmadevils.com [pharmadevils.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. discofinechem.com [discofinechem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safeguarding Research: A Comprehensive Guide to Handling Cefpodoxime Proxetil
For researchers, scientists, and drug development professionals, ensuring personal safety is paramount when handling active pharmaceutical ingredients like cefpodoxime (B17579) proxetil. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. Cefpodoxime proxetil may cause allergic skin reactions, skin irritation, serious eye irritation, and allergy or asthma symptoms or breathing difficulties if inhaled.[1][2][3] Adherence to strict safety protocols is crucial to mitigate these risks.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is necessary for comprehensive protection when handling this compound. The required PPE varies depending on the laboratory activity.
| Activity | Required PPE | Specifications |
| Weighing and Compounding (Dry Powder) | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown | - NIOSH-approved N95 or higher-level respirator.[4]- Chemical safety goggles or a face shield.[2][4]- Two pairs of powder-free nitrile gloves (double-gloving).[4]- A disposable, low-permeability gown with a solid front and tight-fitting cuffs.[4] |
| Handling Solutions | - Eye/Face Protection- Hand Protection- Lab Coat/Gown | - Chemical safety goggles.[2][4]- Powder-free nitrile gloves.[2][4]- A disposable or dedicated lab coat.[4] |
| Cleaning Spills | - Respiratory Protection- Eye/Face Protection- Hand Protection- Lab Coat/Gown- Shoe Covers | - NIOSH-approved N95 or higher-level respirator.[4]- Chemical safety goggles and a face shield.[4]- Two pairs of heavy-duty nitrile gloves.[4]- A disposable, low-permeability gown.[4]- Disposable shoe covers.[4] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is critical for safety and to maintain the integrity of the substance.
Receiving and Storage
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2][5]
-
Recommended storage temperatures are +2 to +8°C.[6]
Preparation and Handling
-
Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the powder form to avoid dust formation.[1][2]
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the handling area.[2]
-
Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]
Experimental Work
-
Wear the appropriate PPE as specified in the table above for the task being performed.
-
For procedures that may generate aerosols, work within a certified biological safety cabinet or a chemical fume hood.
Decontamination
-
Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Clean any spills promptly. For small spills, wipe up with absorbent material. For large spills, absorb with vermiculite, dry sand, or earth and place into containers for disposal.[3]
Disposal Plan
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Characterization : this compound waste should be considered hazardous chemical waste.
-
Containerization :
-
Collect waste this compound and contaminated materials (e.g., gloves, gowns, absorbent pads) in a designated, labeled, and sealed container.
-
Keep the chemical in suitable and closed containers for disposal.[1]
-
-
Disposal Method :
-
Dispose of contents and containers to an appropriate treatment and disposal facility in accordance with applicable local, state, and federal laws and regulations.[1]
-
Do not dump into sewers or waterways.[6]
-
Contaminated packaging can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
First Aid Measures
In the event of exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water and consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes and consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
